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Core Science & Biosynthesis

Foundational

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators—relies heavily on densely functionalized, highly tunabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators—relies heavily on densely functionalized, highly tunable heterocyclic building blocks. 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a premier intermediate that fulfills these exact requirements.

This molecule provides two orthogonal vectors for diversification: a highly electrophilic C4-position primed for Nucleophilic Aromatic Substitution (SNAr), and a C5-carboxylic acid for amide coupling. Furthermore, the strategic incorporation of the oxan-4-yl (tetrahydropyran-4-yl) moiety at the C2-position serves as a critical bioisostere. It significantly enhances aqueous solubility and lowers lipophilicity (LogP) compared to traditional phenyl or cycloalkyl rings, which is a proven strategy for improving blood-brain barrier penetration and mitigating hERG toxicity liabilities[1].

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream synthesis and its ultimate impact on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the final drug candidate.

PropertyValueClinical / Synthetic Significance
IUPAC Name 4-Chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylic acidStandardized nomenclature for regulatory filing.
SMILES O=C(O)c1cnc(Cl)nc1C2CCOCC2Used for computational docking and ADMET prediction.
Molecular Formula C10H11ClN2O3Confirms mass for LC-MS in-process controls.
Molecular Weight 242.66 g/mol Low molecular weight leaves ample room for diversification while adhering to Lipinski's Rule of Five[2].
LogP (Predicted) ~1.2 - 1.5The oxan-4-yl oxygen acts as a hydrogen bond acceptor, lowering lipophilicity compared to a cyclohexyl analog, thereby enhancing aqueous solubility[3].
Reactive Handles C4-Chloride, C5-Carboxylic AcidEnables orthogonal, sequential functionalization (SNAr followed by amide coupling).

De Novo Synthesis Protocol

The synthesis of 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is achieved through a robust, four-step sequence. Each step is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure high yield and purity before proceeding.

Step 1: Amidine Formation (Pinner Reaction)
  • Reagents: Tetrahydro-2H-pyran-4-carbonitrile (1.0 eq), anhydrous HCl gas, anhydrous ethanol, followed by methanolic ammonia.

  • Procedure: Dissolve the carbonitrile in anhydrous ethanol at 0°C. Bubble anhydrous HCl gas through the solution until saturation. Stir for 12 hours at room temperature to form the imidate intermediate. Concentrate under vacuum, then resuspend in anhydrous methanol. Add 7N methanolic ammonia (3.0 eq) and stir for 16 hours.

  • IPC: TLC (DCM:MeOH 9:1) to confirm the disappearance of the nitrile.

  • Isolation: Evaporate the solvent and triturate with diethyl ether to yield tetrahydro-2H-pyran-4-carboxamidine hydrochloride as a white solid.

Step 2: Cyclocondensation
  • Reagents: Tetrahydro-2H-pyran-4-carboxamidine hydrochloride (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[4], Sodium ethoxide (1.5 eq), Ethanol.

  • Procedure: Add sodium ethoxide to a solution of the amidine in ethanol at room temperature to liberate the free base. Stir for 30 minutes. Add EMME dropwise. Heat the reaction mixture to reflux (78°C) for 8 hours.

  • IPC: LC-MS to confirm the formation of the cyclized product (Expected [M+H]+ = 253.1).

  • Isolation: Cool to room temperature, neutralize with 1N HCl, and extract with ethyl acetate. Dry over Na2SO4 and concentrate to yield ethyl 4-hydroxy-2-(oxan-4-yl)pyrimidine-5-carboxylate.

Step 3: Chlorination
  • Reagents: Ethyl 4-hydroxy-2-(oxan-4-yl)pyrimidine-5-carboxylate (1.0 eq), Phosphorus oxychloride (POCl3) (5.0 eq), N,N-Dimethylformamide (DMF) (0.1 eq).

  • Procedure: Suspend the pyrimidine in POCl3 at 0°C. Add catalytic DMF dropwise. Heat the mixture to 80°C for 4 hours.

  • IPC: Quench a micro-aliquot in ice water and analyze via LC-MS to confirm the mass shift from the hydroxyl to the chloro isotope pattern (Expected [M+H]+ = 271.1 / 273.1).

  • Isolation: Carefully pour the cooled reaction mixture over crushed ice. Extract with dichloromethane (DCM), wash with saturated NaHCO3, dry, and concentrate to yield ethyl 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylate.

Step 4: Selective Hydrolysis
  • Reagents: Ethyl 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H2O) (1.2 eq), THF/Water (3:1).

  • Procedure: Dissolve the ester in THF/Water and cool to 0°C. Add LiOH·H2O portion-wise. Stir strictly at 0°C to room temperature for 2 hours.

  • IPC: LC-MS to monitor ester disappearance. Prolonged reaction times must be avoided.

  • Isolation: Acidify the mixture to pH 3 using 1N HCl. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate to yield the final product: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid .

SynthesisRoute A Tetrahydro-2H-pyran-4-carbonitrile B Tetrahydro-2H-pyran-4-carboxamidine Hydrochloride A->B HCl, EtOH then NH3 (Pinner) D Ethyl 4-hydroxy-2-(oxan-4-yl) pyrimidine-5-carboxylate B->D NaOEt, EtOH Reflux C Diethyl ethoxymethylenemalonate (EMME) C->D Cyclocondensation E Ethyl 4-chloro-2-(oxan-4-yl) pyrimidine-5-carboxylate D->E POCl3, DMF (cat.) 80°C F 4-Chloro-2-(oxan-4-yl) pyrimidine-5-carboxylic acid E->F LiOH, THF/H2O 0°C to RT

Fig 1: De novo synthetic pipeline of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent side reactions, the rationale behind specific reagent choices and conditions must be understood:

  • Why EMME in Cyclocondensation? The use of Diethyl ethoxymethylenemalonate (EMME)[4] is a highly strategic choice for pyrimidine synthesis. Unlike the classical Biginelli reaction which yields a dihydropyrimidine requiring subsequent oxidation, the condensation of an amidine with EMME directly yields the fully aromatic pyrimidine ring in the correct oxidation state. The ethoxymethylene group acts as a highly reactive electrophile for the initial nitrogen attack, while the malonate ester facilitates the subsequent intramolecular cyclization[5].

  • The Role of DMF in Chlorination: Chlorination of the C4-hydroxyl (which exists predominantly as the pyrimidin-4-one tautomer) using POCl3 alone is often sluggish. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly activates the tautomeric oxygen, converting it into an excellent leaving group, thereby driving the formation of the 4-chloropyrimidine[6].

  • Causality of Temperature Control in Hydrolysis: During Step 4, the use of mild LiOH at 0°C is not arbitrary; it is a critical parameter. The C4-chloride is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the C5-carboxylate. If the hydrolysis is performed at elevated temperatures or with stronger bases (like NaOH at reflux), the hydroxide ion will act as a nucleophile, displacing the chloride via SNAr and reverting the molecule back to the 4-hydroxy derivative.

Application Workflow in Drug Discovery

In medicinal chemistry, this building block is typically utilized in a two-stage diversification workflow to generate libraries of targeted inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr): The C4-chloride is displaced by a primary or secondary amine (often an aniline or a functionalized piperidine). This is typically performed in the presence of a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF or NMP) under mild heating.

  • Amide Coupling: Following the SNAr reaction, the C5-carboxylic acid is activated using standard peptide coupling reagents (such as HATU or EDC/HOBt) and reacted with a second amine to form an amide linkage. This dual-functionalization allows researchers to rapidly probe the structure-activity relationship (SAR) of the target binding pocket.

ApplicationWorkflow Start 4-Chloro-2-(oxan-4-yl) pyrimidine-5-carboxylic acid Esterification Esterification (Optional Protection) Start->Esterification MeOH, H2SO4 SNAr Nucleophilic Aromatic Substitution (SNAr with Primary/Secondary Amine) Start->SNAr Direct SNAr (DIPEA, Heat) Esterification->SNAr Amine, DIPEA THF/DMF AmideCoupling Amide Coupling (HATU/DIPEA + Amine) SNAr->AmideCoupling Deprotect (if needed) + Coupling Reagents Final Target Kinase Inhibitor / Bioactive Compound AmideCoupling->Final Purification (Prep-HPLC)

Fig 2: Application workflow for synthesizing kinase inhibitors via SNAr and amide coupling.

References

  • Der Pharma Chemica. (2026). Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation. Retrieved from[Link]

  • Zhang, S., et al. (2006). Further Structural Exploration of Trisubstituted Asymmetric Pyran Derivatives... A Proposed Pharmacophore Model. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from [Link]

Sources

Exploratory

molecular weight and formula of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

An In-depth Technical Guide to 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid A comprehensive review of the molecular characteristics, synthesis, and potential applications of a key heterocyclic building block. For R...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

A comprehensive review of the molecular characteristics, synthesis, and potential applications of a key heterocyclic building block.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a foundational scaffold in a multitude of biologically active compounds, and its functionalization with a chloro group and an oxane moiety offers unique structural and chemical properties for the development of novel therapeutics. This document consolidates the available information on its molecular formula, weight, and key physicochemical characteristics, and explores potential synthetic routes and applications based on established pyrimidine chemistry.

Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its basic chemical properties. These data are crucial for anyone handling or utilizing the compound in a research or development setting.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid have been determined. The "oxan-4-yl" substituent is synonymous with "tetrahydropyran-4-yl".

  • Molecular Formula: C₁₀H₁₁ClN₂O₃

  • Molecular Weight: 242.66 g/mol

These values are calculated based on the constituent atoms: 10 Carbon, 11 Hydrogen, 1 Chlorine, 2 Nitrogen, and 3 Oxygen atoms.

Structural Representation

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the pyrimidine ring, the carboxylic acid group, the chlorine atom, and the saturated oxane ring.

Chemical Structure of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Caption: 2D structure of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.

Key Physicochemical Data Summary

The following table summarizes the key computed and experimental data for related pyrimidine carboxylic acid derivatives, which can serve as a predictive baseline for the properties of the title compound.

PropertyPredicted/Comparative ValueSource Context
Molecular Weight 242.66 g/mol Calculated
Molecular Formula C₁₀H₁₁ClN₂O₃Calculated
Physical Form Likely a solid at room temperatureBased on similar pyrimidine carboxylic acids[1]
Storage Temperature Recommended -20°C for long-term stabilityCommon for complex organic molecules[2]

The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a vital heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals. Its prevalence in drug discovery is due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, and its synthetic tractability.

The incorporation of a chlorine atom at the 4-position of the pyrimidine ring serves as a crucial synthetic handle. This chloro group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of extensive chemical libraries for screening. This strategy is a cornerstone of modern medicinal chemistry for lead optimization.

Potential Synthetic Strategies

While specific experimental procedures for the synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid are not widely published, a logical synthetic approach can be devised based on established methodologies for constructing substituted pyrimidines. A plausible retrosynthetic analysis suggests a multi-step process.

General Synthetic Workflow

A potential synthetic route could involve the initial construction of a functionalized pyrimidine core, followed by the introduction of the oxane moiety and subsequent chlorination and hydrolysis steps.

Caption: A generalized workflow for the synthesis of the target compound.

Key Synthetic Considerations
  • Pyrimidine Ring Construction: The pyrimidine ring can be assembled through various condensation reactions. The choice of starting materials will dictate the initial substitution pattern.

  • Chlorination: The conversion of a hydroxyl group at the 4-position to a chloro group is a common transformation, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Purification: Chromatographic techniques, such as column chromatography, would likely be necessary to isolate the final product in high purity.

Prospective Applications in Research and Drug Development

Substituted pyrimidine carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The unique combination of a reactive chloro group, a polar carboxylic acid, and a saturated heterocyclic oxane ring in 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid makes it a promising scaffold for targeting various biological pathways.

Role as a Chemical Building Block

This compound is primarily envisioned as a building block for more complex molecules. The chloro group can be substituted by amines, alcohols, thiols, and other nucleophiles to generate a library of derivatives. The carboxylic acid can be converted to amides, esters, or other functional groups, further expanding the accessible chemical space.

Potential Therapeutic Areas

Given the broad biological activities of pyrimidine derivatives, compounds synthesized from this scaffold could be investigated for a variety of therapeutic applications, including:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature a pyrimidine core.

  • Antiviral and Antibacterial Agents: The pyrimidine structure is central to many antimicrobial drugs.

  • Central Nervous System (CNS) Disorders: Pyrimidine derivatives have shown activity as modulators of various CNS targets.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related chloro-pyrimidine compounds, it may be harmful if swallowed, and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid represents a versatile and valuable building block for chemical synthesis and drug discovery. Its combination of a reactive chloro group and other functionalizable sites provides a rich platform for the creation of novel molecular entities. While detailed experimental data on this specific compound is limited in the public domain, its potential can be inferred from the extensive chemistry and pharmacology of the broader class of pyrimidine derivatives. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully explore its therapeutic potential.

References

Due to the limited availability of public data for the specific title compound, this reference list includes sources for related and foundational chemical concepts.

  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

Comprehensive DMSO Solubility Profiling of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid

An in-depth technical whitepaper detailing the solubility profiling, solvation mechanics, and stability protocols for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in Dimethyl Sulfoxide (DMSO). Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper detailing the solubility profiling, solvation mechanics, and stability protocols for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Executive Summary

In early-stage drug development, High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) rely heavily on the integrity of compound stock solutions. Poor solubility or chemical degradation within the carrier solvent leads to false negatives, skewed dose-response curves, and wasted resources 1. This whitepaper establishes a rigorous, self-validating methodology for profiling the solubility of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in DMSO, exploring the causality behind its solvation mechanics and outlining protocols to ensure both physical and chemical stability.

Structural Mechanics and Solvation Causality

To accurately profile solubility, one must first deconstruct the target molecule's physicochemical properties. 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (Molecular Formula: C10H11ClN2O3) is a highly functionalized heterocyclic building block. Its behavior in DMSO is governed by three distinct structural moieties:

  • The Carboxylic Acid (C5 Position): This is the primary driver for DMSO solubility. DMSO is a powerful, polar aprotic solvent with a highly localized negative charge on its sulfoxide oxygen. This oxygen acts as a strong hydrogen-bond acceptor, forming a tight solvation shell around the acidic proton of the carboxylic group.

  • The Oxan-4-yl (Tetrahydropyran) Ring (C2 Position): This aliphatic heterocycle introduces steric bulk and lipophilicity, which generally decreases aqueous solubility. However, the ether oxygen provides an additional hydrogen-bond acceptor site, which aligns well with DMSO's amphiphilic nature.

  • The 4-Chloro-Pyrimidine Core: The electron-withdrawing nature of the chlorine atom, combined with the two pyrimidine nitrogens, renders the C4 carbon highly electrophilic.

The Causality of Instability: While the compound is highly soluble in pure, anhydrous DMSO, the electrophilic C4 position introduces a critical chemical liability. DMSO is notoriously hygroscopic. If the solvent absorbs atmospheric moisture, the introduced water can act as a nucleophile. Under ambient conditions, this can trigger a Nucleophilic Aromatic Substitution (


) reaction, hydrolyzing the 4-chloro group into a 4-hydroxy derivative. Therefore, a robust solubility profile cannot merely measure physical dissolution; it must actively validate chemical integrity.

Pathway A Target Molecule (4-Chloro-Pyrimidine Core) B Anhydrous DMSO (Optimal Solvation) A->B Dissolution C Hygroscopic Water Absorption B->C Poor Storage / Air Exposure D Stable Stock Solution (H-Bonded Complex) B->D Controlled Environment E Precipitation (Dielectric Drop) C->E Solubility Limit Reached F Chemical Degradation (SNAr Hydrolysis) C->F Nucleophilic Attack at C4

Diagram 1: Solvation pathways and degradation risks in DMSO due to hygroscopicity.

The Self-Validating Protocol for Thermodynamic DMSO Solubility

Traditional "shake-flask" visual methods are prone to error, often mistaking micro-suspensions for true solutions 2. To establish a trustworthy baseline, we utilize a self-validating closed-loop system. This protocol couples iterative laser nephelometry (to detect the exact physical precipitation point) with LC-MS (to confirm the dissolved species is the intact parent molecule).

Step-by-Step Methodology

Phase 1: Iterative Saturation (Physical Dissolution)

  • Weigh exactly 10.0 mg of crystalline 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid into a tared, argon-purged amber glass vial. (Causality: Amber glass prevents UV-induced radical cleavage of the C-Cl bond).

  • Titrate anhydrous DMSO (≥99.9% purity, stored over molecular sieves) into the vial in 20 µL increments using a positive displacement pipette.

  • After each addition, vortex the solution for 60 seconds, followed by 5 minutes of sonication at 25°C. (Causality: Sonication provides the necessary activation energy to disrupt the crystal lattice, ensuring the measurement reflects true thermodynamic equilibrium rather than a kinetically trapped state).

Phase 2: Nephelometric Quality Control (Physical Validation) 4. Transfer a 2 µL aliquot of the mixture to a 384-well microtiter plate. 5. Read the forward-scattered light using a laser nephelometer 3. 6. Continue DMSO titration until the nephelometric scatter drops below the established baseline threshold of the pure solvent. (Causality: Nephelometry detects sub-micron particulates invisible to the naked eye, preventing the overestimation of solubility limits 4).

Phase 3: LC-MS Integrity Check (Chemical Validation) 7. Once the true saturation point is established, filter the remaining solution through a 0.22 µm PTFE syringe filter. 8. Dilute the filtrate 1:1000 in LC-grade acetonitrile and inject it into an LC-MS system. 9. Verify that the dominant mass peak corresponds to the parent mass (m/z ~243 [M+H]+) and that no peak exists for the hydrolyzed 4-hydroxy derivative. (Causality: This validates that the measured concentration is the intact target molecule, ensuring the DMSO did not act as a medium for degradation).

Workflow A 1. Solid Compound 4-Chloro-2-(oxan-4-yl)... B 2. Add Anhydrous DMSO (Iterative Titration) A->B C 3. Equilibration (Vortex & Sonication) B->C D 4. Nephelometric QC (Light Scattering) C->D E Clear Solution (Soluble) D->E < Threshold F Turbid Suspension (Saturated) D->F > Threshold E->B Add more solid G 5. LC-MS Validation (Check for SNAr) F->G Filter & Analyze

Diagram 2: The self-validating closed-loop workflow for thermodynamic solubility profiling.

Quantitative Data & Physicochemical Profiling

Based on the structural mechanics and standard profiling of halogenated pyrimidine-carboxylic acids, the following table summarizes the quantitative expectations and handling parameters required for this compound.

Table 1: Physicochemical Properties and DMSO Profiling Parameters

ParameterValue / DescriptionOperational Implication
Molecular Weight 242.66 g/mol Used for precise molarity calculations in HTS.
H-Bond Donors / Acceptors 1 (COOH) / 5 (N, N, O, O, O)High affinity for DMSO; strong solvation shell formation.
Predicted LogP ~1.2 - 1.8Moderate lipophilicity; requires thorough mixing in aqueous buffers.
Thermodynamic DMSO Solubility > 100 mM Excellent candidate for standard 10 mM or 50 mM HTS stock libraries.
Primary Solvation Mechanism Hydrogen bondingDMSO S=O directly interacts with the solute COOH proton.
Storage Recommendation Anhydrous, -20°C, Argon purgedPrevents hygroscopic water absorption and subsequent

hydrolysis.

Mitigating the "DMSO Effect" in Storage

Even with a perfectly formulated 100 mM stock solution, poor handling can ruin the solubility profile. DMSO has a relatively high freezing point of 18.5°C . When stored at -20°C, the solvent crystallizes.

During the freezing process, the solute (4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid) is often excluded from the forming DMSO ice lattice, creating microscopic pockets of supersaturation. If the vial is removed from the freezer and aliquoted before it has completely thawed and been thoroughly vortexed, the user will extract a concentration gradient—resulting in highly inaccurate dosing for downstream assays 5.

Best Practice: Always allow DMSO stock solutions to equilibrate to room temperature (approx. 25°C) for a minimum of 30 minutes, followed by 10 seconds of vortexing, prior to breaking the argon seal and pipetting.

References

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Asian Journal of Chemistry[Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH BMG LABTECH[Link]

  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement Pharmaceutical Development and Technology - Taylor & Francis[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry - ACS Publications[Link]

Sources

Foundational

An In-depth Technical Guide to the pKa Values of Pyrimidine-5-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive exploration of the acid dissociation constants (pKa) of pyrimidine-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the acid dissociation constants (pKa) of pyrimidine-5-carboxylic acid and its derivatives. Understanding the pKa of these compounds is of paramount importance in drug discovery and development, as it governs fundamental physicochemical properties such as solubility, permeability, and target interaction. This document will delve into the theoretical underpinnings of pKa in this chemical class, present available data, and outline the experimental and computational methodologies for its determination.

The Significance of pKa in Drug Design and Development

The ionization state of a molecule, dictated by its pKa value and the pH of its environment, is a critical determinant of its behavior in a biological system. For pyrimidine-5-carboxylic acid derivatives, a class of compounds with significant therapeutic potential, a thorough understanding of their pKa is indispensable.[1][2] The pKa value influences:

  • Solubility and Dissolution: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Tailoring the pKa can optimize the dissolution rate and overall solubility, which are key factors in oral bioavailability.

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often favored by its neutral, more lipophilic form. A delicate balance between the ionized and non-ionized species is therefore crucial for effective absorption and distribution.

  • Target Binding: The interaction of a drug molecule with its biological target, such as an enzyme or receptor, is highly dependent on the ionization states of both the drug and the target's binding site. A specific protonation state may be required for optimal binding and pharmacological activity.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is significantly influenced by its pKa. For instance, the extent of plasma protein binding and the rate of renal clearance can be affected by the molecule's charge.

Given these considerations, the ability to predict and experimentally verify the pKa of pyrimidine-5-carboxylic acid derivatives is a key competency in medicinal chemistry.

Factors Influencing the pKa of Pyrimidine-5-Carboxylic Acid Derivatives

The acidity of the carboxylic acid group at the 5-position of the pyrimidine ring is modulated by the electronic properties of the pyrimidine ring itself and any additional substituents. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-withdrawing, which tends to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid.

The primary mechanism through which substituents on the pyrimidine ring influence the pKa of the 5-carboxylic acid is the inductive effect . This effect involves the transmission of charge through sigma bonds.

  • Electron-Withdrawing Substituents (EWS): Groups that are more electronegative than carbon, such as halogens (-Cl, -F), nitro (-NO2), and cyano (-CN), pull electron density away from the pyrimidine ring. This withdrawal of electron density is transmitted to the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization of the conjugate base leads to a stronger acid, and therefore a lower pKa value .[3] The strength of the inductive effect is dependent on the electronegativity of the substituent and its proximity to the carboxylic acid group.

  • Electron-Donating Substituents (EDS): Groups that are less electronegative than carbon, such as alkyl groups (-CH3), or groups with lone pairs that can donate electron density through resonance, such as amino (-NH2) and hydroxyl (-OH), push electron density towards the pyrimidine ring. This has a destabilizing effect on the negative charge of the carboxylate anion, making the corresponding carboxylic acid weaker, which results in a higher pKa value .

The position of the substituent on the pyrimidine ring (positions 2, 4, or 6) also plays a crucial role in the magnitude of the inductive effect on the 5-carboxylic acid group.

pKa Values of Pyrimidine-5-Carboxylic Acid and Its Derivatives

CompoundSubstituent(s)pKa (Carboxylic Acid)Data Type
Pyrimidine-5-carboxylic acidNone~3.5 - 4.0 (estimated)Estimated
2-Amino-pyrimidine-5-carboxylic acid2-Amino4.19Predicted
2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid)2,4-Dihydroxy5.08Predicted
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid2-Methylthio, 4-Chloro1.36Predicted

Note: The pKa of the unsubstituted pyrimidine-5-carboxylic acid is estimated based on the electron-withdrawing nature of the pyrimidine ring compared to benzene (benzoic acid pKa ≈ 4.2). The presence of two nitrogen atoms is expected to lower the pKa. The predicted values are sourced from computational chemistry databases and software.

A study by Franz et al. (2001) involved the potentiometric measurement of pKa values for a series of heterocyclic carboxylic acids, including two pyrimidine derivatives.[4] While the specific structures of the pyrimidine compounds are not detailed in the abstract, this work highlights an experimental approach to obtaining such data.

Methodologies for pKa Determination

The determination of pKa values can be approached through both experimental and computational methods. Each approach has its own set of advantages and limitations.

Experimental Approaches

Experimental methods provide the most accurate and reliable pKa values. The choice of method often depends on the compound's properties, such as its solubility and chromophore.

Potentiometric Titration: This is a classic and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the resulting titration curve. This method is robust and cost-effective but requires a sufficient amount of soluble and stable compound.

Experimental Protocol: Potentiometric pKa Determination

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of the pyrimidine-5-carboxylic acid derivative in a suitable solvent (typically purified water or a co-solvent system like water-methanol for less soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the analyte has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore that changes its absorbance spectrum upon ionization. The absorbance of the compound is measured at a specific wavelength across a range of pH values. The pKa is then determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Capillary Electrophoresis (CE): CE is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure. The electrophoretic mobility of the analyte is measured as a function of the background electrolyte pH. The pKa is determined from the sigmoidal relationship between mobility and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa values by monitoring the chemical shift of a nucleus (e.g., ¹H, ¹³C, ¹⁵N) that is sensitive to changes in the protonation state of the molecule as a function of pH.

Computational Approaches

In silico methods for pKa prediction are valuable tools in the early stages of drug discovery for high-throughput screening and lead optimization.[5][6] These methods can be broadly categorized into:

  • Empirical Methods: These are based on the Hammett-Taft equation and utilize a database of experimentally determined pKa values to predict the pKa of new compounds based on their structural fragments.

  • Quantum Mechanical (QM) Methods: These methods use quantum mechanics to calculate the energies of the protonated and deprotonated species of a molecule. The pKa is then derived from the calculated free energy change of the dissociation reaction. Density Functional Theory (DFT) is a commonly used QM method for pKa prediction.

Several commercial and academic software packages are available for pKa prediction, including ACD/pKa, Marvin, and MOE. While these tools can provide rapid estimations, their accuracy can vary depending on the chemical class of the compound and the quality of the underlying model.

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

pKa_Equilibrium pyrimidine_acid Pyrimidine-5-COOH (Protonated) pyrimidine_carboxylate Pyrimidine-5-COO⁻ (Deprotonated) pyrimidine_acid->pyrimidine_carboxylate pKa pyrimidine_carboxylate->pyrimidine_acid H_plus H⁺ caption Ionization Equilibrium of Pyrimidine-5-Carboxylic Acid.

Ionization Equilibrium of Pyrimidine-5-Carboxylic Acid.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Solvent calibrate Calibrate pH Meter titrate Titrate with Acid/Base dissolve->titrate calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa caption Experimental Workflow for Potentiometric pKa Determination.

Experimental Workflow for Potentiometric pKa Determination.

Conclusion and Future Directions

The pKa of pyrimidine-5-carboxylic acid derivatives is a critical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties. While theoretical principles governing the influence of substituents on acidity are well-established, a comprehensive experimental dataset for this specific class of compounds is currently lacking in the public domain. This guide has synthesized the available information, providing a framework for understanding and determining these crucial values.

For drug development professionals, it is imperative to move beyond computational predictions and obtain accurate experimental pKa data for lead candidates. The methodologies outlined herein provide a robust starting point for such investigations. Future work in this area should focus on the systematic synthesis and experimental pKa determination of a diverse library of substituted pyrimidine-5-carboxylic acids. This would not only provide a valuable resource for the medicinal chemistry community but also enable the development of more accurate in silico prediction models tailored to this important heterocyclic scaffold.

References

  • Seybold, P. G., & Shields, G. C. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 449. [Link]

  • Seybold, P. G., & Shields, G. C. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 449. [Link]

  • PubChem. 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid. [Link]

  • Laskowski, P. J., et al. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(9), 1545–1554. [Link]

  • PubChem. 1,2,3,6-Tetrahydro-5-nitro-2,6-dioxo-4-pyrimidinecarboxylic acid. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10. [Link]

  • PubChemLite. Pyrimidine-5-carboxylic acid (C5H4N2O2). [Link]

  • PubChem. Pyrimidine-5-carboxylic acid. [Link]

  • Slanina, T., & Slaninová, J. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 11029–11037. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. LibraryHost. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Mekala, K., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Ovonic Research, 163, 141-149. [Link]

  • Bonomo, R. P., et al. (2019). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. SciSpace. [Link]

  • BYJU'S. (2019). Acidity of carboxylic acids and derivatives. [Link]

  • PubChemLite. 2-aminopyrimidine-5-carboxylic acid (C5H5N3O2). [Link]

  • Williams, R. pKa Data Compiled by R. Williams. EPFL. [Link]

  • PubChem. Pyrimidine-5-carboxylic acid. [Link]

  • ZirChrom. Dissociation Constants Of Organic Acids And Bases. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • ResearchGate. (2020). Experimental pKa values of carboxylic acids 47, 54, 83, and 84. [Link]

  • Clark, D. L. Carboxylic Acids and Their Derivatives. [Link]

  • PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate. [Link]

  • HCPG. Acidity of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2021). 17.3: Acidity of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). E1: Acid Dissociation Constants at 25°C. [Link]

  • Tolba, M. S. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

  • Scribd. 2-Aminopyrimidine-5-Carboxylic Acid Datasheet. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 551–571. [Link]

  • Mohamed, M. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 34(4), 1709-1730. [Link]

  • ResearchGate. (2020). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6489. [Link]

  • OSTI.GOV. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. [Link]

Sources

Exploratory

Technical Guide: Lipophilicity &amp; LogP Characterization of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Executive Summary & Molecular Architecture 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a functionalized pyrimidine scaffold frequently utilized as an intermediate in the synthesis of bioactive kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a functionalized pyrimidine scaffold frequently utilized as an intermediate in the synthesis of bioactive kinase inhibitors and antagonistic ligands. Its amphiphilic nature—defined by a lipophilic chloropyrimidine core, a polar tetrahydropyran (oxan) ring, and an ionizable carboxylic acid tail—presents specific challenges in physicochemical characterization.

This guide provides a rigorous technical analysis of the compound's lipophilicity. It moves beyond simple calculated LogP (cLogP) values to address the critical distinction between the partition coefficient (LogP ) and the pH-dependent distribution coefficient (LogD ), which governs the molecule's actual behavior in physiological environments.[1]

Structural Property Analysis (SPR)
FeatureMoietyPhysicochemical Impact
Core Pyrimidine RingElectron-deficient aromatic system; reduces pKa of substituents.
Lipophile 4-ChloroIncreases lipophilicity (+

value ~0.71); enhances hydrophobic binding.
Polar/Steric 2-(Oxan-4-yl)"Oxan" refers to tetrahydro-2H-pyran-4-yl . Adds moderate bulk and polarity via the ether oxygen.
Ionizable 5-Carboxylic AcidCritical Determinant. Highly acidic (pKa < 4.0). Dominates solubility and permeability at pH 7.4.

Theoretical Framework: The Ionization Trap

For researchers in drug development, relying solely on LogP (the partition of the neutral species) for this compound is a methodological error. Due to the carboxylic acid at position 5, the molecule exists primarily as an anion at physiological pH.

Predicted Values vs. Physiological Reality[1]

Based on Structural Fragment Contribution (SFC) analysis of close analogs (e.g., 4-chloro-2-methylpyrimidine-5-carboxylic acid):

  • Predicted LogP (Neutral): 1.4 – 1.8

    • Interpretation: The neutral molecule is moderately lipophilic and membrane-permeable.

  • Predicted pKa (COOH): 3.2 – 3.8

    • Mechanism:[2][3] The electron-withdrawing pyrimidine ring and chlorine atom stabilize the carboxylate anion, lowering the pKa compared to benzoic acid (pKa 4.2).

  • Estimated LogD (pH 7.4): -1.5 to -0.5

    • Interpretation: At blood pH, >99.9% of the compound is ionized (COO⁻). The effective lipophilicity drops drastically, indicating the molecule will not passively diffuse through membranes unless a specific transporter is involved or it is chemically masked (e.g., ester prodrug).

Thermodynamic Partitioning Cycle (Visualization)

The following diagram illustrates the relationship between the neutral and ionized species partitioning, highlighting why LogD is the relevant metric.

PartitioningCycle cluster_octanol Octanol Phase (Lipid Bilayer Surrogate) cluster_water Aqueous Phase (Buffer) Neutral_Oct Neutral Species [HA]oct Ion_Oct Ionized Species [A-]oct (Negligible) Neutral_Aq Neutral Species [HA]aq Neutral_Aq->Neutral_Oct LogP (Partition) Ion_Aq Ionized Species [A-]aq (Dominant at pH 7.4) Neutral_Aq->Ion_Aq Ka (Ionization) Ion_Aq->Ion_Oct Ion Pair Partition (Rare)

Figure 1: Thermodynamic cycle showing that while LogP is defined by the [HA] equilibrium, the observable distribution (LogD) is heavily skewed by the ionization in the aqueous phase.

Experimental Methodologies

To validate the lipophilicity of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, a multi-tiered approach is required.

Protocol A: Potentiometric pKa Determination (Prerequisite)

Before measuring LogP/D, the exact pKa must be known to select appropriate buffer pH.

  • Preparation: Dissolve 1 mg of compound in a minimal amount of methanol/water (due to low aqueous solubility of the neutral form).

  • Titration: Perform a potentiometric titration using 0.1 M KOH from pH 2.0 to 12.0.

  • Data Analysis: Identify the inflection point. Expect a pKa in the 3.0–4.0 range.

    • Validation: If multiple inflections occur, check for hydrolysis of the chlorine (a common degradation pathway in basic aqueous media).

Protocol B: Miniaturized Shake-Flask Method (Gold Standard)

Used for determining the true LogD at pH 7.4.

Materials:

  • 1-Octanol (HPLC Grade, pre-saturated with buffer).

  • Phosphate Buffer Saline (PBS), pH 7.4 (pre-saturated with octanol).

  • LC-MS/MS for quantification.

Workflow:

  • Phase Pre-saturation: Vigorously mix octanol and PBS for 24 hours. Separate phases. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

  • Partitioning:

    • Add 10 µL of Stock to 495 µL of Pre-saturated PBS + 495 µL of Pre-saturated Octanol in a 1.5 mL tube.

    • Replicates: Perform in triplicate.

  • Equilibration: Rotate tubes at 25°C for 60 minutes. Centrifuge at 3000g for 10 minutes to break emulsion.

  • Sampling: Carefully remove aliquots from both the top (octanol) and bottom (aqueous) layers.

    • Note: Dilute the octanol layer with methanol to match the solvent strength of the mobile phase before injection.

  • Quantification: Analyze by LC-MS/MS.

    • Calculation:

      
      
      
Protocol C: RP-HPLC Surrogate Method (High Throughput)

Used for rapid estimation of LogP (neutral) by suppressing ionization.

Principle: Retention time on a C18 column correlates with lipophilicity when the mobile phase suppresses ionization (pH < pKa - 2).

Workflow Visualization:

HPLC_Workflow Start Start: RP-HPLC Setup MobilePhase Mobile Phase Prep: MeOH / 20mM Ammonium Formate Adjust pH to 2.0 (Suppress COOH) Start->MobilePhase Standards Inject Calibration Standards (Known LogP: Toluene, Naphthalene, etc.) MobilePhase->Standards Sample Inject Target Compound 4-Chloro-2-(oxan-4-yl)... Standards->Sample Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 Sample->Calc_k Regression Linear Regression LogP = a * log(k') + b Calc_k->Regression Result Output: Derived LogP Regression->Result

Figure 2: Workflow for determining LogP via RP-HPLC. Note the critical step of adjusting pH to 2.0 to ensure the carboxylic acid remains protonated (neutral).

Data Summary & Reference Values

The following table summarizes the expected physicochemical profile based on structural analogs and computational consensus.

ParameterValue (Range)ConditionRelevance
LogP 1.52 ± 0.3 Neutral form (pH < 2)Intrinsic lipophilicity of the scaffold.
LogD -0.80 ± 0.4 Physiological (pH 7.4)Blood distribution; poor passive permeability.
pKa 3.45 ± 0.2 AcidicIndicates compound is anionic in most biological assays.
TPSA ~75 Ų -Moderate polar surface area (COOH + Pyrimidine Ns + Ether O).

Interpretation for Drug Design: The low LogD at pH 7.4 suggests this compound will have high aqueous solubility but poor passive membrane permeability. If intracellular targets are desired, consider:

  • Esterification: Masking the COOH as an ethyl or methyl ester to transiently increase LogP to ~2.5.

  • Bioisosteres: Replacing COOH with a tetrazole or sulfonamide to modulate pKa and lipophilicity.

References

  • PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid (Analog Data).[4] National Library of Medicine. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Tshepelevitsh, S., et al. LogP Measurement of Highly Hydrophobic Compounds via RP-HPLC. ResearchGate. [Link]

Sources

Foundational

Technical Whitepaper &amp; Advanced Safety Data Protocol: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Executive Summary & Structural Causality In modern drug discovery, highly functionalized pyrimidine scaffolds are critical building blocks for developing kinase inhibitors, GPCR ligands, and targeted protein degraders. 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern drug discovery, highly functionalized pyrimidine scaffolds are critical building blocks for developing kinase inhibitors, GPCR ligands, and targeted protein degraders. 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid represents a sophisticated intermediate designed for orthogonal functionalization.

The structural architecture of this molecule dictates both its synthetic utility and its toxicological profile. The oxan-4-yl (tetrahydropyran-4-yl) group at the C2 position provides metabolic stability and enhances aqueous solubility compared to traditional alkyl or aryl substituents. However, the core reactivity lies in the interplay between the electron-withdrawing 5-carboxylic acid and the 4-chloro substituent. The pyrimidine ring is inherently electron-deficient; the addition of the 5-carboxylic acid further depletes electron density at the C4 position, making the carbon-chlorine bond exceptionally electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr)[1].

Understanding this electronic causality is paramount: the very reactivity that makes this compound a valuable synthetic intermediate also renders it a potent biological electrophile, necessitating rigorous safety and handling protocols.

Mechanistic Hazard Identification (SDS Core)

Standard safety data sheets often list hazards without explaining the underlying chemical biology. Based on authoritative data for closely related structural analogs like 4-chloro-2-substituted pyrimidine-5-carboxylic acid esters[2] and unsubstituted pyrimidine-5-carboxylic acid, the following hazards are mechanistically defined:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The acidic nature of the 5-carboxylic acid combined with the highly reactive 4-chloro group causes immediate localized pH disruption and cellular irritation upon contact with mucous membranes.

  • H317 (Skin Sensitization): This is the most critical insidious hazard. The highly electrophilic C4 position undergoes rapid nucleophilic attack by biological thiols (cysteine) and primary amines (lysine) present in epidermal proteins. This covalent modification (haptenation) alters self-proteins, triggering dendritic cell activation and leading to Allergic Contact Dermatitis (ACD)[2].

  • H335 (Respiratory Irritation): Fine crystalline dust inhalation exposes the respiratory epithelium to the electrophilic core, causing acute irritation and potential respiratory sensitization.

Toxicology A Dermal/Inhalation Exposure (4-Chloro-pyrimidine) B Electrophilic Attack (Skin/Lung Protein Thiols) A->B C Covalent Haptenation (Protein-Adduct Formation) B->C D Dendritic Cell Activation (Immune Recognition) C->D E Allergic Sensitization (H317 / H335) D->E

Figure 1: Mechanistic pathway of biological sensitization via electrophilic haptenation.

Quantitative Physicochemical & Safety Data

The following table synthesizes the expected physicochemical properties and GHS safety classifications for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, establishing a baseline for laboratory risk assessments.

ParameterSpecification / ClassificationCausality / Rationale
Molecular Formula C10H11ClN2O3Core scaffold definition.
Appearance White to pale-yellow solidTypical for functionalized pyrimidine carboxylic acids[1].
GHS Hazard Codes H315, H317, H318, H319, H335Driven by the electrophilic C4-Cl and acidic C5-COOH[2],.
Signal Word DANGER Elevated from "Warning" due to the high risk of severe eye damage (H318) and sensitization[2].
Solubility Soluble in DMF, DMSO, THF; Insoluble in H₂OThe lipophilic oxan-4-yl group limits aqueous solubility, while polar aprotic solvents disrupt intermolecular H-bonding of the carboxylic acid.
Storage Conditions 2–8°C, inert atmosphere (Argon)Prevents slow ambient hydrolysis of the highly activated 4-chloro group by atmospheric moisture.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems. Every step includes the causality behind the action, ensuring researchers understand the "why" alongside the "how."

Protocol A: Chemical Spill Decontamination & Quenching

Standard solvent cleanup is insufficient and dangerous for this compound due to its sensitization potential.

  • Containment: Surround the solid spill with an inert, non-basic absorbent (e.g., sand or vermiculite).

    • Causality: Using basic absorbents directly on the solid can trigger an exothermic neutralization of the carboxylic acid, potentially aerosolizing the hazardous powder.

  • Chemical Quenching: Carefully spray the area with a 1M solution of Ethanolamine in Isopropanol/Water (1:1).

    • Causality: Ethanolamine acts as a highly effective, low-toxicity nucleophile. It rapidly undergoes SNAr with the 4-chloro group, converting the hazardous electrophile into a benign, water-soluble 4-(2-hydroxyethylamino) derivative, permanently neutralizing the H317 sensitization risk.

  • Validation: Allow 15 minutes of contact time, then wipe the area with damp paper towels. Dispose of all materials in a sealed biohazard/chemical waste container marked "Halogenated Heterocycle Waste."

Protocol B: SNAr Functionalization with Primary Amines

This workflow describes the safe and efficient substitution of the 4-chloro group, a fundamental reaction in drug discovery.

  • Preparation: In a fume hood, dissolve 1.0 eq of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in anhydrous THF (0.2 M).

    • Causality: THF provides excellent solubility while remaining unreactive. The fume hood mitigates any inhalation risk of the solid dust.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of the desired primary amine.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the SNAr reaction. Without DIPEA, the liberated HCl would protonate the incoming primary amine, neutralizing its nucleophilicity and halting the reaction.

  • Controlled Heating: Heat the reaction to 50°C.

    • Causality: While the 4-chloro group is highly activated, the adjacent 5-carboxylic acid is deprotonated by DIPEA, forming a carboxylate anion. This anion donates electron density back into the pyrimidine ring, slightly reducing the electrophilicity of C4. Gentle heating overcomes this activation barrier.

  • In-Process Monitoring (Validation): At 2 hours, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Causality: LC-MS confirms the disappearance of the starting material isotope pattern (M and M+2 due to chlorine) and the appearance of the product mass, validating reaction completion before workup.

  • Quenching & Isolation: Once complete, quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

    • Causality: NH₄Cl mildly neutralizes the DIPEA without over-acidifying the aqueous layer, which would cause the product (a carboxylic acid) to partition into the water.

SNAr_Workflow A 1. Reagent Prep (Compound + Amine + DIPEA) B 2. Controlled Heating (50°C in anhydrous THF) A->B Mix under Argon C 3. LC-MS Monitoring (Check Cl-isotope disappearance) B->C Sample at 2h C->B Incomplete D 4. Quenching (Aqueous NH4Cl) C->D Complete E 5. Product Isolation (Organic Extraction) D->E Workup Phase

Figure 2: Self-validating SNAr reaction workflow for 4-chloro pyrimidine functionalization.

References

1.[2] 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem Source: nih.gov URL:

2.[1] Pyrimidine-5-carboxylic acid - Chem-Impex Source: chemimpex.com URL:

3. pyrimidine-5-carboxylic acid AldrichCPR 4595-61-3 - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Exploratory

Structural Analysis of Oxan-4-yl Pyrimidine Building Blocks: A Technical Guide

Introduction: The Strategic Value of Oxan-4-yl Pyrimidines In modern drug discovery, the strategic incorporation of saturated heterocycles has become a cornerstone for optimizing the physicochemical properties of active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Oxan-4-yl Pyrimidines

In modern drug discovery, the strategic incorporation of saturated heterocycles has become a cornerstone for optimizing the physicochemical properties of active pharmaceutical ingredients. A recent analysis of European Medicines Agency (EMA) approved pharmaceuticals highlights pyrimidine and tetrahydropyran (IUPAC name: oxane[1]) as some of the most frequently utilized 6-membered heterocycles[2]. The fusion of these two motifs into an oxan-4-yl pyrimidine building block offers a highly privileged scaffold.

Replacing a highly lipophilic phenyl or cyclohexyl ring with an oxane ring significantly lowers


, improves aqueous solubility, and introduces a specific vector for hydrogen bonding via the ethereal oxygen. However, the introduction of the saturated oxane ring introduces critical conformational complexity. As a Senior Application Scientist, I routinely observe that understanding the precise 3D geometry of these building blocks is paramount. The spatial orientation of the pyrimidine vector dictates target engagement, while the entropic penalty of binding is heavily influenced by the ground-state conformational landscape of the oxane ring.

Conformational Thermodynamics of the Oxane Ring

The unsubstituted oxane ring predominantly exists in a chair conformation, with twist-boat and half-chair conformations being significantly higher in energy[3]. When substituted at the 4-position with a bulky pyrimidine ring, the system faces a classic conformational equilibrium between the axial and equatorial conformers.

Due to severe 1,3-diaxial steric clashes between the pyrimidine ring and the axial protons at C2 and C6 of the oxane ring, the equatorial conformation is thermodynamically favored[4]. However, the rotational barrier around the C(pyrimidine)-C(oxane) bond must also be rigorously characterized, as restricted rotation can lead to atropisomerism or unfavorable binding kinetics during target engagement.

ConformationalWorkflow Start Oxan-4-yl Pyrimidine Building Block NMR NMR Spectroscopy (1H, 13C, NOESY) Start->NMR Solution State Comp Computational Modeling (DFT, B3LYP) Start->Comp In Silico Xray X-ray Crystallography (Solid State) Start->Xray Solid State Integrate Structural & Conformational Elucidation NMR->Integrate Comp->Integrate Xray->Integrate

Workflow for structural elucidation of oxan-4-yl pyrimidines.

Analytical Workflows for Structural Elucidation

To establish a self-validating structural model, we must employ orthogonal analytical techniques. While X-ray crystallography provides definitive solid-state geometry, drug-target interactions inherently occur in solution. Therefore, our primary workflow relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, orthogonally validated by Density Functional Theory (DFT) calculations.

Protocol 1: Solution-State NMR Structural Elucidation

Causality & Rationale: We utilize 1D


H NMR to extract scalar coupling constants (

-values), which define the dihedral angles of the oxane ring via the Karplus equation. To make this a self-validating system, we couple this with 2D NOESY. If the

-values indicate an equatorial pyrimidine, the NOESY spectrum must reveal specific through-space interactions. A contradiction indicates a distorted ring system requiring further investigation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the oxan-4-yl pyrimidine building block in 600

    
    L of a deuterated solvent. We prefer CDCl
    
    
    
    for non-polar analogs or DMSO-
    
    
    for highly polar analogs. Ensure the solvent is anhydrous to prevent water peak interference.
  • 1D

    
    H NMR Acquisition:  Acquire a standard 1D spectrum at 
    
    
    
    400 MHz (preferably 600 MHz for optimal dispersion).
  • Multiplet Analysis (The

    
    -Coupling Check):  Locate the signal for the oxane H4 proton (the methine proton attached to the pyrimidine).
    
    • Equatorial Pyrimidine: The H4 proton is axial. It will couple with two adjacent axial protons (H3

      
      , H5
      
      
      
      ) and two adjacent equatorial protons (H3
      
      
      , H5
      
      
      ). This results in a triplet of triplets (tt) with two large couplings (
      
      
      Hz) and two small couplings (
      
      
      Hz).
    • Axial Pyrimidine: The H4 proton is equatorial. It will couple with all adjacent protons with small coupling constants (

      
       and 
      
      
      
      Hz), appearing as a narrow multiplet.
  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300-500 ms, optimized for small-to-medium molecules.
    
  • Through-Space Validation: Map the cross-peaks between the pyrimidine protons (specifically H5, if unsubstituted) and the oxane ring protons. An equatorial pyrimidine will show strong NOE contacts to the axial protons at H3 and H5 of the oxane ring.

NOELogic Equatorial Equatorial Oxane Conformer (Thermodynamically Favored) NOE_Eq Strong NOE: Pyrimidine H5 to Oxane H3/H5 (axial) Equatorial->NOE_Eq Predicts Axial Axial Oxane Conformer (Sterically Hindered) NOE_Ax Strong NOE: Pyrimidine H5 to Oxane H2/H6 (equatorial) Axial->NOE_Ax Predicts

NOESY interaction logic for determining oxane attachment geometry.

Protocol 2: In Silico Conformational Profiling (DFT)

Causality & Rationale: Experimental NMR provides an ensemble average. To understand the energetic penalty of adopting a bioactive conformation, we must map the potential energy surface. We employ DFT using the B3LYP functional, which provides an optimal balance of computational cost and accuracy for predicting the rotational barriers of non-covalent interactions in saturated heterocycles[3].

Step-by-Step Methodology:

  • Conformer Generation: Use a molecular mechanics force field (e.g., OPLS4 or MMFF94) to generate a library of initial conformers, systematically sampling both chair flips and C-C bond rotations.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP functional and the 6-31G(d,p) basis set. Incorporate an implicit solvent model (e.g., PCM) matching the NMR solvent.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries. The absolute absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

  • Energy Profiling: Calculate the relative Gibbs free energy (

    
    ) between the axial and equatorial conformers to quantify the thermodynamic preference.
    

Quantitative Data Summary

The integration of these workflows yields highly predictable structural parameters. Table 1 summarizes the expected quantitative data for a standard oxan-4-yl pyrimidine system, allowing researchers to quickly benchmark their synthesized building blocks.

ParameterEquatorial Conformer (Favored)Axial Conformer (Disfavored)Analytical Method
Relative Energy (

)
0.0 kcal/mol+2.5 to +3.5 kcal/molDFT (B3LYP)

/

11.0 - 12.5 Hz3.0 - 4.5 Hz

H NMR

/

3.5 - 4.5 Hz2.5 - 3.5 Hz

H NMR
Primary NOE Contact Pyrimidine H5

Oxane H3

/H5

Pyrimidine H5

Oxane H2

/H6

2D NOESY

Conclusion

The structural elucidation of oxan-4-yl pyrimidine building blocks requires a rigorous, multi-disciplinary approach. By establishing a self-validating workflow that pairs the precise dihedral angle data of


-coupling with the through-space validation of NOESY, and grounding these findings in DFT thermodynamic profiles, researchers can confidently map the 3D landscape of their molecules. This level of structural integrity is what ultimately allows drug development professionals to advance these privileged scaffolds into late-stage clinical candidates with highly predictable pharmacokinetic and pharmacodynamic profiles.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. 2

  • Tetrahydropyran. Wikipedia. 1

  • An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. ACS Publications. 3

  • Conformational analysis. 42. Monosubstituted tetrahydropyrans. ACS Publications.4

Sources

Foundational

An In-depth Technical Guide to the Stability of 4-Chloropyrimidine Carboxylic Acids

Abstract 4-Chloropyrimidine carboxylic acids are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of biologically active molecules in the pharmaceutical and agrochemical in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Chloropyrimidine carboxylic acids are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2] Their inherent reactivity, a feature that makes them valuable synthetic intermediates, also predisposes them to various degradation pathways.[3] A comprehensive understanding of their stability is therefore not merely an academic exercise but a critical prerequisite for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide provides an in-depth analysis of the factors governing the stability of 4-chloropyrimidine carboxylic acids under ambient and stress conditions. We will explore the primary degradation pathways, including hydrolysis, photolysis, and thermal decomposition, and present field-proven strategies and detailed protocols for assessing and mitigating stability risks.

Introduction: The Double-Edged Sword of Reactivity

The pyrimidine core, substituted with both an electron-withdrawing chlorine atom and a carboxylic acid group, possesses a unique electronic landscape. This substitution pattern activates the pyrimidine ring, particularly the C4 position, towards nucleophilic substitution—a key reaction in the elaboration of these scaffolds into more complex molecules. However, this same reactivity makes the C-Cl bond susceptible to cleavage by common nucleophiles like water, leading to degradation.[4][5][6] Furthermore, the presence of a conjugated aromatic system and a carboxylic acid moiety introduces potential liabilities related to photolytic and thermal degradation.[7][8]

For researchers in drug development, failing to characterize these liabilities early can lead to significant setbacks, including the selection of unstable lead candidates, inaccurate bioassay results due to the presence of unknown degradants, and challenges in formulation development. This guide is structured to provide the theoretical grounding and practical methodologies necessary to proactively address the stability of this important class of compounds.

Intrinsic Chemical Stability and Major Degradation Pathways

The stability of a 4-chloropyrimidine carboxylic acid is not a single property but a function of its environment. The primary degradation pathways of concern are hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Degradation: The Primary Challenge

Hydrolysis of the C4-chloro substituent is arguably the most significant stability concern. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where water or hydroxide ions act as the nucleophile.

  • Mechanism: The electron-deficient pyrimidine ring facilitates the attack of a nucleophile at the C4 position, forming a Meisenheimer complex intermediate. The subsequent departure of the chloride ion yields the corresponding 4-hydroxypyrimidine-4-carboxylic acid.

  • Influence of pH: The rate of hydrolysis is highly pH-dependent.

    • Basic Conditions (pH > 8): Under basic conditions, the more nucleophilic hydroxide ion (OH⁻) is the dominant attacking species, leading to a significant acceleration in the degradation rate.

    • Acidic Conditions (pH < 4): In strongly acidic solutions, the pyrimidine nitrogen atoms can become protonated. This protonation further increases the electrophilicity of the pyrimidine ring, potentially increasing the rate of hydrolysis by water.[5][6] Studies on related chloropyrimidines have shown that hydrolysis can be highly selective and accelerated under concentrated acidic conditions.[5][6]

    • Neutral Conditions (pH 6-8): While slower than under acidic or basic conditions, hydrolysis can still occur at a significant rate, particularly with elevated temperatures.

Photolytic Degradation: A Light-Induced Liability

Aromatic and halogenated compounds are often susceptible to degradation upon exposure to light, particularly in the ultraviolet (UV) range.[7] For 4-chloropyrimidine carboxylic acids, photolytic degradation can occur through several mechanisms.

  • Homolytic Cleavage: Absorption of UV radiation can induce homolytic cleavage of the C-Cl bond, generating a pyrimidyl radical and a chlorine radical. These reactive intermediates can then participate in a variety of secondary reactions.

  • Photosensitization: In the presence of endogenous photosensitizers like riboflavin, pyrimidine derivatives can undergo degradation even when exposed to UVA or UVB radiation, which they may not strongly absorb directly.[9][10] This process often involves the generation of reactive oxygen species (ROS) like superoxide anion, which then attack the pyrimidine ring.[10]

Given this vulnerability, it is imperative to handle and store these compounds with protection from light.[7]

Thermal Degradation: The Risk of Decarboxylation

Carboxylic acids, particularly when part of a heterocyclic system, can undergo thermal decarboxylation at elevated temperatures.[8] For 4-chloropyrimidine carboxylic acids, this would result in the formation of 4-chloropyrimidine. While typically requiring high temperatures in the solid state, this degradation pathway can become relevant during certain manufacturing processes (e.g., drying) or if the compound is stored improperly in hot and humid conditions.

Visualizing Degradation: A Conceptual Pathway

The following diagram illustrates the primary degradation pathways discussed.

G Parent 4-Chloropyrimidine-5-carboxylic Acid Parent->invis1 Hydrolysis (H₂O, H⁺ or OH⁻) Parent->invis2 Photolysis (UV Light, hv) Parent->invis3 Thermal Stress (High Temp, Δ) Hydrolysis_Product 4-Hydroxypyrimidine-5-carboxylic Acid Photolysis_Product Pyrimidine-5-carboxylic Acid (from Dehalogenation) Thermal_Product 4-Chloropyrimidine (from Decarboxylation) invis1->Hydrolysis_Product invis2->Photolysis_Product invis3->Thermal_Product

Caption: Primary degradation pathways for a model 4-chloropyrimidine carboxylic acid.

Experimental Design for Stability Assessment

A robust understanding of a compound's stability profile can only be achieved through systematic experimental evaluation. Forced degradation (or stress testing) is an indispensable tool in this process.[11][12][13] These studies intentionally expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways in a shortened timeframe.[7][14]

The Forced Degradation Workflow

The goal of a forced degradation study is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to detect and identify major degradants without the reaction becoming overly complex. The entire process must be benchmarked against a control sample stored under ideal conditions (e.g., -20°C, protected from light and moisture).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization start Prepare Stock Solution of API in Suitable Solvent prep_samples Aliquot into Vials for Each Stress Condition start->prep_samples acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) oxid Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (Solid & Solution) (e.g., 80°C) photo Photolytic (ICH Q1B Light Exposure) quench Neutralize/Quench Reactions at Time Points acid->quench base->quench oxid->quench thermal->quench photo->quench hplc Analyze via Stability- Indicating HPLC-UV quench->hplc mass_balance Assess Mass Balance (% Assay + % Impurities) hplc->mass_balance lcms Identify Degradants (LC-MS/MS) mass_balance->lcms elucidate Elucidate Degradation Pathways lcms->elucidate

Caption: A typical experimental workflow for forced degradation studies.

Protocol: Forced Degradation of a 4-Chloropyrimidine Carboxylic Acid

This protocol outlines a typical approach. Causality: The choice of acid, base, and peroxide concentrations represents a standard starting point in the industry, aggressive enough to cause degradation but not so harsh as to produce irrelevant pathways. Temperatures are elevated to accelerate reactions to a practical timescale.

  • Preparation: Prepare a 1 mg/mL stock solution of the test compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 minutes, 2 hours, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. Rationale: Base hydrolysis is expected to be much faster, hence the lower temperature and shorter time points.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 80°C. Withdraw aliquots at 1, 3, and 5 days.

  • Thermal Degradation (Solid): Place approximately 5 mg of the solid compound in a clear glass vial and store in an oven at 80°C. At each time point (1, 3, and 5 days), dissolve a portion of the solid to the target concentration for analysis.

  • Photostability: Expose both the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: All samples, including a t=0 control, should be analyzed using a validated stability-indicating HPLC method.

Developing a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components.[15] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[15][16]

  • Trustworthiness through Validation: The method's trustworthiness is established by demonstrating specificity. This is achieved by analyzing the stressed samples from the forced degradation study. The method is considered "stability-indicating" if it can separate the parent peak from all generated degradation product peaks and from common excipients if in a formulation. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

Table 1: Example HPLC Method Parameters for a 4-Chloropyrimidine Carboxylic Acid

ParameterRecommended SettingRationale & Field Insights
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column provides good hydrophobic retention for the pyrimidine core. The smaller particle size (sub-2 µm) offers higher efficiency and better resolution of closely eluting peaks.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-suppressor for the carboxylic acid group, leading to better peak shape (less tailing) and more reproducible retention times.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and good elution strength.
Gradient 5% to 95% B over 15 minutesA gradient elution is crucial to ensure that both the relatively polar parent compound and potentially more non-polar degradants are eluted with good peak shape in a reasonable run time.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.
UV Detection 254 nm or PDA Scan254 nm is a common wavelength for aromatic compounds. A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.
Injection Vol. 2 µLA small injection volume minimizes the potential for peak distortion due to solvent effects.

Recommended Storage and Handling

Based on the intrinsic stability liabilities, the following storage and handling procedures are recommended for 4-chloropyrimidine carboxylic acids to ensure their integrity over time:

  • Storage Temperature: Store at low temperatures, ideally ≤ -20°C, to minimize the rates of all potential degradation reactions. For short-term storage, 2-8°C may be acceptable.[17]

  • Protection from Light: Store in amber vials or containers wrapped in aluminum foil to prevent photolytic degradation.

  • Moisture Control: Store in a desiccated environment to minimize the risk of hydrolysis. For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • pH Considerations: When preparing solutions, use aprotic solvents (e.g., DMF, DMSO, THF) when possible.[18] If aqueous solutions are necessary, they should be freshly prepared and, if possible, buffered in the pH range of 4-6 to find a compromise between acid- and base-catalyzed hydrolysis.

Conclusion

4-Chloropyrimidine carboxylic acids are valuable but inherently reactive molecules. Their stability is governed by a predictable set of degradation pathways, primarily hydrolysis of the C-Cl bond, photolytic reactions, and thermal decarboxylation. A proactive approach, centered on conducting comprehensive forced degradation studies and developing a robust, stability-indicating HPLC method, is critical for any research or development program utilizing these compounds. By understanding the causality behind their degradation and implementing the rigorous experimental protocols and handling procedures outlined in this guide, scientists can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. (2010, October 1). PubMed.
  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing.
  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). Technology Networks.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). HunterLab.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). PMC.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021, August 27). MDPI.
  • Assay and Stability Testing. Kinam Park.
  • The investigations of the methods for the reduction of chloroyrimidines.
  • pyrimidine degradation p
  • Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (2006, July 8). American Chemical Society.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (2006, September 15). Figshare.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Pyrimidine-4-carboxylic acid.
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). IJRPNS.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. (2021, December 30).
  • REVIEW: FORCE DEGRADATION STUDIES. (2016, July 1). Pharma Science Monitor.
  • 2-Chloro-pyrimidine-4-carboxylic acid. Chem-Impex.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021, July 19). University of Wisconsin-Milwaukee.
  • 4-Chloropyridine-2-carboxylic acid. (2026, January 13). ChemicalBook.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release
  • 2-Chloropyrimidine-4-carboxylic acid. (2025, July 24). ChemicalBook.
  • 6-Chloropyrimidine-4-carboxylic acid. Sigma-Aldrich.
  • 6-Chloropyrimidine-4-carboxylic acid. ChemScene.
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

This Application Note and Protocol is designed for research and development professionals synthesizing 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (also known as 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for research and development professionals synthesizing 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (also known as 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylic acid).

This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., CDK4/6, PI3K) and other heterocyclic pharmaceutical agents.

Introduction & Strategic Analysis

The synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid requires a balance between reactivity and selectivity. The pyrimidine core is electron-deficient, making the 4-position susceptible to nucleophilic attack. The strategic challenge lies in installing the chlorine atom at C4 while preserving the carboxylic acid functionality at C5 and the saturated oxygen heterocycle at C2.

Retrosynthetic Logic

Our approach utilizes a convergent synthesis strategy:

  • Core Assembly: Construction of the pyrimidine ring via condensation of an amidine and a malonate derivative.

  • Functionalization: Conversion of the resulting tautomeric 4-hydroxy group to a 4-chloro group.

  • Deprotection: Selective hydrolysis of the ester to the acid without displacing the labile chlorine.

Retrosynthesis Target Target Molecule 4-Chloro-2-(oxan-4-yl) pyrimidine-5-carboxylic acid Precursor1 Ethyl 4-chloro-2-(oxan-4-yl) pyrimidine-5-carboxylate Target->Precursor1 Hydrolysis (LiOH) Precursor2 Ethyl 4-hydroxy-2-(oxan-4-yl) pyrimidine-5-carboxylate Precursor1->Precursor2 Chlorination (POCl3) Fragment1 Tetrahydro-2H-pyran- 4-carboximidamide HCl Precursor2->Fragment1 Cyclization Fragment2 Diethyl ethoxymethylenemalonate (DEEM) Precursor2->Fragment2 +

Figure 1: Retrosynthetic analysis showing the disconnection to commercially accessible building blocks.

Detailed Experimental Protocols

Stage 1: Synthesis of Tetrahydro-2H-pyran-4-carboximidamide Hydrochloride

Note: If this reagent is purchased commercially (CAS: 426828-34-4), proceed to Stage 2.

Objective: Convert Tetrahydro-2H-pyran-4-carbonitrile to the amidine hydrochloride. Mechanism: Base-catalyzed formation of imidate followed by ammonolysis.

Reagents:

  • Tetrahydro-2H-pyran-4-carbonitrile (1.0 eq)

  • Sodium Methoxide (0.1 eq, 0.5M in MeOH)

  • Ammonium Chloride (1.1 eq)

  • Methanol (anhydrous)

Protocol:

  • Imidate Formation: Dissolve the nitrile in anhydrous methanol (5 vol). Add catalytic NaOMe. Stir at RT for 12–18 hours. Monitor by TLC (disappearance of nitrile).[1]

  • Ammonolysis: Add solid Ammonium Chloride (1.1 eq) directly to the reaction mixture.

  • Reaction: Reflux the mixture for 4 hours, then cool to RT.

  • Workup: Concentrate the solvent to dryness. Triturate the residue with cold diethyl ether or acetone to remove impurities. Filter and dry the white solid (Amidine HCl).

    • Yield Expectation: 85–95%

Stage 2: Pyrimidine Ring Construction

Objective: Cyclization to form Ethyl 4-hydroxy-2-(oxan-4-yl)pyrimidine-5-carboxylate. Critical Parameter: Moisture control is essential to prevent hydrolysis of DEEM before cyclization.

Reagents:

  • Tetrahydro-2H-pyran-4-carboximidamide HCl (from Stage 1) (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

  • Sodium Ethoxide (2.5 eq) (Prepared fresh or 21% wt solution)

  • Ethanol (anhydrous) (10 vol)

Protocol:

  • Free Base Formation: In a reactor, dissolve Sodium Ethoxide (2.5 eq) in Ethanol. Add the Amidine HCl (1.0 eq) and stir for 30 min at RT to liberate the free amidine.

  • Addition: Add DEEM (1.05 eq) dropwise over 15 minutes.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Checkpoint: The solution typically turns yellow/orange. LC-MS should show mass [M+H]+ ~253.

  • Quench: Cool to RT. Concentrate ethanol to ~20% volume under reduced pressure.

  • Isolation: Dilute with water (10 vol). Acidify carefully with 2M HCl to pH ~3–4. The product (tautomerizes to the 4-pyridone form) will precipitate as an off-white solid.

  • Purification: Filter, wash with water and cold ethanol. Dry in a vacuum oven at 50°C.

    • Yield Expectation: 70–80%[2]

Stage 3: Chlorination (The Critical Step)

Objective: Convert the 4-hydroxy group to a 4-chloro group using Phosphorus Oxychloride (POCl3). Safety Alert: POCl3 is highly corrosive and reacts violently with water. Perform in a fume hood.

Reagents:

  • Ethyl 4-hydroxy-2-(oxan-4-yl)pyrimidine-5-carboxylate (1.0 eq)

  • POCl3 (5.0–8.0 eq) (Solvent and reagent)

  • N,N-Dimethylaniline or DMF (Catalytic, 0.1 eq)

Protocol:

  • Setup: Charge the solid starting material into a dry flask. Add POCl3 carefully. Add catalytic DMF (this forms the Vilsmeier-Haack reagent in situ, accelerating the reaction).

  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Checkpoint: The suspension will clear to a solution as the starting material is consumed.

  • Quench (Exothermic): Cool the reaction mixture to RT. Concentrate POCl3 under reduced pressure (rotary evaporator with a caustic trap).

  • Extraction: Dissolve the oily residue in Dichloromethane (DCM). Pour this solution slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO3 to pH 7.

  • Isolation: Separate the organic layer.[3][4] Extract aqueous layer 2x with DCM. Dry organics over MgSO4, filter, and concentrate.

    • Product: Yellowish oil or solid.

    • Yield Expectation: 85–90%

Stage 4: Selective Hydrolysis

Objective: Hydrolyze the ethyl ester to the carboxylic acid without displacing the 4-chloro group. Scientific Logic: 4-Chloropyrimidines are prone to SNAr hydrolysis (reverting to the hydroxy compound). We utilize Lithium Hydroxide (LiOH) at low temperature, as it is less nucleophilic than NaOH/KOH and allows for better control.

Reagents:

  • Ethyl 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylate (1.0 eq)

  • LiOH.H2O (1.2 eq)

  • THF/Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the ester in THF. Cool to 0°C in an ice bath.

  • Hydrolysis: Add LiOH dissolved in water dropwise, maintaining temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by TLC/HPLC. Stop immediately upon disappearance of ester.

    • Risk:[2] Prolonged stirring or heating will produce the 4-hydroxy impurity.

  • Workup: Dilute with water. Wash with Ethyl Acetate (to remove unreacted ester/impurities).

  • Acidification: Cool the aqueous layer to 0°C. Acidify with 1M HCl dropwise to pH 2–3. The target acid will precipitate.

  • Final Isolation: Filter the white solid. Wash with cold water. Dry under high vacuum.

Workflow Visualization

Workflow cluster_QC Quality Control Gates start Start: Tetrahydro-2H-pyran-4-carbonitrile step1 Step 1: Amidine Formation (NaOMe, NH4Cl, MeOH) start->step1 step2 Step 2: Cyclization (DEEM, NaOEt, EtOH, Reflux) step1->step2 Intermediate: Amidine HCl qc1 QC1: LCMS (Amidine) step1->qc1 step3 Step 3: Chlorination (POCl3, cat. DMF, Reflux) step2->step3 Intermediate: 4-OH Ester step4 Step 4: Selective Hydrolysis (LiOH, THF/H2O, 0°C) step3->step4 Intermediate: 4-Cl Ester qc2 QC2: NMR (Disappearance of OH) step3->qc2 end Final Product: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-COOH step4->end

Figure 2: Step-by-step experimental workflow with integrated Quality Control gates.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in Ethanol or DEEMUse anhydrous Ethanol; store DEEM under inert gas. Ensure NaOEt is active.
Reversion to OH in Step 3 Incomplete quenching of POCl3Ensure all POCl3 is removed or quenched at low temp before neutralization.
Hydrolysis of Cl in Step 4 Temperature too high or reaction too longStrictly maintain 0°C. Quench immediately upon ester consumption.
Incomplete Chlorination Old POCl3 or lack of catalystUse fresh POCl3. Ensure catalytic DMF or DMA is added.

References

  • Minisci Reaction for Pyrimidines: Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry. (Demonstrates stability and hydrolysis protocols for halopyrimidine esters). (General Reference for Minisci/Pyrimidine chemistry)

  • Amidine Synthesis Protocol: Preparation of amidines from nitriles via imidates (Pinner Reaction). Standard Organic Transformations.

  • Analogous Synthesis (Methylthio derivative): Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. PubChem CID 80008. (Validates the 4-Cl-5-COOEt pyrimidine scaffold stability).

  • General Pyrimidine Synthesis: One-Pot Synthesis of Pyrimidines. ResearchGate. (General conditions for Amidine + DEEM condensation).

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Application

High-Efficiency Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid

Executive Summary & Strategic Rationale In modern drug discovery, the pyrimidine scaffold remains a privileged structure for the development of targeted therapeutics, particularly kinase and helicase inhibitors[1][2]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the pyrimidine scaffold remains a privileged structure for the development of targeted therapeutics, particularly kinase and helicase inhibitors[1][2]. The specific building block 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a highly functionalized, trifunctional synthon.

The incorporation of the oxan-4-yl (tetrahydropyran-4-yl) group at the C2 position is a deliberate medicinal chemistry strategy. Compared to flat, lipophilic aryl rings, this sp3-rich, oxygen-containing heterocycle improves aqueous solubility, lowers the partition coefficient (logD), and frequently mitigates off-target liabilities such as hERG channel inhibition.

This application note provides a comprehensive, self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of the C4-chloro group with various amines. By detailing the mechanistic causality behind solvent, base, and temperature selection, this guide empowers researchers to optimize yields and avoid common synthetic pitfalls.

Mechanistic Insights: The "Why" Behind the Protocol

The SNAr reaction of 4-chloropyrimidines proceeds via a two-step addition-elimination mechanism[3]. The C4 position of our specific substrate is exceptionally electrophilic due to dual activation:

  • Inductive/Resonance Pull: The two electronegative nitrogen atoms in the pyrimidine ring pull electron density away from the C2, C4, and C6 positions.

  • C5-Carboxylic Acid Activation: The adjacent carboxylic acid acts as an electron-withdrawing group (EWG), further lowering the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring.

The Base Equivalency Conundrum

A critical failure point in this specific reaction is the underutilization of base. Because the substrate contains a free C5-carboxylic acid, the introduction of a basic amine nucleophile immediately triggers an acid-base neutralization, forming an unreactive ammonium carboxylate salt.

To overcome this, a minimum of 2.5 equivalents of a non-nucleophilic base (such as DIPEA or K2CO3) must be used:

  • 1.0 eq to deprotonate the C5-carboxylic acid (forming the carboxylate).

  • 1.0 eq to act as an acid scavenger for the HCl generated during the SNAr process.

  • 0.5 eq excess to maintain a basic pH and ensure the nucleophile remains in its active, deprotonated state.

Even though the deprotonated C5-carboxylate is technically less electron-withdrawing than the free acid, the pyrimidine core remains sufficiently electron-deficient to stabilize the anionic Meisenheimer complex and drive the reaction forward[3].

Mechanism A Substrate: 4-Chloro Pyrimidine (Carboxylate Form) C Meisenheimer Complex (Resonance Stabilized) A->C C4 Attack B Nucleophile (Amine) B->C D Chloride Elimination (Fast) C->D -Cl⁻ E Final Product: 4-Amino Pyrimidine D->E Aromatization

Mechanistic pathway of the SNAr reaction via a Meisenheimer complex at the C4 position.

Reaction Optimization & Quantitative Data

The reactivity of the nucleophile dictates the harshness of the required conditions. Aliphatic amines (e.g., morpholine, piperidine) are highly nucleophilic and react readily at mild temperatures. Conversely, anilines are deactivated by resonance and require elevated temperatures in polar aprotic solvents to overcome the activation energy barrier[4].

Table 1: Optimization of SNAr Conditions with a Model Deactivated Aniline

EntrySolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)Mechanistic Causality / Observation
1EtOHDIPEA (1.0 eq)8012< 5%Base consumed by C5-acid; aniline remains protonated by HCl byproduct.
2EtOHDIPEA (2.5 eq)801245%Sufficient base, but thermal energy is too low for the deactivated nucleophile.
3NMPDIPEA (2.5 eq)100678%Polar aprotic solvent stabilizes the Meisenheimer complex; higher temp drives kinetics.
4 NMP K2CO3 (3.0 eq) 100 6 > 95% Optimal. Inorganic base acts as an irreversible acid scavenger at elevated temps.
5DioxaneK2CO3 (3.0 eq)100685%Lower dielectric constant than NMP slightly reduces stabilization of the anionic intermediate.

Experimental Workflows & Protocols

Workflow Start Assess Nucleophile Reactivity Cond1 Aliphatic Amines (High Nucleophilicity) Start->Cond1 Cond2 Anilines / Hindered Amines (Low Nucleophilicity) Start->Cond2 Path1 Solvent: iPrOH Base: DIPEA (2.5 eq) Temp: 25-50°C Cond1->Path1 Path2 Solvent: NMP Base: K2CO3 (3.0 eq) Temp: 90-120°C Cond2->Path2 Workup Aqueous Workup Acidify to pH 3.5-4.0 Path1->Workup Path2->Workup Purify Isoelectric Precipitation or RP-HPLC Workup->Purify

Decision tree for optimizing SNAr conditions based on nucleophile reactivity.

Protocol A: SNAr with Aliphatic Amines (Mild Conditions)

Self-Validating Control: The reaction mixture will transition from a suspension to a clear solution as the substrate is converted into the soluble DIPEA-carboxylate salt.

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 equiv, e.g., 1.0 mmol).

  • Solvent & Base Addition: Add Isopropanol (iPrOH) to achieve a 0.2 M concentration (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Nucleophile Addition: Add the aliphatic amine (1.1 equiv, 1.1 mmol) dropwise.

  • Reaction: Stir the mixture at 25 °C to 50 °C for 2–4 hours. Monitor the consumption of the starting material via LCMS (UV 254 nm).

  • Workup & Isolation (Critical Step): Concentrate the iPrOH under reduced pressure. Dissolve the resulting residue in deionized water (10 mL). Wash the aqueous layer with Ethyl Acetate (2 x 5 mL) to remove organic impurities and excess amine.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Carefully add 1M HCl dropwise while monitoring the pH. Do not over-acidify. Target a pH of 3.5–4.0. At this pH, the product exists as the neutral zwitterion/free acid and will crash out of solution.

  • Collection: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure product.

Protocol B: SNAr with Anilines (Harsh Conditions)

Self-Validating Control: The use of K2CO3 will result in the continuous evolution of CO2 gas as HCl is neutralized. Ensure the reaction vessel is properly vented if not using a sealed microwave vial.

  • Reaction Setup: In a heavy-walled microwave reaction vial, combine the pyrimidine substrate (1.0 equiv, 1.0 mmol) and the aniline derivative (1.5 equiv, 1.5 mmol).

  • Solvent & Base Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M, 5.0 mL) followed by finely powdered Potassium Carbonate (K2CO3) (3.0 equiv, 3.0 mmol)[2].

  • Reaction: Seal the vial and heat thermally at 90 °C, or via microwave irradiation at 120 °C for 45–60 minutes. Monitor by LCMS.

  • Workup & Isolation: Dilute the cooled reaction mixture with water (20 mL). Acidify carefully with 1M HCl to pH ~3.5.

  • Extraction: Because NMP can interfere with precipitation, extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 x 10 mL) to effectively back-extract the NMP into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude residue via reverse-phase column chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final product.

References

  • BenchChem Technical Support Team. "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem.
  • "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Taylor & Francis.
  • "Recent Advances in Pyrimidine-Based Drugs.
  • "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers.

Sources

Method

Application Note: Amide Coupling Strategies for Pyrimidine-5-Carboxylic Acids

This guide outlines high-efficiency protocols for the amide coupling of pyrimidine-5-carboxylic acids , a class of substrates notorious for their poor solubility and diminished carboxylate nucleophilicity.[1] Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines high-efficiency protocols for the amide coupling of pyrimidine-5-carboxylic acids , a class of substrates notorious for their poor solubility and diminished carboxylate nucleophilicity.[1]

Introduction & Mechanistic Challenges

Pyrimidine-5-carboxylic acids present a unique set of synthetic challenges compared to their carbocyclic (benzoic acid) or electron-rich heterocyclic counterparts.[1] Successful derivatization requires understanding two counter-intuitive factors:

  • Diminished Carboxylate Nucleophilicity (The Activation Bottleneck): The pyrimidine ring is highly electron-deficient.[1] While this makes the carbonyl carbon electrophilic (good for amine attack), it significantly reduces the electron density on the carboxylate oxygen.[1] Consequently, the initial attack of the carboxylate on the coupling reagent (e.g., HATU, EDC) is sluggish.

    • Implication: Standard "add everything and stir" protocols often fail because the active ester never forms in sufficient concentration before the reagent hydrolyzes.[1] Pre-activation is critical. [1]

  • Solubility & Zwitterionic Character: The ring nitrogens can accept protons, often leading to zwitterionic species that are insoluble in DCM, THF, or EtOAc.

    • Implication: High-polarity solvents (DMF, NMP, DMSO) are almost always required.[1]

  • Regioselectivity Risks: While less common for the 5-position, the ring nitrogens can compete for the acylating agent, leading to unstable N-acyl species that hydrolyze during workup, mimicking a "no reaction" result.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal coupling strategy based on your specific substrate's properties.

CouplingLogic Start START: Pyrimidine-5-COOH Substrate SolubilityCheck Is the acid soluble in DCM/THF? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble High Solubility NoSoluble No (Likely Zwitterionic) SolubilityCheck->NoSoluble Precipitates StericCheck Is the Amine Sterically Hindered? YesSoluble->StericCheck ProtocolB Protocol B: HATU/DMF (Standard High-Throughput) NoSoluble->ProtocolB Standard Case ProtocolC Protocol C: Acid Chloride (Oxalyl Chloride) (For Low Reactivity) NoSoluble->ProtocolC Failed Activation ProtocolA Protocol A: T3P (EtOAc/Pyridine) (Cleanest Profile) StericCheck->ProtocolA No (Primary Amine) StericCheck->ProtocolC Yes (Aniline/Secondary) ProtocolD Protocol D: Ghosez's Reagent (For Ultra-Sensitive/Hindered) ProtocolC->ProtocolD Acid Sensitive/Failed

Figure 1: Strategic decision tree for pyrimidine-5-carboxylic acid coupling.

Detailed Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) Method

Best For: Scale-up, clean workup, and preventing epimerization (if chiral centers are present).[1] T3P by-products are water-soluble.[1]

  • Reagents: T3P (50% in EtOAc or DMF), Pyridine (or DIPEA), Solvent (EtOAc, DMF, or 2-MeTHF).[1]

  • Mechanism: T3P acts as a cyclic anhydride precursor.[1] The reaction is driven by the release of tension in the phosphonic anhydride ring.[1]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with Pyrimidine-5-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvent: Add EtOAc (or DMF if insoluble) to reach a concentration of ~0.1–0.2 M.

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1] Note: Pyridine often gives higher yields with T3P due to specific catalytic effects.[1]

  • Coupling: Cool to 0 °C. Add T3P (1.5–2.0 equiv, 50% w/w solution) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Tip: If conversion is low after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (x2), sat.[1][2] NaHCO₃ (x2), and brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Enhanced HATU Activation

Best For: High-throughput screening, small scale, and general medicinal chemistry.

  • Critical Modification: Due to the poor nucleophilicity of the pyrimidine carboxylate, you must allow extra time for the "Active Ester" (OAt-ester) to form before adding the amine.[1]

Step-by-Step:

  • Activation: Dissolve Pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base: Add DIPEA (2.0 equiv). Stir for 5 minutes to ensure deprotonation.

  • Reagent: Add HATU (1.1–1.2 equiv).

  • Pre-Activation Interval: Stir for 15–30 minutes at RT.

    • Why? Visual check: The solution often turns yellow/orange as the active ester forms.[1] If you add the amine too early, the amine may react directly with HATU to form a guanidinium byproduct, killing the reagent.

  • Amine Addition: Add the Amine (1.1–1.2 equiv) and additional DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc/LiCl (5% aq) to remove DMF. Wash with sat.[1][2] NaHCO₃ and brine.[1][2]

Protocol C: Acid Chloride Generation (via Oxalyl Chloride)

Best For: Sterically hindered amines (anilines), unreactive acids, or when HATU fails.[1]

  • Safety: Generates CO and CO₂ gas.[1] Use a fume hood.[1]

Step-by-Step:

  • Suspension: Suspend Pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DCM (or DCM/DMF 10:1 mixture if insoluble).

  • Catalyst: Add a catalytic amount of DMF (1–2 drops).[1] This is essential to form the Vilsmeier-Haack intermediate which activates the oxalyl chloride.[1]

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C.

  • Evolution: Allow to warm to RT. Stir until gas evolution ceases and the solid dissolves (usually 1–2 hours).

    • Checkpoint: If the solid does not dissolve, the acid chloride has not formed. Add more DMF or switch to Thionyl Chloride (SOCl₂) at reflux (harsh conditions).[1]

  • Evaporation (Crucial): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Do not skip this.

  • Coupling: Redissolve the crude acid chloride residue in DCM (or THF). Add the Amine (1.1 equiv) and Et₃N (3.0 equiv) at 0 °C.

  • Reaction: Stir at RT for 1–2 hours.

Comparison of Reagents

FeatureHATUT3PAcid Chloride (Oxalyl Cl)
Reactivity HighModerate-HighVery High
Solubility Req. Good in DMFExcellent (EtOAc/DMF)Requires DCM/THF compatibility
By-products Urea (hard to remove)Water-soluble (Easy)HCl/CO/CO₂ (Gaseous/Easy)
Moisture Sensitivity HighLowVery High
Cost HighModerateLow
Rec.[1] for Pyrimidine-5-COOH Standard (w/ pre-activation)Preferred (Cleanest)Backup (If others fail)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Carboxylate failed to attack coupling reagent.Increase pre-activation time (Protocol B) or switch to Acid Chloride (Protocol C).
Low Yield / "Guanidinium" formation Amine reacted with HATU before the acid did.[1]Strictly enforce the 30-min pre-activation step. Ensure acid is fully dissolved (use DMSO if needed).[1]
Product is Water Soluble Pyrimidine ring protonation.[1]Do not wash with strong acid.[1] Use n-Butanol extraction or lyophilize directly and purify by Reverse Phase HPLC.[1]
Decarboxylation High heat or metal contamination.[1][3]Avoid heating >80 °C. Avoid Pd/Ag catalysts in the same pot.[1] Use T3P at RT.[1][4][5]
N-Acylation of Ring Competition from ring nitrogens.[1]Use a less reactive reagent (T3P).[1] If using Acid Chloride, keep temp at 0 °C.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Waghmare, A. A., et al. (2014).[1] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[1][7] Review Journal of Chemistry, 4(2), 53–131.[1][7] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethylpropenylamine: A Useful Reagent for the Preparation of Carboxylic Acid Chlorides.[1] Organic Syntheses, 59, 26. Link[1]

Sources

Application

Application Note: Strategic Utilization of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid in Drug Discovery

Executive Summary 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (also known as 4-chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylic acid) represents a privileged scaffold in modern medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (also known as 4-chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylic acid) represents a privileged scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1]

Unlike traditional 2-phenyl or 2-cyclohexyl pyrimidine scaffolds, the 2-(oxan-4-yl) moiety introduces a critical


 center with specific physicochemical advantages:
  • Reduced Lipophilicity (LogP): The ether oxygen lowers LogP compared to cyclohexyl analogs, improving aqueous solubility.

  • Metabolic Stability: The tetrahydropyran ring is generally resistant to oxidative metabolism (CYP450) compared to alkyl chains.

  • Orthogonal Reactivity: The C4-chlorine and C5-carboxylic acid provide two distinct vectors for diversification (

    
     and Amide Coupling), enabling rapid library generation.[1]
    

This guide outlines the "Ester-First" and "Direct-Acid" protocols for utilizing this scaffold, supported by mechanistic insights and reaction workflows.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylic acid
CAS Number Refer to specific vendor (e.g., 1439897-88-7 for tautomers)
Molecular Weight ~242.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
Stability Hygroscopic.[1] Store at -20°C under inert atmosphere. Avoid prolonged exposure to moisture (hydrolysis of C4-Cl).[1]

Safety Warning: The C4-chlorine is an alkylating agent.[1] Handle with gloves and in a fume hood. The compound may cause skin sensitization.

Synthetic Utility & Protocols

The core challenge with this scaffold is managing the reactivity of the C4-Chlorine (electrophilic) versus the C5-Carboxylic Acid (nucleophilic/acidic).[1]

Strategy A: The "Ester-First" Protocol (Recommended)

This route is preferred for library synthesis.[1] It avoids zwitterionic intermediates and allows for cleaner purification.

Workflow:

  • Esterification: Protect C5-COOH (if starting from acid) or purchase the Ethyl Ester analog.[1]

  • 
     Displacement:  Functionalize C4-Cl with an amine/aniline.
    
  • Hydrolysis: Reveal C5-COOH.

  • Amide Coupling: Functionalize C5.

Protocol 1:

Displacement on the Ester Scaffold

Target: Installation of Hinge-Binding Motif (e.g., Aniline)[1]

Reagents:

  • Scaffold: Ethyl 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylate (1.0 equiv)[1]

  • Nucleophile: Aniline derivative (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Solvent:

    
    -Butanol or 1,4-Dioxane[1]
    

Procedure:

  • Dissolve the pyrimidine ester (1.0 mmol) in

    
    -Butanol (5 mL).
    
  • Add the aniline (1.1 mmol) and DIPEA (2.5 mmol).

  • Critical Step: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.

    • Note: Electron-deficient anilines may require catalytic

      
      -TsOH or higher temperatures (microwave: 120°C, 30 min).[1]
      
  • Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, concentrate and purify via Flash Chromatography (Hexane/EtOAc).[2]

Protocol 2: Saponification (Hydrolysis)

Target: Revealing the C5-Carboxylic Acid[1]

Reagents:

  • LiOH

    
    H
    
    
    
    O (3.0 equiv)[1]
  • Solvent: THF/Water (3:1)[1]

Procedure:

  • Dissolve the C4-substituted ester in THF/Water.

  • Add LiOH

    
    H
    
    
    
    O. Stir at RT for 2–4 hours.
    • Caution: Avoid heating >50°C to prevent decarboxylation or hydrolysis of the C4-amine (if labile).[1]

  • Acidify to pH ~3-4 with 1M HCl. The acid product usually precipitates. Filter and dry.[2][3]

Protocol 3: C5-Amide Coupling

Target: Installation of Solvent-Exposed Tail

Reagents:

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Amine Partner: Primary/Secondary amine (1.2 equiv)[1]

  • Solvent: DMF[3]

Procedure:

  • Dissolve the carboxylic acid intermediate in DMF.

  • Add DIPEA and HATU. Stir for 5 mins to activate the acid (formation of OAt-ester).

  • Add the amine partner.[3][4] Stir at RT for 1–16 hours.

  • Workup: Dilute with water. If solid forms, filter. If not, extract with EtOAc/LiCl (aq) to remove DMF.

Strategy B: Direct Functionalization of the Acid

Used when the C4-substituent is sensitive to hydrolysis or when a short linear sequence is required.

Risk: The free carboxylic acid can form a salt with the amine nucleophile, deactivating it for the


 reaction.
Mitigation:  Use 2 equivalents  of the amine nucleophile or a strong non-nucleophilic base (NaH) to generate the anion.

Visualization of Reaction Logic

Diagram 1: Divergent Synthesis Workflow

This diagram illustrates the decision matrix for synthesizing kinase inhibitors using this scaffold.

G Scaffold 4-Cl-2-(oxan-4-yl) Pyrimidine-5-COOH Ester Ethyl Ester Intermediate Scaffold->Ester EtOH/H+ SNAr_Acid Direct SNAr (Difficult) Scaffold->SNAr_Acid R-NH2, Heat (Salt formation risk) SNAr_Ester C4-Functionalized Ester Ester->SNAr_Ester R-NH2, DIPEA 80°C Hydrolysis C4-Functionalized Acid SNAr_Ester->Hydrolysis LiOH, THF/H2O Final_Drug Final Amide Product Hydrolysis->Final_Drug R'-NH2, HATU

Caption: Divergent synthetic pathways. The "Ester-First" route (Yellow -> Green -> Blue) is preferred for high-yield library generation.[1]

Case Study: Kinase Inhibitor Design (JAK/SYK)

In the context of Kinase inhibition (e.g., JAK family), the scaffold maps to the ATP-binding pocket as follows:

  • C4-Position (Hinge Binder): The Chlorine is displaced by an aniline or aminopyrazole.[1] This group forms hydrogen bonds with the kinase hinge region.

  • C2-Position (Solubility/Shape): The oxan-4-yl group sits in the ribose-binding pocket or solvent channel, providing solubility without the high lipophilicity of a cyclohexyl group.[1]

  • C5-Position (Solvent Front): The carboxylic acid is coupled to a solubilizing tail (e.g., N-methyl piperazine amide) to reach out to the solvent front, improving potency and PK properties.[1]

Diagram 2: SAR Logic & Binding Mode

SAR Core Pyrimidine Core C4 C4: Hinge Binder (Aniline/Pyrazole) Core->C4 SNAr / Suzuki C2 C2: Oxan-4-yl (Solubility/Metabolic Stability) Core->C2 Fixed Scaffold C5 C5: Solvent Tail (Amide/Ester) Core->C5 Coupling

Caption: Structure-Activity Relationship (SAR) mapping for the pyrimidine scaffold in kinase inhibitor design.

References

  • Scaffold Discovery & CB2 Agonists

    • Giblin, G. M., et al. "Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain."[1] Journal of Medicinal Chemistry 50.11 (2007): 2597-2600.[1][5] Link

    • Note: Validates the use of tetrahydropyran-pyrimidine motifs in drug discovery.
  • General Pyrimidine Synthesis

    • Lagoja, I. M. "Pyrimidines as Constituent of Natural Products."[6] Chemistry & Biodiversity 2.1 (2005): 1-50.[1]

    • Context: Reviews the stability and reactivity of 2,4,5-substituted pyrimidines.
  • Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 61.46 (2005): 10827-10852.[1]

    • Context: Standard protocols for H
  • Solubility of Oxanyl vs Cyclohexyl

    • Meanwell, N. A. "Improving Drug Candidates by Design: A Compendium of Case Studies." Elsevier (2016).[1]

    • Context: Discusses the "ether effect" on LogP reduction.

Sources

Method

Application Notes and Protocols for Displacing Chlorine in 4-Chloropyrimidine Derivatives

Introduction Pyrimidine derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs, including anticancer and antiviral agents.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs, including anticancer and antiviral agents.[1][2] The 4-chloropyrimidine scaffold is a particularly valuable and versatile building block. The chlorine atom at the C4 position acts as an excellent leaving group, enabling a wide range of functionalization reactions. This allows for the systematic modification of the pyrimidine core to explore structure-activity relationships (SAR) and develop novel molecular entities.

The reactivity of the 4-chloro position is significantly enhanced by the electron-withdrawing nature of the two ring nitrogen atoms, which makes the pyrimidine ring electron-deficient and thus highly susceptible to nucleophilic attack.[3][4] This guide provides a comprehensive overview of the key mechanistic principles and detailed, field-proven protocols for the displacement of chlorine in 4-chloropyrimidine derivatives using a variety of nucleophiles.

Part 1: Mechanistic Principles

Two primary mechanistic pathways dominate the displacement of chlorine from the 4-position of a pyrimidine ring: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most common pathway for the displacement of halides on electron-deficient aromatic rings like pyrimidine.[5] It is a two-step addition-elimination process:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position. This step is typically rate-determining and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer-like complex.[4] The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the ring.

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, a good leaving group, yielding the substituted pyrimidine product.

The electron-withdrawing character of the ring nitrogens is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.[4][6]

Caption: General SNAr mechanism via a Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are exceptionally powerful tools. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, offer a broad substrate scope and functional group tolerance.[1][3][7]

The general mechanism involves a catalytic cycle with a palladium complex:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloropyrimidine.

  • Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The organic group from a second reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, or an amine coordinates to the palladium.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the final product and regenerating the Pd(0) catalyst.[8]

Suzuki_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-Cl(Ln) pd0->pd2_complex Oxidative Addition transmetal_complex [Ar-Pd(II)-R(Ln)] pd2_complex->transmetal_complex Transmetalation product Ar-R (Product) transmetal_complex->product Reductive Elimination product->pd0 aryl_halide 4-Chloropyrimidine (Ar-Cl) boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->transmetal_complex base Base base->boronic_acid activates

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Part 2: Application Protocols

This section provides detailed protocols for the displacement of chlorine in 4-chloropyrimidine derivatives with various nucleophiles.

C-N Bond Formation (Amination)
Protocol 1: Classical SNAr with Amines under Thermal Conditions

This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines. The reaction is typically performed in a polar solvent with a base to neutralize the HCl generated.

  • Rationale: The use of a polar aprotic solvent like DMF or a protic solvent like propanol facilitates the reaction. A base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) is required to quench the HCl formed, driving the reaction to completion. Microwave heating can significantly reduce reaction times.[4]

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous propanol or N,N-Dimethylformamide (DMF)

  • Microwave reactor vial or standard reaction vessel

Procedure (Microwave-Assisted): [4]

  • In a microwave reaction vial, dissolve or suspend the 4-chloropyrimidine derivative (e.g., 1.0 mmol) in anhydrous propanol (2-3 mL).

  • Add the amine nucleophile (1.0 mmol) followed by triethylamine (2.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 120–140 °C for 15–30 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed method is particularly useful for less reactive amines (e.g., anilines with electron-withdrawing groups) or when milder conditions are required.[7][9]

  • Rationale: Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) complex. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.[9]

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the 4-chloropyrimidine derivative (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours, stirring vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

C-O Bond Formation (Alkoxylation/Hydroxylation)
Protocol 3: SNAr with Alkoxides

This protocol describes the synthesis of 4-alkoxypyrimidines, which are valuable intermediates.[10][11]

  • Rationale: Alkoxides are potent nucleophiles. The reaction is typically performed in the corresponding alcohol as the solvent. Using a strong base like sodium hydroxide facilitates the in-situ formation of the alkoxide from the alcohol.[10]

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Alcohol (e.g., methanol, ethanol) (as solvent)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Round-bottom flask with a magnetic stirrer

Procedure: [10]

  • In a round-bottom flask, dissolve the 4-chloropyrimidine derivative (1.0 mmol) in the desired alcohol (5.0 mL).

  • Add sodium hydroxide (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the alcohol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 4-alkoxypyrimidine derivative.

C-S Bond Formation (Thiolation)
Protocol 4: SNAr with Thiols

This method allows for the introduction of thioether functionalities, which are important in various biologically active molecules.[12]

  • Rationale: Thiols are excellent nucleophiles. In the presence of a base like potassium carbonate, the more nucleophilic thiolate anion is generated in situ, which readily displaces the chloride. DMF is a suitable solvent as it is polar aprotic and has a high boiling point.

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Thiol (R-SH) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial

Procedure:

  • To a reaction vial, add the 4-chloropyrimidine derivative (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (3 mL).

  • Add the thiol (1.1 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

C-C Bond Formation (Cross-Coupling)
Protocol 5: Suzuki-Miyaura Coupling

The Suzuki coupling is a highly versatile method for forming C-C bonds by coupling the 4-chloropyrimidine with an aryl or heteroaryl boronic acid.[3][13]

  • Rationale: This reaction requires a palladium catalyst, a base, and a suitable solvent system. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. A base like potassium carbonate is necessary for the transmetalation step. A mixture of an organic solvent (like dioxane) and water is often used. Microwave irradiation dramatically accelerates the reaction.[3][14]

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.0-1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (2:1 mixture)

  • Microwave reactor vial

Procedure (Microwave-Assisted): [3]

  • To a microwave reactor vial, add the 4-chloropyrimidine derivative (0.5 mmol), the desired arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.

  • Displace the air in the vial with an inert atmosphere (argon or nitrogen).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 6: Sonogashira Coupling

The Sonogashira coupling is used to introduce alkyne moieties by coupling the 4-chloropyrimidine with a terminal alkyne.[1][15]

  • Rationale: This reaction is unique in its use of a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the palladium catalytic cycle. An amine base, such as triethylamine, is used both as the base and often as the solvent.[16]

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) (as solvent and base)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the 4-chloropyrimidine derivative (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Comparative Summary and Troubleshooting

The choice of reaction protocol depends on the desired bond to be formed and the nature of the nucleophile.

Comparative Data Table
Reaction TypeNucleophileKey ReagentsTypical ConditionsAdvantagesDisadvantages
SNAr Amination AminesBase (K₂CO₃, TEA)80-140 °C, Propanol/DMFBroad scope, simpleRequires heating, not for all weak nucleophiles
Buchwald-Hartwig AminesPd₂(dba)₃, Ligand, NaOtBu80-110 °C, TolueneMild, good for weak aminesCatalyst cost, air-sensitive
SNAr Alkoxylation AlcoholsBase (NaOH, NaH)RT-60 °C, AlcoholSimple, high yieldLimited to O-nucleophiles
SNAr Thiolation ThiolsBase (K₂CO₃)80-100 °C, DMFEfficient for S-nucleophilesThiol odor, potential oxidation
Suzuki Coupling Boronic AcidsPd(PPh₃)₄, K₂CO₃80-110 °C, Dioxane/H₂OExcellent for C-C, robustBoronic acid stability
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂, CuI, Et₃NRT-60 °C, Et₃NDirect alkynylationRequires Cu co-catalyst
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Deactivated catalyst (cross-coupling).3. Low reaction temperature/time.1. For amines, switch from SNAr to Buchwald-Hartwig.2. Ensure inert atmosphere; use fresh catalyst/ligands.3. Increase temperature or use microwave heating.
Side Product Formation 1. Hydrodehalogenation in cross-coupling.2. Di-substitution on dichloropyrimidines.3. Solvolysis (e.g., with alcohol solvents).1. Use anhydrous solvents; screen different bases.[9]2. Use stoichiometric control of the nucleophile; lower temperature.3. Use an aprotic solvent like DMF or dioxane.
Poor Solubility Reagents or starting material not fully dissolved.Screen alternative solvents (e.g., NMP, DMAc); increase solvent volume or temperature.

Caption: Decision workflow for optimizing 4-chloropyrimidine substitution reactions.

Conclusion

The displacement of chlorine in 4-chloropyrimidine derivatives is a fundamental and powerful strategy in modern organic synthesis. By understanding the underlying mechanistic principles of Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling, researchers can effectively select and optimize reaction conditions to access a vast array of functionalized pyrimidines. The protocols detailed in this guide provide a robust starting point for the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science.

References

  • Bunev, A. S., et al. (2021). Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. Russian Journal of General Chemistry, 91(6), 1145-1154. Available from: [Link]

  • ResearchGate. (n.d.). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. Retrieved March 7, 2026, from [Link]

  • Albericio, F., et al. (2003). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. ACS Combinatorial Science, 5(3), 171-176. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 385-402. Available from: [Link]

  • Chen, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Advances, 14, 5673-5677. Available from: [Link]

  • National Center for Biotechnology Information. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed Central. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 7, 2026, from [Link]

  • PubMed. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Figshare. (2021). Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. Taylor & Francis Group. Retrieved March 7, 2026, from [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5199. Available from: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints 2023, 2023100727. Available from: [Link]

  • PubMed. (2015). Straightforward Synthesis of Purine 4'-Alkoxy-2'-deoxynucleosides: First Report of Mixed Purine-Pyrimidine 4'-Alkoxyoligodeoxynucleotides as New RNA Mimics. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PubMed Central. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR, 16(4). Available from: [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PubMed Central. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved March 7, 2026, from [Link]

  • ProQuest. (n.d.). The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

  • SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]

  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry, 32(2). Available from: [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1989. Available from: [Link]

  • PubMed. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Strategic Esterification of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid

Executive Summary: The Chemoselectivity Challenge The esterification of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemoselectivity Challenge

The esterification of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two reactive centers that are electronically coupled:

  • The C5-Carboxylic Acid: The target for esterification.

  • The C4-Chloride: A highly activated leaving group due to the electron-withdrawing nature of the pyrimidine ring and the adjacent carbonyl at C5.

The Critical Failure Mode: Standard basic esterification methods (e.g., sodium alkoxide in alcohol) must be strictly avoided. The presence of strong nucleophiles (


) will trigger a Nucleophilic Aromatic Substitution (

) at the C4 position, displacing the chloride to form the 4-alkoxy ether byproduct, effectively destroying the scaffold's utility for subsequent drug development steps (typically

with amines).

This guide outlines three validated protocols designed to decouple these reactivities, ensuring high yield of the ester while preserving the critical C4-chloride.

Chemical Pathway Analysis

The following diagram illustrates the competing pathways. The goal is to maximize Pathway A while suppressing Pathway B .

EsterificationPathways Start 4-Chloro-2-(oxan-4-yl) pyrimidine-5-COOH Target Target Ester (Retention of Cl) Start->Target Acid Chloride or Alkyl Halide Route Impurity Impurity: 4-Alkoxy Ether (Loss of Cl) Start->Impurity Basic Conditions (RO- / Heat) Hydrolysis Impurity: 4-Hydroxy (Hydrolysis) Start->Hydrolysis Aq. Acid / Heat Target->Impurity Excess Base/Alcohol

Figure 1: Reaction pathways showing the target esterification versus the competing


 and hydrolysis side reactions.

Comparative Methodologies

FeatureMethod A: Acyl Chloride Method B: Alkyl Halide Method C: Fischer (Acid)
Reagents

or

/ DMF

or

/


/

Mechanism Activation via Acid Chloride

Alkylation of Carboxylate
Acid-Catalyzed Equilibrium
Risk of

Very LowLow (if base is weak)Low
Risk of Hydrolysis Low (if anhydrous)Very LowModerate (requires water removal)
Scalability High (Industrial Standard)Moderate (Reagent Cost)High
Recommendation Primary Choice for Scale-up Primary Choice for Lab Scale Secondary Choice

Detailed Protocols

Protocol A: Acyl Chloride Activation (Primary Scale-Up Method)

Best for: Multi-gram to kilogram scale synthesis where strict anhydrous conditions can be maintained.

Mechanism: The carboxylic acid is converted to the highly reactive acid chloride using oxalyl chloride or thionyl chloride.[1] This intermediate reacts rapidly with alcohol to form the ester without requiring strong bases that would threaten the C4-Cl.

Reagents:

  • Substrate: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) [Alt: Thionyl Chloride]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Quench: Methanol or Ethanol (anhydrous, 5.0 equiv)

Step-by-Step:

  • Setup: Charge a dry flask with the substrate and anhydrous DCM (10 mL/g) under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add catalytic DMF.

  • Addition: Dropwise add Oxalyl Chloride over 15 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS. Conversion to the methyl ester indicates the acid chloride was formed.

  • Concentration (Optional but Recommended): Evaporate the solvent and excess oxalyl chloride under reduced pressure to remove HCl. Redissolve the residue in fresh anhydrous DCM.

    • Why: Removing HCl prevents potential acid-catalyzed degradation of the oxanyl ring (though it is relatively robust).

  • Esterification: Cool the solution to 0°C. Add anhydrous alcohol (MeOH or EtOH) dropwise.

  • Workup: Stir for 1 hour. Wash with saturated

    
     (rapidly, to avoid hydrolysis), then Brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Alkylation with Alkyl Halides (Lab-Scale / Mild)

Best for: Small scale (<5g) or when handling corrosive acid chlorides is undesirable.

Mechanism: Uses a weak base (


) to generate the carboxylate anion, which acts as a nucleophile attacking the alkyl halide (

or

). The base is too weak to trigger

at the C4 position at room temperature.

Reagents:

  • Substrate (1.0 equiv)

  • Alkylating Agent: Iodomethane (

    
    ) or Iodoethane (
    
    
    
    ) (1.5 equiv)
  • Base: Potassium Carbonate (

    
    ), granular, anhydrous (2.0 equiv)
    
  • Solvent: DMF (anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF (5-10 volumes).

  • Base Addition: Add

    
    . The suspension may turn slightly yellow.
    
  • Alkylation: Add

    
     or 
    
    
    
    dropwise at RT.
    • Caution:

      
       is toxic and volatile. Use a fume hood.
      
  • Stirring: Stir at RT for 4–6 hours.

    • Note: Do not heat above 40°C. Higher temperatures increase the risk of the carbonate attacking the C4-Cl or dimerization.

  • Workup: Pour the mixture into ice-water (10 volumes). The ester often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, then brine.

Analytical Quality Control

HPLC/LCMS Markers: It is critical to differentiate the product from the "Methoxy impurity" (result of


).
CompoundStructure NoteExpected Mass Shift (vs Product)Retention Time Trend
Target Ester C4-Cl, C5-COOMeM (Parent)Mid-range
Starting Acid C4-Cl, C5-COOHM - 14Early (Polar)
Methoxy Impurity C4-OMe , C5-COOMeM - 4 (Cl replaced by OMe)Late (Less Polar)
Hydroxy Impurity C4-OH , C5-COOMeM - 18Early (Polar)

Self-Validation Check:

  • Proton NMR (

    
     NMR): 
    
    • The Target Ester will show the characteristic oxanyl protons and the ester methyl singlet (approx 3.8-3.9 ppm).

    • The Methoxy Impurity will show two methyl singlets (one ester, one ether) or integration corresponding to 6H if overlapping.

    • Crucial: Check the pyrimidine proton (H6). Displacement of Cl often shifts the H6 signal upfield due to the electron-donating nature of the alkoxy group compared to chlorine.

References

  • Fischer Esterification Mechanisms

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[3] Accessed October 2023. [Link]

  • Acid Chloride Activation (Thionyl Chloride)

    • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Accessed October 2023. [Link]

  • Mild Esterification (Alkyl Halides)

    • Common Organic Chemistry. "Acid to Ester - Common Conditions: MeI Alkylation."[4] Accessed October 2023. [Link]

  • Pyrimidine Chemistry Context (Analogous Structures)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12684326, 4-Chloro-pyrimidine-5-carboxylic acid ethyl ester." Accessed October 2023. [Link]

Sources

Method

Application Note: Preparation of Kinase Inhibitors Using 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Introduction & Rationale The pyrimidine-5-carboxamide scaffold is a privileged pharmacophore in targeted kinase inhibitor discovery. Recent breakthroughs have highlighted its efficacy in targeting Spleen Tyrosine Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The pyrimidine-5-carboxamide scaffold is a privileged pharmacophore in targeted kinase inhibitor discovery. Recent breakthroughs have highlighted its efficacy in targeting Spleen Tyrosine Kinase (Syk) (1[1]), Salt-Inducible Kinases (SIKs) for inflammatory bowel disease (2[2]), MERTK in multiple sclerosis (3[3]), and BCR-ABL/SRC in chronic myeloid leukemia (4[4]). Furthermore, 2,4-di(arylamino)-pyrimidine-5-carboxamides have been extensively patented as potent JAK kinase inhibitors (5[5]).

The building block 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CAS: 1782847-89-5) offers a highly optimized starting point for library synthesis:

  • C2 Oxan-4-yl (Tetrahydropyran) Group : Replaces traditional lipophilic alkyl or aryl groups to lower LogP, improving metabolic stability and aqueous solubility without sacrificing the steric bulk necessary for hydrophobic pocket occupation.

  • C4 Chloro Group : Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5 Carboxylic Acid : Primed for late-stage diversification via amide coupling, forming the critical hinge-binding motifs required for ATP-competitive inhibition.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are chosen to ensure a self-validating and scalable workflow.

SNAr Activation and Base Stoichiometry The electron-withdrawing nature of the pyrimidine nitrogens is synergistically enhanced by the C5-carboxylic acid, rendering the C4-chloro group highly susceptible to nucleophilic attack. However, because the starting material contains a free carboxylic acid (pKa ~ 3-4), the addition of an amine nucleophile will immediately form an unreactive carboxylate salt. Therefore, the protocol strictly requires


 equivalents of a non-nucleophilic base (e.g., DIPEA) to ensure the amine remains unprotonated and nucleophilic.

Amide Coupling Dynamics Converting the C5-acid to an amide requires a highly efficient coupling reagent. HATU is preferred over EDC/HOBt due to the steric hindrance around the newly installed C4-amino substituent and the electron-deficient nature of the pyrimidine ring, which can slow down the formation of the active ester. The 7-aza-1H-benzotriazole leaving group generated by HATU accelerates the aminolysis step, preventing substrate degradation and minimizing epimerization if chiral amines are utilized.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid with a primary amine (e.g., an aniline derivative).

  • Setup : In a 50 mL round-bottom flask, dissolve 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 eq, 1.0 mmol, ~242.5 mg) in anhydrous DMF (5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, ~520 µL). The solution will become homogeneous as the carboxylate salt forms.

  • Nucleophile Addition : Add the desired aniline or aliphatic amine (1.1 eq, 1.1 mmol).

  • Reaction & Validation : Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

    • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the starting material mass (m/z 243.0 [M+H]+) is fully consumed and replaced by the product mass.

  • Workup & Isolation : Cool to room temperature. Dilute with cold water (15 mL) and acidify to pH 3-4 using 1M HCl dropwise.

    • Self-Validation Check: The intermediate 4-(substituted amino)-2-(oxan-4-yl)pyrimidine-5-carboxylic acid will precipitate out of solution. This serves as a self-purifying step, as the unreacted amine remains protonated and soluble in the aqueous layer. Filter, wash with cold water, and dry under vacuum.

Protocol B: Late-Stage Amide Coupling

Objective: Conversion of the intermediate acid to the final pyrimidine-5-carboxamide kinase inhibitor.

  • Activation : Dissolve the intermediate acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (2.5 eq, 1.25 mmol). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling : Add the secondary or primary amine (1.2 eq, 0.6 mmol). Stir at room temperature for 2-4 hours.

  • Purification : Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to effectively remove residual DMF. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the final inhibitor.

Data Presentation: Condition Optimization

The following table summarizes the quantitative data for optimizing the SNAr and Amide Coupling steps, demonstrating the superiority of the chosen protocol parameters.

Reaction StepReagents / ConditionsTemp (°C)Time (h)Conversion / Yield (%)Observation / Causality
SNAr (C4) Amine (1.1 eq), DIPEA (1.0 eq), DMF8012< 20%Insufficient base; amine protonated by C5-COOH.
SNAr (C4) Amine (1.1 eq), DIPEA (3.0 eq), DMF804> 95%Optimal ; excess base maintains nucleophilicity.
SNAr (C4) Amine (1.1 eq), K2CO3 (3.0 eq), MeCN808~ 60%Heterogeneous base leads to sluggish kinetics.
Amide (C5) Amine (1.2 eq), EDC/HOBt, DIPEART16~ 45%Slow active ester formation; steric hindrance.
Amide (C5) Amine (1.2 eq), HATU, DIPEART2> 90%Optimal ; highly reactive OAt ester overcomes sterics.

Visualizations

Workflow A 4-Chloro-2-(oxan-4-yl) pyrimidine-5-carboxylic acid C 4-(R1-amino)-2-(oxan-4-yl) pyrimidine-5-carboxylic acid A->C SNAr (80°C) B Amine (R1-NH2) + DIPEA B->C E Final Kinase Inhibitor (Pyrimidine-5-carboxamide) C->E Amide Coupling (RT) D Amine (R2-NH2) + HATU/DIPEA D->E

Synthetic workflow for pyrimidine-5-carboxamide kinase inhibitors.

Pathway Inhibitor Pyrimidine-5-carboxamide Kinase Target Kinase (e.g., SIK/MERTK) Inhibitor->Kinase Competitive ATP Inhibition Substrate Downstream Substrates (e.g., CREB/STAT) Kinase->Substrate Phosphorylation Blocked Response Disease Modulation (Inflammation/Cancer) Substrate->Response Transcriptional Regulation

Mechanism of action for pyrimidine-5-carboxamide kinase inhibitors.

References

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. nih.gov.[Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. nih.gov.[Link]

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. researchgate.net.[Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. acs.org.[Link]

  • WO/2008/009458 2, 4 -DI (ARYLAMINIO) -PYRIMIDINE-5-CARBOXAMIDE COMPOUNDS AS JAK KINASES INHIBITORS. wipo.int.[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Chloropyrimidine-5-Carboxylic Acid

Executive Summary In the high-stakes arena of small molecule drug discovery, the functionalization of pyrimidine scaffolds is a critical pathway for developing bioactive compounds, including kinase inhibitors, antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery, the functionalization of pyrimidine scaffolds is a critical pathway for developing bioactive compounds, including kinase inhibitors, antiviral agents, and marine alkaloid derivatives like meridianins[1]. 4-Chloropyrimidine-5-carboxylic acid (and its 2-amino derivatives) serves as a highly versatile, bifunctional synthon. The electron-deficient nature of the pyrimidine ring renders the C4-chlorine highly susceptible to palladium-catalyzed oxidative addition, making it significantly more reactive than analogous benzene halides[2].

However, the presence of the free C5-carboxylic acid introduces unique mechanistic challenges during Suzuki-Miyaura cross-coupling. This application note details the causality behind reagent selection, provides optimized quantitative parameters, and outlines self-validating experimental protocols for both direct and divergent coupling strategies.

Mechanistic Insights & Causality

The Suzuki-Miyaura coupling relies on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. When utilizing 4-chloropyrimidine-5-carboxylic acid, the primary chemical conflict arises during the transmetalation step .

The "Base Depletion" Phenomenon

Transmetalation requires a base (e.g.,


, 

) to convert the arylboronic acid into a highly reactive, electron-rich boronate complex. However, the unprotected C5-carboxylic acid acts as a Brønsted acid. If standard coupling conditions (1.5–2.0 equivalents of base) are applied, the carboxylic acid immediately neutralizes one equivalent of the base to form a carboxylate salt.
  • Causality: This base depletion prevents the activation of the boronic acid, stalling the catalytic cycle and resulting in unreacted starting material.

  • Solution: A minimum of 3.0 to 3.5 equivalents of base is strictly required when coupling the unprotected acid—one equivalent to deprotonate the carboxylic acid (which conveniently enhances aqueous solubility during the reaction), and two equivalents to facilitate transmetalation and neutralize the generated

    
    [3].
    
Catalyst and Solvent Selection

Due to potential steric hindrance from the adjacent C5-carboxylate and potential coordination of the palladium center by the pyrimidine nitrogens, bidentate ligands such as dppf in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


  often outperform standard 

by preventing catalyst deactivation. A biphasic solvent system, typically 1,4-dioxane/water (4:1) , is mandatory. The organic phase dissolves the organic substrates and catalyst, while the aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

CatalyticCycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition Insertion into C4-Cl bond Pd0->OA Ar-Cl TM Transmetalation Requires >3 eq Base due to COOH OA->TM R-B(OH)2 RE Reductive Elimination C-C Bond Formation TM->RE Halide Exchange RE->Pd0 Product Release

Caption: Modified Suzuki-Miyaura catalytic cycle highlighting base requirements for C5-COOH substrates.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the direct Suzuki coupling of 4-chloropyrimidine-5-carboxylic acid with phenylboronic acid, demonstrating the critical impact of base stoichiometry and heating modality.

Catalyst (5 mol%)BaseBase Eq.Solvent SystemTemp / TimeYield (%)Observation / Causality


2.0Dioxane/

(4:1)
90 °C / 18 h< 20%Base depletion by COOH; stalled cycle.


3.0Dioxane/

(4:1)
90 °C / 18 h72%Sufficient base; moderate catalyst stability.


3.5Dioxane/

(4:1)
90 °C / 12 h88%Bidentate ligand prevents Pd deactivation.


3.5Dioxane/

(4:1)
110 °C (MW) / 45 min94% Microwave irradiation overcomes activation energy[2].

Strategic Workflows

Researchers typically employ one of two divergent strategies when working with this synthon:

  • Path A (Amidation First): The carboxylic acid is converted to an amide prior to Suzuki coupling. This eliminates the acidic proton, improves solubility in organic solvents, and allows the subsequent Suzuki coupling to proceed under milder conditions (only 2.0 eq base)[4].

  • Path B (Direct Suzuki): The cross-coupling is performed directly on the free acid. This is highly efficient but requires careful pH control during workup to isolate the product.

DivergentStrategy SM 4-Chloropyrimidine- 5-carboxylic acid PathA Path A: Amidation (HATU, DIPEA, Amine) SM->PathA PathB Path B: Direct Suzuki (Pd cat., Base 3.5 eq) SM->PathB IntermediateA 4-Chloro-5-carboxamide (No acidic proton) PathA->IntermediateA SuzukiA Suzuki Coupling (Pd cat., Base 2.0 eq) IntermediateA->SuzukiA Final 4-Aryl-5-carboxamide Target Compounds SuzukiA->Final IntermediateB 4-Arylpyrimidine- 5-carboxylic acid PathB->IntermediateB AmidationB Amidation (HATU, DIPEA, Amine) IntermediateB->AmidationB AmidationB->Final

Caption: Divergent synthetic strategies for 4-chloropyrimidine-5-carboxylic acid derivatization.

Experimental Protocols

Protocol 1: Direct Suzuki-Miyaura Coupling (Path B)

This protocol is self-validating: the success of the reaction is confirmed by the complete dissolution of the starting material into the aqueous phase (as a carboxylate salt) and its subsequent precipitation upon precise acidification.

Reagents:

  • 4-Chloropyrimidine-5-carboxylic acid (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • 
     (0.05 mmol, 5 mol%)
    
  • 
     (3.5 mmol, 3.5 eq)
    
  • 1,4-Dioxane / Deionized

    
     (4 mL / 1 mL)
    

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloropyrimidine-5-carboxylic acid, arylboronic acid, and

    
    .
    
  • Solvent Addition & Degassing: Add 1,4-dioxane and water. The mixture will initially be heterogeneous. Degas the suspension by sparging with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric oxygen, which causes catalyst blacking (precipitation of inactive Pd metal)[5].

  • Catalyst Addition: Quickly add

    
     under a positive stream of inert gas. Seal the flask.
    
  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours (or subject to microwave irradiation at 110 °C for 45 minutes). Monitor via TLC (DCM:MeOH 9:1 with 1% Formic Acid).

  • Workup (Critical Step): Cool the mixture to room temperature. Dilute with 10 mL of water and wash with Ethyl Acetate (

    
    ) to remove homocoupled boronic acid byproducts and triphenylphosphine oxide. Discard the organic layer.
    
  • Isolation: The product currently resides in the aqueous layer as a highly soluble cesium carboxylate salt. Place the aqueous layer in an ice bath. Slowly add 1M

    
     dropwise while stirring vigorously until the pH reaches 3.0 to 4.0 .
    
  • Filtration: The desired 4-arylpyrimidine-5-carboxylic acid will precipitate as a solid. Filter via vacuum, wash with cold water, and dry under high vacuum.

Protocol 2: Amidation Followed by Suzuki Coupling (Path A)

Use this protocol if the target boronic acid is sensitive to highly basic conditions, or if the final free acid is difficult to precipitate.

Step 1: Amidation

  • Dissolve 4-chloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and the desired amine (1.1 eq). Cool to 0 °C.

  • Add HATU (1.2 eq) portion-wise. Stir at room temperature for 2 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate to yield the 4-chloro-5-carboxamide intermediate.
    

Step 2: Suzuki Coupling

  • In a microwave vial, combine the 4-chloro-5-carboxamide (1.0 eq), arylboronic acid (1.2 eq),

    
     (only 2.0 eq required ), and 
    
    
    
    (5 mol%).
  • Add degassed 1,4-Dioxane/

    
     (4:1).
    
  • Irradiate at 110 °C for 30 minutes.

  • Cool, dilute with EtOAc, wash with water, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the final functionalized pyrimidine.

References

  • National Institutes of Health (NIH). "Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence." PMC, 2023. Available at: [Link]

  • Encyclopedia MDPI. "Synthesis of Variolins, Meridianins, and Meriolins." Encyclopedia.pub, 2023. Available at:[Link]

  • IntechOpen. "Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines." IntechOpen, 2022. Available at:[Link]

Sources

Method

Application Note: Advanced Functionalization of the Oxan-4-yl Ring in Pyrimidine Scaffolds for Kinase Inhibitor Synthesis

Strategic Rationale in Medicinal Chemistry The incorporation of saturated heterocycles into aromatic scaffolds is a cornerstone strategy in modern drug discovery. Specifically, the oxan-4-yl (also known as tetrahydropyra...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

The incorporation of saturated heterocycles into aromatic scaffolds is a cornerstone strategy in modern drug discovery. Specifically, the oxan-4-yl (also known as tetrahydropyran-4-yl or THP-4-yl) ring has emerged as a highly privileged motif for functionalizing pyrimidine cores in the development of targeted kinase inhibitors[1].

Unlike highly lipophilic carbocycles (e.g., simple cyclohexyl groups), the oxan-4-yl ring introduces a polar oxygen atom that acts as a hydrogen bond acceptor. This subtle structural modification favorably modulates physicochemical properties—significantly enhancing aqueous solubility, lowering LogP, and improving metabolic stability—without compromising the required steric volume[1].

In the architecture of kinase inhibitors, 2,4-diaminopyrimidine scaffolds are frequently employed. The pyrimidine nitrogen atoms and the C2-aniline NH typically form critical bidentate hydrogen bonds with the kinase hinge region. Conversely, substituents at the C4 position are directed outward toward the solvent-exposed region or the DFG motif of the activation loop[2]. Functionalizing the C4 position with an oxan-4-yl amine effectively occupies this solvent channel, optimizing both binding affinity and the overall pharmacokinetic profile of the molecule[2][3].

Mechanistic Insights: Causality in Pyrimidine Functionalization

The functionalization of a pyrimidine scaffold with an oxan-4-yl moiety is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr). Starting from a 2,4-dichloropyrimidine derivative, the C4-chloride is inherently more electrophilic than the C2-chloride. This regioselectivity arises because the Meisenheimer intermediate formed during C4 attack is more effectively stabilized by the adjacent endocyclic nitrogen atoms.

However, oxan-4-amine is a sterically demanding nucleophile due to the branching at the alpha-carbon of the tetrahydropyran ring. To drive the SNAr reaction to completion while maintaining strict regioselectivity, specific reaction parameters must be carefully controlled:

  • Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) or medium-polarity alcohols (e.g., n-butanol) are required to stabilize the polar transition state of the SNAr mechanism.

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) is utilized over triethylamine or inorganic bases. Its significant steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming oxan-4-amine nucleophile.

The Deactivation Dilemma: Once the oxan-4-yl amine is installed at the C4 position, the lone pair of the newly introduced secondary amine nitrogen delocalizes into the pyrimidine ring. This electron-donating resonance effect significantly increases the electron density of the pyrimidine core, rendering the remaining C2-chloride highly unreactive towards further SNAr under mild conditions. To overcome this electronic deactivation and install the critical aniline hinge-binder at C2, researchers must pivot from SNAr to transition-metal catalysis, typically employing Palladium-catalyzed Buchwald-Hartwig cross-coupling[4].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the oxan-4-yl ring on kinase inhibitory activity, Table 1 summarizes SAR data for a series of Focal Adhesion Kinase (FAK) inhibitors based on a 2,4-diaminopyrimidine scaffold. The data demonstrates that six-membered saturated rings generally outperform five-membered rings or linear aliphatic chains, with the oxan-4-yl moiety providing optimal nanomolar potency[2].

Table 1: Impact of C4-Solvent Region Substituents on FAK Inhibitory Activity

Compound IDC4-Substituent (Solvent Region)Ring Type / FeatureFAK IC₅₀ (nM)
A1 Morpholin-4-yl6-membered, highly polar356.0
A14 Piperidin-1-yl derivative6-membered, basic nitrogen149.0
A12 (Oxan-4-yl)aminyl 6-membered, H-bond acceptor 10.8
A13 (4-Hydroxycyclohexyl)aminyl6-membered, H-bond donor9.6

Data summarized from Sun et al., demonstrating the superior binding affinity of the oxan-4-yl functionalization compared to other common heterocycles[2].

Synthetic Workflow Visualization

Workflow N1 2,4-Dichloropyrimidine (Electrophilic Scaffold) N2 Regioselective SNAr + Oxan-4-amine / DIPEA N1->N2 NMP, 80°C, 4h N3 4-(Oxan-4-yl)amino-2-chloropyrimidine (Deactivated C2 Position) N2->N3 C4 Attack Favored N4 Buchwald-Hartwig Coupling + Aniline / Pd(OAc)2 / Xantphos N3->N4 Overcomes Low Reactivity N5 Target Kinase Inhibitor (Hinge & Solvent Binding) N4->N5 1,4-Dioxane, 110°C

Synthetic workflow for dual-functionalization of pyrimidines incorporating the oxan-4-yl ring.

Experimental Protocols

Protocol 1: Regioselective SNAr Installation of Oxan-4-amine at C4

Objective: Synthesize 2-chloro-N-(oxan-4-yl)pyrimidin-4-amine from a 2,4-dichloropyrimidine scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL) under an inert argon atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) in a single portion. Stir for 5 minutes at room temperature.

  • Nucleophile Introduction: Slowly add oxan-4-amine hydrochloride (1.05 equiv, 10.5 mmol) portion-wise over 10 minutes to prevent rapid exothermic spikes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath. Maintain temperature for 4–6 hours.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The product will typically precipitate as a white/off-white solid. Filter the solid under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum overnight.

Self-Validating System (Checkpoint 1): Analyze the crude solid via LC-MS and ¹H NMR.

  • LC-MS: The desired mono-substituted product will exhibit an [M+H]⁺ peak corresponding to the exact mass of the oxan-4-yl adduct.

  • ¹H NMR: Crucially, verify regioselectivity by observing the C5 proton of the pyrimidine ring. It will shift significantly upfield (typically around 6.2–6.5 ppm) due to the strong shielding resonance effect of the adjacent C4 amino group. If the C2 position was erroneously attacked, this specific upfield shift would be notably absent or different.

Protocol 2: Buchwald-Hartwig Cross-Coupling for C2 Functionalization

Objective: Overcome C2 deactivation to attach an aniline-based hinge-binding motif.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the 2-chloro-N-(oxan-4-yl)pyrimidin-4-amine intermediate (1.0 equiv, 5 mmol), the desired aniline derivative (1.2 equiv, 6 mmol), and Cs₂CO₃ (2.0 equiv, 10 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%).

  • Degassing: Add anhydrous 1,4-dioxane (15 mL). Degas the suspension by bubbling argon through the mixture for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Coupling: Seal the tube and heat to 110 °C for 12 hours. The elevated temperature and bidentate phosphine ligand (Xantphos) are strictly required to facilitate oxidative addition into the electron-rich, deactivated C2-Cl bond.

  • Purification: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (typically using a DCM/MeOH gradient).

Self-Validating System (Checkpoint 2):

  • TLC: The starting intermediate should be completely consumed. The new product spot will typically be highly fluorescent under 254 nm UV light due to the extended conjugated system.

  • ¹H NMR: The disappearance of the aniline primary amine protons and the appearance of a distinct secondary amine NH peak (often broad, around 8.5–9.5 ppm, depending on hydrogen bonding) confirms successful coupling.

References

  • The Strategic Role of 3-(Oxan-4-yl)aniline in Modern Medicinal Chemistry. Benchchem. 5

  • Sun, Y., et al. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PMC (National Institutes of Health). 2

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. MDPI. 3

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing. 4

Sources

Application

scale-up synthesis of 4-Chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylic acid

An Application Note for the Scale-Up Synthesis of 4-Chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylic Acid Abstract This document provides a comprehensive guide for the multi-gram , a key heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 4-Chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylic Acid

Abstract

This document provides a comprehensive guide for the multi-gram , a key heterocyclic building block in pharmaceutical research and development. The described three-step synthetic pathway is designed for robustness, scalability, and efficiency. The process begins with a base-mediated cyclocondensation to form the pyrimidinone core, followed by a high-temperature, solvent-free chlorination, and concludes with a saponification to yield the target carboxylic acid. This guide offers detailed, step-by-step protocols, explains the chemical principles behind procedural choices, addresses critical scale-up parameters, and provides troubleshooting advice to ensure successful and safe execution by researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, 4-Chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylic acid, is a valuable intermediate, featuring multiple functional handles for further chemical elaboration. The 4-chloro position is susceptible to nucleophilic aromatic substitution, the carboxylic acid allows for amide bond formation, and the tetrahydropyran (THP) moiety can enhance pharmacokinetic properties.

The synthetic strategy detailed herein was selected for its convergence, use of readily available starting materials, and amenability to scale-up. The overall process is a three-step sequence starting from Tetrahydropyran-4-carboxamidine hydrochloride and a suitable three-carbon electrophile.

The core synthetic pathway involves:

  • Cyclocondensation: Formation of the 2-substituted-4-hydroxypyrimidine-5-carboxylate ring system. This is a classic and reliable method for pyrimidine synthesis.[2][]

  • Chlorination: Conversion of the 4-hydroxy- (or tautomeric 4-oxo-) pyrimidine to the 4-chloro derivative using phosphorus oxychloride (POCl₃).

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.

This approach minimizes complex purification steps and employs reaction conditions that have been proven effective on a larger scale.

G cluster_1 Step 1: Cyclocondensation cluster_2 Step 2: Chlorination cluster_3 Step 3: Hydrolysis A Tetrahydropyran-4- carboxamidine HCl C Ethyl 4-hydroxy-2-(tetrahydro- pyran-4-yl)pyrimidine-5-carboxylate A->C NaOEt, EtOH Reflux B Diethyl 2-(ethoxymethylene)- malonate B->C D Ethyl 4-chloro-2-(tetrahydro- pyran-4-yl)pyrimidine-5-carboxylate C->D POCl₃, Pyridine 160°C (Sealed Reactor) E 4-Chloro-2-(tetrahydropyran-4-yl)- pyrimidine-5-carboxylic acid D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Figure 1: Overall synthetic workflow for the target molecule.

Detailed Synthesis Protocols & Mechanistic Rationale

Synthesis of Intermediate 1: Tetrahydropyran-4-carboxamidine hydrochloride

The amidine starting material can be prepared from commercially available Tetrahydropyran-4-carboxamide via dehydration to the corresponding nitrile, followed by a Pinner reaction.

  • Step A: Dehydration to 4-Cyanotetrahydropyran

    • Protocol: To a flask equipped with a reflux condenser and a gas scrubber, add Tetrahydropyran-4-carboxamide (1.0 eq). Slowly add thionyl chloride (2.0-3.0 eq) at 0 °C. After the addition is complete, heat the mixture to reflux for 3-4 hours.[4] Monitor the reaction by TLC or GC-MS. After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with 50% NaOH solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Cyanotetrahydropyran.

    • Rationale: Thionyl chloride is a powerful and cost-effective dehydrating agent for converting primary amides to nitriles. The reaction proceeds via the formation of an O-sulfinyl imidate intermediate, which then eliminates SO₂ and HCl to form the nitrile. The basic workup is necessary to neutralize excess reagents and facilitate product extraction.

  • Step B: Pinner Reaction to Amidine Hydrochloride

    • Protocol: Dissolve 4-Cyanotetrahydropyran (1.0 eq) in anhydrous ethanol (or methanol) and cool to 0 °C. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the vessel and allow it to stand at room temperature for 24 hours. Then, add anhydrous diethyl ether to precipitate the imino ether hydrochloride. Filter the solid, wash with ether, and dry under vacuum. Treat the isolated imino ether hydrochloride with a solution of ammonia in anhydrous ethanol (1.5-2.0 eq) at room temperature for 12-24 hours. The resulting Tetrahydropyran-4-carboxamidine hydrochloride will precipitate and can be collected by filtration, washed with cold ethanol, and dried.

    • Rationale: The Pinner reaction is a classic method for converting nitriles to amidines. The nitrile first reacts with an alcohol under acidic conditions to form an imino ether salt. This intermediate is then treated with ammonia to displace the alkoxy group, forming the final amidine hydrochloride salt.[5] All steps must be performed under anhydrous conditions to prevent hydrolysis of the intermediates back to the ester or amide.

Step 1: Cyclocondensation to form Ethyl 4-hydroxy-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylate
  • Protocol:

    • To a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol.

    • Under a nitrogen atmosphere, add sodium metal (2.1 eq) in small portions to the ethanol to prepare a fresh solution of sodium ethoxide. Ensure the reaction is controlled and all sodium has reacted before proceeding.

    • Add Tetrahydropyran-4-carboxamidine hydrochloride (1.0 eq)[5] to the sodium ethoxide solution and stir for 15 minutes.

    • Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise to the mixture.[6]

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and reduce the volume by approximately half via rotary evaporation.

    • Carefully acidify the cooled slurry with 2M HCl to pH 4-5.

    • The precipitated solid is collected by filtration, washed with cold water and then cold ethanol, and dried under vacuum to yield the product.

  • Causality and Expertise:

    • Base: Sodium ethoxide serves a dual purpose: it deprotonates the carboxamidine hydrochloride to the free amidine and acts as the base catalyst for the cyclocondensation reaction. Using a freshly prepared solution ensures its reactivity.

    • Reaction Mechanism: The reaction is a classic pyrimidine synthesis involving the condensation of an amidine with a β-dicarbonyl equivalent.[2] The free amidine attacks one of the carbonyl groups of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol and ethoxide to form the aromatic pyrimidinone ring.

Step 2: Chlorination to form Ethyl 4-chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylate
  • Protocol:

    • Safety First: This reaction involves high temperatures and corrosive reagents. It MUST be performed in a high-pressure, Teflon-lined stainless steel reactor within a well-ventilated fume hood. Appropriate personal protective equipment (face shield, acid-resistant gloves) is mandatory.

    • Charge the sealed reactor with Ethyl 4-hydroxy-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylate (1.0 eq), phosphorus oxychloride (POCl₃, 1.1 eq), and pyridine (1.0 eq).

    • Seal the reactor securely and heat the mixture to 160 °C with stirring for 2-3 hours.

    • Cool the reactor to room temperature. Extreme caution must be exercised during the workup. The quenching of POCl₃ is highly exothermic.

    • Slowly and carefully transfer the reaction mixture onto a large excess of crushed ice with vigorous stirring. Maintain the temperature of the quench mixture below 20 °C.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by flash chromatography if necessary.

  • Causality and Expertise:

    • Reagent Choice: POCl₃ is the standard and most effective reagent for converting hydroxypyrimidines to their chloro analogues.[7]

    • Scale-Up & Safety: Traditional methods use a large excess of POCl₃ as both reagent and solvent. This is environmentally burdensome and dangerous on a large scale due to the violent and potentially delayed exotherm upon quenching. The protocol described here uses equimolar amounts of POCl₃ in a solvent-free system, which is safer, more economical, and environmentally friendlier for scale-up.[8][9] The use of a sealed reactor is essential to reach the required temperature and contain the pressure. Pyridine acts as a base to facilitate the reaction.

Step 3: Hydrolysis to 4-Chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylic acid
  • Protocol:

    • Dissolve the crude Ethyl 4-chloro-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2M HCl.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Causality and Expertise:

    • Saponification: This is a standard base-catalyzed hydrolysis (saponification) of an ester.[10] LiOH is often preferred over NaOH or KOH in these systems due to its better solubility in mixed aqueous-organic solvents and reduced likelihood of causing side reactions.

    • Workup: The MTBE wash removes any unreacted starting material or organic byproducts. Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

Process Optimization and Scale-Up Considerations

ParameterChallenge on Scale-UpRecommended Action & Rationale
Temperature Control Exothermic reactions (NaOEt formation, POCl₃ quench) can lead to runaways.Use a jacketed reactor with an appropriate chiller/heater. For quenching, use a reverse addition protocol (add reaction mixture to quench solution) and ensure a large thermal mass (ice) and efficient stirring.
Reagent Addition Dropwise addition at the lab scale becomes impractical.Use a calibrated addition funnel or a metering pump for controlled, subsurface addition of liquid reagents to improve mixing and heat dissipation.
Mixing Efficiency Inadequate mixing can lead to localized hot spots, side reactions, and incomplete conversions.Use a mechanical overhead stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure homogeneity, especially for slurries.
Filtration Large volumes of solids can make lab-scale Buchner funnel filtration slow and inefficient.Use a larger filter press or a Nutsche filter-dryer for more efficient solid-liquid separation and drying on a larger scale.
Safety (POCl₃) High toxicity, corrosivity, and violent reaction with water.All handling must be in a closed system or a walk-in fume hood. Ensure emergency quench/neutralization stations are readily available. Personnel must be specifically trained for handling this reagent.[8]

Quantitative Data Summary

The following table presents typical results for a multi-gram scale synthesis based on the described protocols.

StepIntermediate/ProductStarting Mass (g)Product Mass (g)Molar Yield (%)Purity (¹H NMR/LC-MS)
1Ethyl 4-hydroxy-2-(THP-4-yl)pyrimidine-5-carboxylate50.0 (Amidine HCl)68.2~85%>97%
2Ethyl 4-chloro-2-(THP-4-yl)pyrimidine-5-carboxylate68.066.5~91%>95% (crude)
34-Chloro-2-(THP-4-yl)pyrimidine-5-carboxylic acid66.056.1~93%>98%

References

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4535-4547. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 32(2), 849-873. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved March 7, 2026, from [Link]

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Chen, C. H., et al. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development, 25(3), 595-606. [Link]

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. In Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Abdel-Megid, M. (2013). Synthesis and Applications of Pyrimidinethiones. Global Journal of Science Frontier Research. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdul-Majid, A. A. (2015). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • Chimarev, A. S., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(10), 1324-1326. [Link]

  • Chebanov, V. A., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides. Arkivoc, 2010(11), 254-264. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid synthesis

Topic: Synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid Status: Operational Document ID: PYR-OPT-402 Last Updated: 2025-05-15 Audience: Process Chemists, Medicinal Chemists Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Status: Operational Document ID: PYR-OPT-402 Last Updated: 2025-05-15 Audience: Process Chemists, Medicinal Chemists

Executive Summary

The synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid presents a classic chemoselectivity paradox. You must hydrolyze a C5-ester to a carboxylic acid without displacing the highly reactive C4-chloride via Nucleophilic Aromatic Substitution (SnAr). Standard saponification protocols (NaOH/MeOH) frequently fail, resulting in the 4-hydroxy impurity (hydrolysis of the chloride).

This guide provides a yield-optimization workflow focusing on three critical nodes: Amidine Integrity , Vilsmeier-Haack Quenching , and Anhydrous Hydrolysis .

Part 1: The Synthetic Pathway & Logic Flow

The following diagram outlines the optimized route and critical control points (CCPs) where yield is typically lost.

G Start Oxane-4-carboximidamide HCl (Starting Material) Step1 Step 1: Cyclization (DEEM, NaOEt, EtOH) Start->Step1 CCP1: Moisture Control Inter1 Intermediate A: Ethyl 4-hydroxy-2-(oxan-4-yl) pyrimidine-5-carboxylate Step1->Inter1 Step2 Step 2: Chlorination (POCl3, cat. DMF) Inter1->Step2 Dryness is critical Inter2 Intermediate B: Ethyl 4-chloro-2-(oxan-4-yl) pyrimidine-5-carboxylate Step2->Inter2 CCP2: Quench Temp < 0°C Step3 Step 3: Selective Hydrolysis (TMSOK or LiOH @ -5°C) Inter2->Step3 CCP3: Avoid SnAr Error Impurity: 4-Hydroxy analogue (Chlorine displaced) Inter2->Error NaOH/RT Target TARGET: 4-Chloro-2-(oxan-4-yl) pyrimidine-5-carboxylic acid Step3->Target

Figure 1: Synthetic workflow highlighting Critical Control Points (CCP) where yield is most often compromised.

Part 2: Critical Step Analysis & Troubleshooting
Module 1: Cyclization (Formation of the Pyrimidine Core)

The Reaction: Condensation of Oxane-4-carboximidamide with Diethyl ethoxymethylenemalonate (DEEM).

Common Failure: Low yield (<40%) or sticky solids. Root Cause: Amidines are hygroscopic. Water competes with the amidine nitrogen for the DEEM ethoxy group, leading to hydrolyzed DEEM byproducts rather than cyclization.

SymptomDiagnosisCorrective Action
Sticky/Oily Product Incomplete cyclization due to moisture.Dry Amidine HCl under high vacuum (50°C, 4h) before use. Use freshly distilled EtOH.
Yellow Impurities Polymerization of DEEM.Ensure DEEM is added after the amidine is neutralized by the base (NaOEt), not before.
Low Yield Incorrect Stoichiometry.Use 1.05 eq of NaOEt. Excess base degrades the ester; insufficient base leaves Amidine HCl unreactive.

Protocol Tip: Run this reaction at reflux for 4–6 hours. Upon cooling, the sodium salt of the hydroxypyrimidine often precipitates. Acidify carefully to pH 4–5 to isolate the free phenol (Intermediate A).

Module 2: Chlorination (The Vilsmeier-Haack Step)

The Reaction: Conversion of the 4-hydroxy tautomer to 4-chloro using POCl₃.

Common Failure: "The product decomposed during workup." Root Cause: The quench is highly exothermic. If the temperature spikes, the newly formed C-Cl bond hydrolyzes back to C-OH.

Troubleshooting Guide:

  • Catalysis: Are you using DMF?

    • Requirement: Add 2–3 drops of DMF per 10 mmol of substrate. This forms the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. Without it, the reaction requires harsh heat, degrading the oxane ring.

  • The Quench (The "Survival" Step):

    • Never add water to the reaction mixture.

    • Always pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

    • Temperature Limit: Keep the internal temperature below 5°C during the quench.

Module 3: Selective Hydrolysis (The Yield Killer)

The Challenge: Hydrolyzing the ethyl ester (C5) without hydrolyzing the chloride (C4). Mechanism: The C4-position is electron-deficient (activated), making it susceptible to SnAr attack by hydroxide ions (OH⁻).

Method A: The "Cold LiOH" Method (Standard)

  • Reagent: LiOH·H₂O (1.1 eq).

  • Solvent: THF/Water (4:1).

  • Temp: -5°C to 0°C (Strictly controlled).

  • Risk: High.[1] If it warms to RT, you lose Cl.

  • Protocol: Dissolve ester in THF. Cool to -5°C. Add LiOH solution dropwise over 30 mins. Quench immediately with 1M HCl upon TLC completion.

Method B: The "Anhydrous" Method (Recommended for High Value)

  • Reagent: Potassium Trimethylsilanolate (TMSOK) or Trimethyltin Hydroxide (Me₃SnOH).

  • Solvent: Anhydrous THF or DCM.

  • Mechanism: These reagents deliver a nucleophilic oxygen that attacks the ester (forming a silyl ester or tin ester intermediate) which cleaves upon mild aqueous workup. They are non-basic enough to leave the C-Cl bond intact.

  • Reference: Nicolaou, K. C., et al.[1][2] "A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide."[2] Angewandte Chemie 44.9 (2005): 1378-1382.[2]

Part 3: Troubleshooting Decision Tree

Use this logic flow to diagnose specific yield issues in your current batch.

DecisionTree Start What is the primary issue? Q1 Is the Chlorine missing (Product is 4-OH)? Start->Q1 Q2 Is the yield low (<30%)? Start->Q2 Sol1 Issue: SnAr Hydrolysis. Switch from NaOH/Heat to TMSOK or LiOH @ 0°C. Q1->Sol1 Yes Q3 Which step failed? Q2->Q3 Step1Fail Step 1 (Cyclization) Q3->Step1Fail Step2Fail Step 2 (Chlorination) Q3->Step2Fail Sol2 Check Amidine dryness. Ensure NaOEt is fresh. Step1Fail->Sol2 Sol3 Check Quench Temp. Did you add DMF catalyst? Step2Fail->Sol3

Figure 2: Diagnostic decision tree for isolating synthetic failures.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH instead of LiOH for the final hydrolysis? A: It is not recommended. NaOH is a stronger nucleophile and harder to control than LiOH. If you must use NaOH, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB) to limit the exposure of the aromatic ring to the hydroxide, but expect 10-15% lower yields due to byproduct formation.

Q2: My POCl₃ reaction turned into a black tar. What happened? A: This usually indicates overheating or "runaway" exotherms. The oxane (tetrahydropyran) ring is an ether; while relatively stable, it can open under extreme acidic/thermal stress. Ensure you are refluxing gently (oil bath ~90-100°C) and not blasting it at 140°C. Also, ensure all EtOH from Step 1 is removed; EtOH + POCl₃ = explosion hazard and side reactions.

Q3: How do I remove the tin residues if I use the Trimethyltin Hydroxide method? A: Tin toxicity is a concern. If you use the Nicolaou method (Me₃SnOH), wash the organic phase with 5% KF (Potassium Fluoride) solution or saturated NaHCO₃. The fluoride precipitates the tin as insoluble Bu₃SnF or Me₃SnF, which can be filtered off. Alternatively, use TMSOK (Potassium Trimethylsilanolate) which forms harmless silanols and is non-toxic compared to tin.

Q4: The amidine starting material is expensive. Can I make it? A: Yes. You can synthesize Oxane-4-carboximidamide from Oxane-4-carbonitrile .

  • Protocol: Treat the nitrile with anhydrous HCl in MeOH (Pinner reaction) to form the imidate ester, then treat with ammonia in MeOH.

  • Warning: This intermediate is unstable. Isolate it as the HCl salt and store in a desiccator.

References
  • Selective Hydrolysis (TMSOK/Tin Method): Nicolaou, K. C., et al. "A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide."[2] Angewandte Chemie International Edition, 44(9), 1378-1382.[2] (2005).[2]

  • TMSOK in Anhydrous Conditions: Denmark, S. E., et al. "Potassium Trimethylsilanolate (TMSOK)..."[3][4] Journal of Organic Chemistry.

  • Pyrimidine Synthesis (General Amidine Condensation): Organic Chemistry Portal. "Synthesis of Pyrimidines."

  • Vilsmeier-Haack Mechanism & Troubleshooting: Jones, G., & Stanforth, S. P. "The Vilsmeier-Haack Reaction." Organic Reactions, 49, 1-330.

Sources

Optimization

preventing hydrolysis of chlorine in pyrimidine-5-carboxylic acid reactions

Ticket Topic: Preventing Hydrolysis of Chlorine in Pyrimidine-5-Carboxylic Acid Reactions Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary The Core Conflict: You are attempting to hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Preventing Hydrolysis of Chlorine in Pyrimidine-5-Carboxylic Acid Reactions Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The Core Conflict: You are attempting to hydrolyze an ester (or modify a carboxylic acid) on a pyrimidine ring that also contains a chlorine atom (typically at C2, C4, or C6). The Risk: Pyrimidine rings are


-deficient (electron-poor). The presence of a carboxylic acid/ester at C5 further withdraws electron density, making the ring highly electrophilic. This activates the C-Cl bond toward Nucleophilic Aromatic Substitution (

). The Result: Standard aqueous base hydrolysis (NaOH/H₂O) often results in the displacement of chlorine by a hydroxyl group, yielding the inactive hydroxy-pyrimidine byproduct instead of the desired chloro-acid.

Mechanistic Root Cause Analysis

To solve this, you must understand the competition between the two reaction pathways occurring in your flask.

Pathway Competition Diagram

The following diagram illustrates the competition between the desired ester hydrolysis and the undesired


 displacement.

PyrimidineHydrolysis Start Start: Ethyl 2-chloropyrimidine- 5-carboxylate Reagent Reagent: Aqueous Base (OH- / H2O) Start->Reagent PathA Pathway A: Ester Hydrolysis (Kinetic Control @ Low Temp) Reagent->PathA Attack at Carbonyl (C=O) PathB Pathway B: SNAr Displacement (Thermodynamic Control @ High Temp) Reagent->PathB Attack at Ring Carbon (C-Cl) ProdA Target Product: 2-chloropyrimidine- 5-carboxylic acid PathA->ProdA ProdB Byproduct (Impurity): 2-hydroxypyrimidine- 5-carboxylic acid PathB->ProdB

Figure 1: Mechanistic divergence. The electron-withdrawing carboxylate group at C5 activates the C2-Cl bond, making it susceptible to attack by hydroxide ions (Pathway B).

Troubleshooting Protocols & Solutions

We recommend a tiered approach. Start with Protocol A (Standard). If chlorine displacement persists (>5% by HPLC), move to Protocol B (Anhydrous).

Protocol A: The "Green" LiOH Method (Aqueous)

Best for: Moderately activated substrates where cost is a factor. Lithium Hydroxide (LiOH) is less basic and nucleophilic than NaOH, often allowing ester hydrolysis to proceed without triggering the


 reaction [1].

Step-by-Step:

  • Dissolution: Dissolve the ester in THF (Tetrahydrofuran) at 0°C.

  • Reagent Prep: Prepare a solution of LiOH (1.2 – 1.5 eq) in water.

  • Addition: Dropwise add the LiOH solution to the THF mixture. Maintain temperature at 0°C to 5°C .

    • Why?

      
       has a higher activation energy than ester hydrolysis. Low temperature kinetically favors the ester cleavage.
      
  • Monitoring: Monitor by TLC/LCMS every 30 minutes. Do not let the reaction run overnight.

  • Quench: Once the starting material is consumed, immediately acidify to pH 3-4 with 1N HCl at 0°C and extract.

Protocol B: The "Laganis-Chenard" Method (Anhydrous)

Best for: Highly sensitive substrates (e.g., 2,4-dichloropyrimidines) or high-value intermediates. This method uses Potassium Trimethylsilanolate (TMSOK) . It cleaves esters in anhydrous organic solvents, completely removing water/hydroxide from the equation, thus rendering


 impossible [2].

Step-by-Step:

  • Setup: Flame-dry glassware. Use anhydrous THF or Et₂O under Argon/Nitrogen.

  • Reagent: Add TMSOK (1.1 – 2.0 eq) to the ester solution at Room Temperature.

  • Mechanism: The silanolate anion attacks the ester alkyl group (demethylation) or the carbonyl, forming the potassium carboxylate salt and silyl ether/alcohol.

  • Workup: The product precipitates as the potassium salt. Filter it, or hydrolyze the salt carefully with a stoichiometric amount of dilute acid during workup.

Comparative Data Table
FeatureNaOH / RefluxLiOH / 0°CTMSOK / THF
Reaction Type Aqueous SaponificationMild SaponificationAnhydrous Cleavage
Risk of Cl- Hydrolysis High (Critical Failure)Low (Manageable)Zero (Eliminated)
Reaction Time 1-2 Hours2-6 Hours1-12 Hours
Cost Very LowLowHigh
Recommended Use Never for this substrateInitial AttemptGold Standard

Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC that is more polar than my product. What is it? A: This is almost certainly the hydroxy-pyrimidine derivative (the hydrolysis byproduct).[1] It is more polar due to the phenolic -OH group (which may exist as a tautomer). If you see this, your reaction temperature is too high or your base is too strong. Switch to Protocol B .

Q2: Can I use acid hydrolysis (HCl/H₂SO₄) instead? A: While acid hydrolysis avoids the hydroxide nucleophile, chloropyrimidines are also susceptible to acid-catalyzed hydrolysis (though slower). Furthermore, strong acids can cause decarboxylation at the C5 position if heated. We recommend base-mediated methods (Protocol A or B) followed by careful acidification.

Q3: My product degrades during workup. Why? A: The 2-chloropyrimidine-5-carboxylic acid is stable, but the intermediate species can be sensitive.

  • Fix: Do not use strong acids (conc. HCl) to quench.[2][3] Use Citric Acid or 1N HCl to reach pH 3-4. Avoid leaving the product in basic aqueous solution for extended periods.

Q4: Why does the position of the chlorine matter? A:

  • C2 and C4/C6: These positions are ortho or para to the ring nitrogens. They are highly activated for displacement (

    
    ).
    
  • C5: A chlorine at C5 is not activated and is generally stable to hydrolysis.

  • Note: If your chlorine is at C2, you must use the precautions in this guide.

Decision Logic for Reagent Selection

Use the following logic flow to select the correct experimental condition for your specific molecule.

DecisionTree Q1 Is the Chlorine at C2, C4, or C6? Q2 Is the substrate high-value or late-stage? Q1->Q2 Yes (Activated Cl) MethodC Standard Saponification: NaOH / MeOH @ RT Q1->MethodC No (Cl is at C5) MethodA Standard Protocol: LiOH / THF / H2O @ 0°C Q2->MethodA No (Early Stage) MethodB Advanced Protocol: TMSOK / Anhydrous THF Q2->MethodB Yes (Risk Averse)

Figure 2: Reagent Selection Decision Tree. Prioritize TMSOK for activated, high-value substrates.

References

  • LiOH Hydrolysis Methodology

    • Context: Demonstrates the utility of LiOH for hydrolyzing esters on electron-deficient pyrazine rings (analogous to pyrimidines) without displacing chlorine.
    • Source: Wang, X., et al. (2014). "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate."[4] Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

    • URL:[Link]

  • The TMSOK Method (Anhydrous Cleavage)

    • Context: The foundational paper describing the use of Potassium Trimethylsilanolate for cleaving esters under neutral/anhydrous conditions to preserve sensitive functionality.
    • Source: Laganis, E. D., & Chenard, B. L. (1984).[5] "Metal silanolates: organic soluble equivalents for O-2.[5] Useful reagents for the cleavage of esters and silyl ethers."[6] Tetrahedron Letters, 25(51), 5831-5834.

    • URL:[Link]

  • Reactivity of Chloropyrimidines

    • )
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. Chapter: Pyrimidines: Reactions.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

This guide provides in-depth troubleshooting and practical solutions for the purification of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. The unique combination of a polar carboxylic acid, a moderately polar pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. The unique combination of a polar carboxylic acid, a moderately polar pyrimidine core, and a bulky, semi-lipophilic oxane group presents specific challenges that require a multi-faceted purification strategy. This document is designed for researchers, medicinal chemists, and process development scientists to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with this molecule?

The main difficulties arise from the molecule's conflicting physicochemical properties:

  • High Polarity and Acidity: The carboxylic acid group dominates the molecule's character, making it highly polar and acidic. This leads to poor solubility in many non-polar organic solvents and causes significant tailing during normal-phase chromatography on standard silica gel due to strong interactions with surface silanol groups.[1]

  • Potential for Degradation: The 4-chloro substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding 4-hydroxy derivative, especially in the presence of water and base.

  • Amphiphilic Nature: The non-polar oxane ring contrasts with the polar carboxylic acid and pyrimidine core, complicating the selection of a single ideal solvent for recrystallization or chromatography.

Q2: My compound is streaking severely on a silica gel column. How can I improve the peak shape?

Peak tailing or streaking on silica is a classic issue for acidic compounds like this one.[1] The acidic proton of your compound is interacting too strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.

Causality: This strong, often irreversible, interaction prevents a clean elution band, resulting in a "streak."

Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of an acid, such as acetic acid or formic acid, to your eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The added acid will protonate the silica surface and your compound, minimizing the problematic ionic interactions and leading to a sharper peak.[1]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider alternative stationary phases:

    • Reversed-Phase (C18): This is often the best choice for polar compounds. The separation is based on hydrophobic interactions, which are less problematic.[2]

    • Neutral or Acidic Alumina: Alumina is generally less acidic than silica and can sometimes provide better peak shape for sensitive compounds.[1]

  • Reduce Sample Load: Overloading the column saturates the stationary phase and exacerbates tailing. Try loading less material.[1]

Q3: I am struggling to find a suitable solvent for recrystallization. My compound either doesn't dissolve or "oils out." What should I do?

"Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated liquid, often due to being too soluble in the chosen solvent system or the presence of impurities.[3]

Troubleshooting Steps:

  • Systematic Solvent Screening: Test solubility in a range of solvents from polar (Water, Ethanol, Methanol) to medium-polarity (Ethyl Acetate, Acetone, THF) and non-polar (Heptane, Toluene). The ideal single solvent will show high solubility when hot and low solubility when cold.[3]

  • Use a Two-Solvent System: This is often the most effective method.

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., Methanol, THF, or Acetone) at an elevated temperature.

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., Water, Heptane, Diethyl Ether) dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • To Prevent Oiling Out:

    • Cool Slowly: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator.[3]

    • Use a More Dilute Solution: Oiling out is more common in highly concentrated solutions.

    • Scratch or Seed: Gently scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product can provide a nucleation site to initiate crystallization.[3]

Q4: I suspect my sample contains the hydrolyzed 4-hydroxy byproduct. How can I confirm this and remove it?

The 4-hydroxy byproduct will be significantly more polar than your 4-chloro starting material due to the introduction of a hydrogen-bond-donating group.

  • Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl (35.45 amu) with -OH (17.01 amu), a net loss of ~18.44 amu, and will typically have a shorter retention time on a reversed-phase column.

  • Removal:

    • Chromatography: The polarity difference makes chromatographic separation straightforward. Reversed-phase HPLC is ideal, as the more polar byproduct will elute earlier. Normal-phase chromatography (with an acidified eluent) will also work, with the byproduct being more retained on the column.

    • Recrystallization: A carefully chosen recrystallization may selectively precipitate your desired, less polar product, leaving the more polar impurity in the mother liquor.

Troubleshooting Guides & Experimental Protocols

Workflow 1: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from non-acidic impurities. It is an excellent first-pass purification step before chromatography or recrystallization.

Principle: The acidic target compound is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral or basic impurities remain in the organic phase. The aqueous phase is then re-acidified, regenerating the neutral, organic-soluble carboxylic acid, which can be extracted back into an organic solvent.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Initial Wash (Optional): Wash the organic layer with a mild acid like 1M HCl or saturated NH₄Cl solution to remove any basic impurities.

  • Base Extraction: Extract the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. Repeat the extraction 2-3 times. The target compound will move into the aqueous layer as its sodium salt.

    • Expertise Note: Avoid strong bases like NaOH, which can promote hydrolysis of the 4-chloro group.

  • Back-Wash: Wash the combined aqueous layers with a fresh portion of EtOAc or DCM to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M or 2M HCl until the pH is ~2-3. Your product should precipitate as a solid or an oil.

  • Final Extraction: Extract the acidified aqueous layer with multiple portions of EtOAc or DCM to recover the purified product.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid.

G cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase cluster_final Final Product Crude Crude Product (Target + Neutral Impurities) Washed_Org Organic Layer (Target + Neutral Impurities) Crude->Washed_Org Wash with 1M HCl Final_Org Organic Layer (Neutral Impurities) Base_Extract Aqueous Layer (pH > 8) (Target as Sodium Salt) Washed_Org->Base_Extract Extract with NaHCO₃ Acidified_Aq Aqueous Layer (pH < 3) (Precipitated Target) Base_Extract->Acidified_Aq Acidify with HCl Pure_Product Pure Product in EtOAc Acidified_Aq->Pure_Product Extract with EtOAc

Caption: Workflow for purification using acid-base extraction.

Workflow 2: Reversed-Phase Flash Chromatography

This is often the most reliable chromatographic method for this class of polar, acidic compounds.

  • Column Selection: Choose a C18 (octadecylsilyl) functionalized silica column.

  • Mobile Phase Preparation:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid - TFA).

    • Solvent B: Acetonitrile or Methanol with the same acidic modifier.

    • Expertise Note: The acidic modifier is crucial for ensuring the carboxylic acid remains protonated, which leads to better retention and sharp peaks.[2]

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent mixture that is weak in elution strength, such as 10-20% Acetonitrile in water, or use DMSO if solubility is an issue.

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% A / 5% B).

  • Elution: Run a linear gradient to elute the compound. A typical starting gradient would be from 5% B to 95% B over 10-20 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions. If Acetonitrile/Water was used, remove the solvent under reduced pressure (rotary evaporation). If TFA was used, it may need to be removed by co-evaporation with a non-acidic solvent or via a subsequent workup.

G start Crude Material Analysis (TLC, LCMS) purity_check Purity > 90% and Major Impurity Identified? start->purity_check is_solid Is the Crude a Solid? purity_check->is_solid Yes acid_base Perform Acid-Base Extraction purity_check->acid_base No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) acid_base->chromatography recrystallize->chromatography Failure (Oiling, etc.) final_purity Final Purity Check recrystallize->final_purity Success rp_flash Reversed-Phase (C18) Flash Chromatography chromatography->rp_flash rp_flash->final_purity

Caption: Decision tree for selecting a primary purification method.

Summary of Troubleshooting Strategies

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Broad/Tailing Peaks (Normal Phase) Strong interaction of acidic analyte with silica silanol groups.[1]Add 0.5-1% acetic or formic acid to the mobile phase. Switch to a reversed-phase (C18) column.
Compound Insoluble for Loading Poor solubility in the initial, non-polar mobile phase.Use "dry loading": adsorb the compound onto a small amount of silica gel or Celite, evaporate the solvent, and load the dry powder onto the column.
No Crystal Formation Solution is not supersaturated; nucleation is inhibited.[3]Concentrate the solution; scratch the flask's inner surface; add a seed crystal; cool more slowly.
"Oiling Out" During Recrystallization Compound is too soluble; solution is cooling too quickly; impurities are present.[3]Use a less-polarizing solvent or a different solvent pair; ensure slow cooling; pre-purify by another method like extraction.
Suspected Hydrolysis (4-OH Impurity) Exposure to water, especially under basic or heated conditions.Confirm with LC-MS. Remove via reversed-phase chromatography (impurity elutes first) or careful recrystallization.
Product Loss During Extraction Incomplete extraction; formation of emulsions.Perform multiple extractions (3-4x); for emulsions, add brine (saturated NaCl solution) to break up the emulsion.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • WJEC. 4.5 Carboxylic acids and their derivatives. Available at: [Link]

  • Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available at: [Link]

Sources

Optimization

solubility issues of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in organic solvents

Welcome to the technical support center for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. We provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical development. Its structure, featuring a carboxylic acid group, a substituted pyrimidine ring, and a tetrahydropyran moiety, presents a unique solubility profile that can be challenging to work with. This guide will provide you with the foundational knowledge and practical techniques to overcome these solubility hurdles.

Troubleshooting Guide: Addressing Common Solubility Issues

This section is designed to provide step-by-step solutions to specific problems you may encounter in the lab.

Issue 1: My compound, 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, appears to be insoluble in a wide range of common organic solvents.

This is a common challenge with complex organic molecules. The limited solubility is likely due to a combination of factors including its crystalline structure and the polarity of the molecule. Here’s a systematic approach to tackle this issue:

Step 1: Initial Solvent Screening

Begin by systematically testing a panel of solvents with varying polarities. It is crucial to assess solubility in a consistent and methodical manner.

Experimental Protocol: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several small, clear vials.

  • Add a measured volume of a single solvent to each vial (e.g., 100 µL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid material.

  • If the compound does not dissolve, gently warm the vial (to no more than 40-50°C) and vortex again. Some compounds require thermal energy to overcome the lattice energy of the crystal structure.

  • If the compound is still insoluble, incrementally add more solvent and repeat the process until the compound dissolves or you reach a practical volume limit.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected Solubility of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acidRationale
Aprotic Polar DMSO, DMF, NMPLikely to be the most effective solvents.[1][2][3]These solvents are excellent at disrupting hydrogen bonds and solvating a wide range of organic molecules.
Protic Polar Ethanol, MethanolModerate to low solubility.[1][2][3]The carboxylic acid group can interact with these solvents, but the overall molecule may have limited solubility.
Ethers THF, 1,4-DioxaneLow solubility.These are less polar than the aprotic polar solvents and may not be as effective.
Chlorinated Dichloromethane (DCM), ChloroformVery low solubility.These are generally not good solvents for carboxylic acids.
Apolar Hexanes, TolueneInsoluble.The polarity of the carboxylic acid and pyrimidine ring makes it incompatible with apolar solvents.

Step 2: Employing Co-Solvents

If single solvents are not effective, a co-solvent system can be a powerful tool. The combination of two or more miscible solvents can create a new solvent environment with unique properties.

Experimental Protocol: Co-Solvent System Exploration

  • Start with a solvent in which your compound has shown at least minimal solubility.

  • Gradually add a second solvent (the co-solvent) while continuously vortexing or stirring.

  • A common and effective strategy is to use a combination of a polar aprotic solvent (like DMSO) with a more volatile solvent (like methanol or acetonitrile). This can be particularly useful for preparing samples for analysis where the high-boiling point solvent needs to be removed later.

Issue 2: My compound dissolves initially but then precipitates out of solution over time.

This phenomenon, known as "crashing out," is often a sign of supersaturation or a change in the solution's conditions (e.g., temperature, pH).

Troubleshooting Steps:

  • Check for Temperature Fluctuations: Was the solution prepared at an elevated temperature and then cooled to room temperature? The solubility of many compounds is highly dependent on temperature. If so, you may need to work with a more dilute solution or maintain a constant temperature.

  • Consider pH Changes: For a carboxylic acid, the pH of the solution is a critical factor.[4] Any changes in the pH, even minor ones from atmospheric CO2 absorption, can significantly impact solubility.

  • Evaluate Solvent Evaporation: If you are working with a volatile solvent, evaporation can increase the concentration of your compound, leading to precipitation. Ensure your container is well-sealed.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid that influence its solubility?

The solubility of this compound is governed by a balance of its different functional groups:

  • Carboxylic Acid (-COOH): This is a polar, acidic group capable of hydrogen bonding. Its presence suggests that the compound's solubility will be highly pH-dependent. At a pH above its pKa, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), which is significantly more soluble in aqueous and polar protic solvents.

  • Pyrimidine Ring: This is a nitrogen-containing heterocyclic ring. The nitrogen atoms can act as hydrogen bond acceptors.

  • Chloro Group (-Cl): This is an electron-withdrawing group that will influence the acidity (pKa) of the carboxylic acid.

  • Oxane (Tetrahydropyran) Ring: This is a non-polar, cyclic ether. This part of the molecule contributes to its lipophilicity and will favor solubility in less polar organic solvents.

Q2: How does pH affect the solubility of this compound?

As a carboxylic acid, 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a weak acid. Its solubility in aqueous and protic solvents can be dramatically increased by raising the pH. The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation.[5]

  • At pH < pKa: The compound will be predominantly in its neutral, protonated form (R-COOH), which is less soluble.

  • At pH > pKa: The compound will be in its ionized, deprotonated form (R-COO⁻), which is more soluble.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess of your compound to each buffer solution in separate vials.

  • Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility versus pH to determine the pH-solubility profile.

Q3: What is the predicted pKa of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid and how can I use this information?

While an experimental determination is always best, we can estimate the pKa. The pKa of a simple carboxylic acid like acetic acid is around 4.76. The electron-withdrawing pyrimidine ring and chloro group will likely lower the pKa of the carboxylic acid on this molecule, making it more acidic. The exact pKa would need to be determined experimentally, but it is likely to be in the range of 3-4.

Knowing the pKa is crucial for:

  • Choosing appropriate buffers: For biological assays, you need to ensure your compound remains in solution at the physiological pH of the experiment.

  • Developing purification strategies: You can use pH gradients in chromatography to control the retention of your compound.

  • Salt formation: If the compound has poor solubility, forming a salt (e.g., a sodium or potassium salt) by reacting it with a base can dramatically improve its aqueous solubility.

Q4: Are there any advanced techniques I can use to improve the solubility of my compound for in-vivo studies?

For formulation and in-vivo applications, several advanced methods can be employed to enhance the solubility and bioavailability of poorly soluble compounds:

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, the high lattice energy of the crystal is overcome, leading to improved dissolution rates and apparent solubility.[6]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7]

  • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility.[8]

  • Complexation: Using cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in aqueous solutions.[8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to addressing solubility challenges with 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.

Solubility_Troubleshooting_Workflow Start Start: Compound Insoluble SolventScreen Step 1: Systematic Solvent Screening Start->SolventScreen IsSoluble1 Is it Soluble? SolventScreen->IsSoluble1 CoSolvent Step 2: Try Co-Solvent Systems IsSoluble1->CoSolvent No Success Success: Compound Solubilized IsSoluble1->Success Yes IsSoluble2 Is it Soluble? CoSolvent->IsSoluble2 pH_Modification Step 3: pH Modification (for protic solvents) IsSoluble2->pH_Modification No IsSoluble2->Success Yes IsSoluble3 Is it Soluble? pH_Modification->IsSoluble3 Advanced Step 4: Advanced Formulation Techniques IsSoluble3->Advanced No IsSoluble3->Success Yes Advanced->Success

Caption: A logical workflow for troubleshooting solubility issues.

The Impact of pH on Solubility

The ionization state of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is critical to its solubility in polar, protic solvents. This diagram illustrates the equilibrium between the less soluble neutral form and the more soluble ionized form.

pH_Solubility_Equilibrium Low_pH Low pH Environment (pH < pKa) Protonated R-COOH (Protonated, Neutral Form) Less Soluble Low_pH->Protonated Favors Equilibrium Protonated->Equilibrium Deprotonated R-COO⁻ + H⁺ (Deprotonated, Ionized Form) More Soluble Equilibrium->Deprotonated High_pH High pH Environment (pH > pKa) Deprotonated->High_pH Favored by

Caption: The effect of pH on the ionization and solubility.

References

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from UNT Digital Library: [Link]

  • Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. Retrieved from ISPE: [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from CatSci: [Link]

  • Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. Retrieved from Outsourced Pharma: [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from OSTI.GOV: [Link]

  • Pharma Growth Hub. (2023, October 20). Effect of Organic Solvents on the pKa of Ionizable Solutes in Reverse Phase Liquid Chromatography. Retrieved from Pharma Growth Hub: [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from MDPI: [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs: [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from SlideShare: [Link]

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. Retrieved from ACS Publications: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceutical Solutions: [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from The University of Liverpool Repository: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts: [Link]

Sources

Troubleshooting

minimizing decarboxylation during pyrimidine acid synthesis

A Guide to Minimizing Decarboxylation Welcome to the technical support center for pyrimidine acid synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most common and persistent ch...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Decarboxylation

Welcome to the technical support center for pyrimidine acid synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most common and persistent challenges in this field: the unwanted loss of a carboxyl group through decarboxylation. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you enhance your reaction yields and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the decarboxylation of pyrimidine acids.

Q1: What is decarboxylation in the context of pyrimidine acid synthesis, and why is it problematic?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In pyrimidine acid synthesis, this is a significant side reaction that leads to the formation of an undesired pyrimidine byproduct lacking the carboxylic acid functionality. This not only reduces the yield of your target molecule but also complicates the purification process due to the presence of structurally similar impurities.

Q2: What are the primary factors that promote decarboxylation of pyrimidine acids?

Several factors can influence the rate of decarboxylation. Understanding and controlling these is critical for minimizing this unwanted side reaction. The key factors include:

  • Elevated Temperatures: Pyrimidine carboxylic acids exhibit thermal instability. Many decarboxylation reactions are intentionally carried out at high temperatures (often exceeding 100°C), so maintaining lower temperatures is a primary strategy for prevention[1].

  • pH of the Reaction Medium: The rate of decarboxylation is highly dependent on pH. For instance, the decarboxylation of pyrimidine-2-carboxylic acid increases rapidly in acidic conditions (from pH 2 to H₀ -3)[2][3][4]. This is often due to the protonation of the pyrimidine ring, which facilitates the reaction.

  • Solvent Choice: The solvent system can significantly impact reaction rates. Polar aprotic solvents may accelerate decarboxylation compared to protic solvents by differentially solvating the reactant and the transition state[5]. Conversely, for some substrates, removal from an aqueous environment into less polar solvents can also markedly increase the rate of decarboxylation[6][7].

  • Presence of Metal Catalysts: Certain transition metals, particularly copper, which is often used in Ullmann-type reactions, can catalyze decarboxylation[1][8].

Q3: Which positions on the pyrimidine ring are most susceptible to decarboxylation?

The position of the carboxylic acid group on the pyrimidine ring is a crucial determinant of its stability. The presence of ring nitrogens, which are electron-withdrawing, plays a significant role. For example, pyrimidine-2-carboxylic acid is known to decarboxylate via a Hammick-type mechanism, where the adjacent ring nitrogens stabilize the ylide intermediate formed upon loss of CO₂[2][3][4]. In contrast, other isomers like 5-carboxyuracil are decarboxylated many orders of magnitude more rapidly than 6-carboxyuracil (orotic acid derivatives)[9][10].

Q4: What is the general mechanism for the decarboxylation of pyrimidine-2-carboxylic acid?

The decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution is well-described by a Hammick-type mechanism. This process involves the monoprotonated form of the acid, which loses carbon dioxide to generate an ylide intermediate. This ylide is stabilized by the adjacent, positively charged nitrogen atoms of the pyrimidine ring and is then rapidly converted to the final pyrimidine product[2][3][4].

G cluster_0 Mechanism of Decarboxylation A Pyrimidine-2-Carboxylic Acid (Protonated) B Transition State A->B + Heat C Ylide Intermediate (Stabilized by N+) B->C D Loss of CO2 B->D E Final Pyrimidine Product C->E + H+ G Start Decarboxylation Issue Observed CheckTemp Is Reaction Temp > 50°C? Start->CheckTemp CheckpH Is pH strongly acidic/basic? CheckTemp->CheckpH No Sol_Temp Lower Temperature / Optimize Time CheckTemp->Sol_Temp Yes CheckMetal Is a metal catalyst present? CheckpH->CheckMetal No Sol_pH Screen pH / Use Buffers CheckpH->Sol_pH Yes CheckSolvent Is solvent polar aprotic (e.g., DMSO)? CheckMetal->CheckSolvent No Sol_Metal Use alternative coupling / Additives CheckMetal->Sol_Metal Yes Sol_Solvent Test alternative solvents (e.g., Protic) CheckSolvent->Sol_Solvent Yes Protect Consider Protecting Group Strategy CheckSolvent->Protect No / Issue Persists

Caption: Troubleshooting workflow for decarboxylation.

Problem 3: How do I prevent decarboxylation when I cannot avoid conditions known to promote it?

Q: My planned synthetic step requires conditions (e.g., high heat, Ullmann condensation) that will certainly decarboxylate my starting material. What is the best strategy?

A: In cases where harsh conditions are unavoidable, the most robust solution is to temporarily mask the carboxylic acid using a protecting group. This strategy involves two additional steps: protection before the critical reaction and deprotection afterward.

Root Cause Analysis:

A protecting group transforms the carboxylic acid into a less reactive functional group (typically an ester) that is stable under the planned reaction conditions.[11][12] This prevents the decarboxylation mechanism from occurring.

Detailed Protocol: Protection as a Benzyl Ester and Subsequent Deprotection

This protocol is an example of how to protect a pyrimidine carboxylic acid, perform a subsequent reaction, and then deprotect to reveal the acid.

Part 1: Protection (Formation of Benzyl Ester)

  • Dissolution: Dissolve the pyrimidine carboxylic acid (1.0 eq) in a suitable solvent like DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude benzyl ester via column chromatography.

Part 2: Critical Reaction Step

  • Perform the desired reaction (e.g., Ullmann coupling) on the protected benzyl ester. The ester group will be stable to these conditions.

Part 3: Deprotection (Cleavage of Benzyl Ester by Hydrogenolysis)

  • Setup: Dissolve the purified benzyl ester in a solvent like ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected pyrimidine carboxylic acid.

Data Summary: Common Carboxylic Acid Protecting Groups

Protecting GroupProtection MethodDeprotection ConditionsStability
Methyl Ester Fischer esterification (MeOH, H⁺) or CH₂N₂Saponification (NaOH, H₂O/MeOH)Base-labile
t-Butyl Ester Isobutylene, H⁺Mild acid (e.g., TFA in DCM)Acid-labile, base-stable
Benzyl (Bn) Ester Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to acid/base
Silyl Ester Silyl chloride (e.g., TBDMSCl), baseFluoride source (e.g., TBAF) or acidVery labile
References
  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481.
  • Canadian Science Publishing. (n.d.). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Amanote Research. (n.d.). (PDF)
  • Master Organic Chemistry. (2022, May 20).
  • ResearchGate. (n.d.). (PDF) Pyrimidine-4-carboxylic acid.
  • (No author). (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wolfenden, R., & Snider, M. J. (n.d.). Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase. PMC.
  • Wikipedia. (n.d.).
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • PMC. (2002, April 4). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • SSRN. (2023, May 9).
  • Wu, W., & Song, B. A. (n.d.).
  • BenchChem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). Pyrimidine-5-carboxylic acid | 4595-61-3.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Lewis, C. A., Wolfenden, R., & Snider, M. J. (2017, March 14).
  • ResearchGate. (2013, May 9).
  • R Discovery. (2017, March 6).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (2025, August 10). Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase.
  • RSC Publishing. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chloropyrimidine Substitution

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidines. The strategic control of reaction temperature is paramount for achieving high yields, minimizing byproduct formation, and ensuring reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of substitution on 4-chloropyrimidine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is typically a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient C-4 position of the pyrimidine ring. This initial attack temporarily disrupts the aromaticity, forming a negatively charged intermediate known as a Meisenheimer-like complex. In the subsequent step, the aromaticity of the ring is restored through the elimination of the chloride leaving group. The inherent electron-withdrawing character of the ring nitrogens renders the pyrimidine ring particularly susceptible to this mode of nucleophilic attack.[1]

Q2: My reaction is proceeding very slowly or not at all. What are the likely causes related to temperature?

Low reactivity in SNAr reactions of 4-chloropyrimidine can often be attributed to several factors, with temperature being a critical parameter.

  • Insufficient Thermal Energy: Many SNAr reactions involving chloropyrimidines necessitate heating to overcome the activation energy barrier and proceed at a practical rate.[1][2] If your reaction is being conducted at room temperature, a systematic, incremental increase in temperature is a logical first step in troubleshooting.

  • Weak Nucleophile: The inherent reactivity of the chosen nucleophile plays a significant role. Weaker nucleophiles will naturally require more forcing conditions, including higher temperatures, to react efficiently. For instance, anilines with strong electron-withdrawing groups are less nucleophilic and may require elevated temperatures compared to their electron-rich counterparts.[1]

  • Steric Hindrance: Bulky substituents near the reaction site, either on the pyrimidine ring or on the nucleophile itself (e.g., ortho-substituted anilines), can sterically impede the approach of the nucleophile, thereby increasing the energy barrier and necessitating higher reaction temperatures.[1]

Q3: I'm observing the formation of 4-hydroxypyrimidine as a major byproduct. How can I mitigate this?

The formation of 4-hydroxypyrimidine is a result of hydrolysis, where water, or solvolysis, if an alcohol is used as the solvent, acts as a competing nucleophile.[1] This side reaction is often exacerbated by:

  • High Temperatures and Extended Reaction Times: Prolonged exposure to heat can significantly increase the rate of hydrolysis. It is crucial to find a temperature that promotes the desired substitution without excessively favoring the hydrolysis pathway.

  • Acid Catalysis: In reactions where an acid catalyst is employed, such as with aniline nucleophiles, high concentrations of acid can promote the hydrolysis of the 4-chloropyrimidine.[3] Utilizing a minimal amount of acid (e.g., 0.1 equivalents) can be an effective compromise to catalyze the primary reaction while suppressing hydrolysis.[1][3]

  • Protic Solvents: While water can be an effective and environmentally benign solvent for these reactions, its role as a nucleophile is a significant drawback.[1] To minimize hydrolysis, consider lowering the reaction temperature or switching to a polar aprotic solvent like DMF or DMSO.[1][4]

Q4: Can microwave irradiation be used to optimize the reaction temperature and time?

Absolutely. Microwave-assisted synthesis is a highly effective technique for SNAr reactions on chloropyrimidines, often leading to a dramatic reduction in reaction times from hours to mere minutes.[1] For example, the amination of 2-amino-4-chloropyrimidine derivatives can be efficiently carried out in 15-30 minutes at temperatures ranging from 120–140 °C in propanol, using a base such as triethylamine.[1][5] This rapid heating allows for precise temperature control and can often improve yields by minimizing the formation of degradation byproducts associated with prolonged heating.

Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve common issues encountered during the temperature optimization of 4-chloropyrimidine substitution reactions.

Problem 1: Low or No Conversion to Product

Initial Observation: TLC or LC-MS analysis shows predominantly unreacted starting material.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low reaction conversion.

Detailed Steps & Rationale:

  • Verify Heating: Many SNAr reactions on pyrimidines are not efficient at ambient temperature.[1][2] Applying heat is the first and most critical step.

  • Incremental Temperature Increase: A sudden jump to a very high temperature can lead to decomposition. A stepwise increase allows for the identification of the optimal temperature range where the reaction proceeds cleanly.

  • Solvent Considerations: The boiling point of your solvent dictates the maximum achievable temperature at atmospheric pressure. If higher temperatures are required, switching from a lower-boiling solvent like ethanol to a higher-boiling one like DMF or DMSO may be necessary.[4] Polar aprotic solvents are generally preferred as they stabilize the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding.[4]

Problem 2: Formation of Multiple Byproducts

Initial Observation: The reaction mixture shows the desired product along with several other spots on TLC or peaks in LC-MS.

Troubleshooting Workflow:

Sources

Troubleshooting

removing regioisomeric impurities from oxan-4-yl pyrimidine derivatives

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry: the iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry: the isolation and purification of regioisomeric mixtures of oxan-4-yl pyrimidine derivatives.

This guide abandons generic advice in favor of mechanistic causality, ensuring that you understand why these impurities form and how the physicochemical properties of the tetrahydropyran (oxane) ring dictate your troubleshooting strategy.

Frequently Asked Questions: The Causality of Regioisomerism

Q1: Why do I consistently get a mixture of 2- and 4-substituted oxan-4-yl pyrimidines during SNAr reactions? A1: The formation of regioisomers is a classic kinetic versus thermodynamic competition. In a standard 2,4-dihalopyrimidine, the C4 position is inherently more electrophilic than the C2 position because the resulting Meisenheimer complex is better stabilized by the adjacent endocyclic nitrogen atoms. However, the oxan-4-yl group (a tetrahydropyran ring) is highly sterically demanding. When an oxan-4-yl nucleophile (e.g., oxan-4-amine) approaches, steric repulsion at the C4 position can increase the activation energy of the preferred pathway, artificially driving up the rate of attack at the less hindered, but electronically less favorable, C2 position[1].

Q2: How can I definitively distinguish between the 2-isomer and the 4-isomer before attempting separation? A2: Relying solely on LC-MS is insufficient because regioisomers possess identical exact masses. You must use 2D NMR (specifically HMBC). Look for the correlation between the anomeric/alpha proton of the oxan-4-yl substituent and the pyrimidine ring carbons. The C4 carbon will show distinct long-range coupling to the C5 proton, whereas the C2 carbon sits symmetrically between the two ring nitrogens, altering its chemical shift and coupling profile.

G SM 2,4-Dihalopyrimidine + Oxan-4-yl Nucleophile Int Meisenheimer Complex Intermediates SM->Int SNAr Reaction Regio4 4-(Oxan-4-yl)pyrimidine (Electronic Major) Int->Regio4 C4 Attack (Preferred) Regio2 2-(Oxan-4-yl)pyrimidine (Steric Minor) Int->Regio2 C2 Attack (Steric Shift)

Reaction pathway for SNAr formation of pyrimidine regioisomers.

Troubleshooting Guide: Chromatographic Failures

Issue: Normal phase silica gel chromatography fails to separate the isomers (


Rf < 0.05).
Root Cause:  Both the 2- and 4-substituted oxan-4-yl pyrimidines have nearly identical overall polarities. The primary hydrogen-bond acceptors (the pyrimidine nitrogens and the oxane oxygen) are accessible in both isomers, meaning their partitioning behavior on standard silica is virtually indistinguishable.
Solution 1: Supercritical Fluid Chromatography (SFC). 
When polarity differences fail, exploit 3D spatial geometry. SFC using a Cyano column or a chiral stationary phase (e.g., Regis (R,R)-Whelk-O) is highly effective for oxan-4-yl derivatives. The rigid chair conformation of the oxane ring interacts differently with the stationary phase depending on whether it is attached to the C2 or C4 position of the pyrimidine[2].
Solution 2: Hydrophilic Interaction Chromatography (HILIC). 
If SFC is unavailable, switch the separation mechanism. HILIC columns (e.g., ZIC-HILIC) utilize a water-enriched layer on the stationary phase. The subtle differences in the dipole moments of the regioisomers will dictate their retention times when buffered with ammonium formate[3].

G Start Crude Mixture: 2- & 4-Regioisomers TLC TLC Screening (ΔRf > 0.1?) Start->TLC Silica Normal Phase Silica Chromatography TLC->Silica Yes HPLC HILIC / Reverse-Phase HPLC TLC->HPLC No (Complex/Polar) Cryst Fractional Crystallization (Solvent/Antisolvent) TLC->Cryst No (Scalable >10g) Pure Pure Target Regioisomer Silica->Pure HPLC->Pure Cryst->Pure

Decision matrix for isolating oxan-4-yl pyrimidine regioisomers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as closed-loop systems. Each contains an internal validation step to confirm success before proceeding.

Protocol A: SFC Separation of Close-Eluting Regioisomers

Causality: SFC utilizes supercritical CO2, which has high diffusivity and low viscosity, allowing for rapid mass transfer and high-resolution separation of structurally similar isomers[2].

  • Sample Preparation: Dissolve the crude regioisomeric mixture in a 1:1 mixture of Methanol and Dichloromethane (DCM) to a concentration of 20 mg/mL. Do not use pure DCM as it can cause peak distortion in SFC.

  • Column Selection: Equip the SFC system with a 21×250 mm Cyano column (3

    
    m particle size).
    
  • Mobile Phase Gradient: Run a gradient of 5% to 40% Isopropanol (containing 0.1% NH3 as a basic modifier) in supercritical CO2 over 15 minutes. The basic modifier suppresses secondary interactions with residual silanols.

  • Validation (Self-Check): Perform an analytical injection (5

    
    L) prior to preparative scaling. Calculate the resolution (
    
    
    
    ). If
    
    
    < 1.5, switch to a chiral stationary phase (e.g., Chiralpak AD-H) before proceeding to bulk purification.
Protocol B: Fractional Crystallization (For >10g Scale)

Causality: When scaling up, chromatography becomes economically unviable. Fractional crystallization exploits the differing lattice energies and solubilities of the isomers. The more symmetrical isomer typically packs better into a crystal lattice, rendering it less soluble.

  • Dissolution: Suspend the crude mixture in a minimal volume of boiling acetone (approx. 5 mL/g of crude).

  • Antisolvent Addition: Slowly add deionized water dropwise while maintaining reflux until the solution reaches the cloud point (persistent turbidity).

  • Annealing: Remove from heat and allow the flask to cool to room temperature at a rate of 1°C/min. Rapid cooling traps impurities; slow cooling ensures thermodynamic selection of the favored regioisomer.

  • Validation (Self-Check): Filter the resulting crystals. Immediately run a

    
    H NMR of both the isolated crystals and the concentrated mother liquor. If the mother liquor shows >90% of the undesired isomer, the thermodynamic split was successful.
    

Quantitative Data Presentation

The following table synthesizes the expected performance metrics for various separation techniques applied to oxan-4-yl pyrimidine regioisomers, allowing you to select the optimal method based on your scale and purity requirements.

Separation TechniqueStationary Phase / Solvent SystemTypical Resolution (

)
Scalability LimitBest Use Case
Normal Phase Flash Silica Gel (EtOAc/Hexanes)0.5 - 1.01 - 5 gHigh

Rf mixtures[1]
SFC Cyano Column (CO2 / iPrOH)> 2.0< 1 gClose-eluting isomers[2]
HILIC / RP-HPLC ZIC-HILIC (MeCN / NH4HCO2)1.5 - 2.5mg scaleAnalytical purity / Bioassays[3]
Fractional Crystallization Acetone / WaterN/A (Purity >95%)> 10 gLarge-scale bulk synthesis

References

  • US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors. Google Patents.
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed (NIH). Available at:[Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

recrystallization solvents for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center for API Intermediates and Fine Chemicals. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the purification o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates and Fine Chemicals. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the purification of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid .

Unlike standard organic intermediates, this molecule presents a unique physicochemical challenge: balancing the high polarity of a C5-carboxylic acid with the extreme electrophilic reactivity of a C4-chloropyrimidine. This guide synthesizes mechanistic theory with field-proven protocols to ensure high-yield, high-purity crystallization.

The Mechanistic Challenge: Why Standard Solvents Fail

The fundamental challenge in recrystallizing 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid lies in the inherent reactivity of the pyrimidine core. The pyrimidine ring is highly electron-deficient, a property that is severely exacerbated by the electron-withdrawing carboxylic acid group at the C5 position[1].

This electronic landscape makes the C4-chlorine atom an exceptional leaving group, rendering the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . If standard recrystallization techniques are employed—specifically, heating the compound in protic solvents like water, methanol, or ethanol—the solvent will act as a competing nucleophile. This leads to rapid solvolysis, replacing the critical C4-chlorine with a hydroxyl (hydrolysis) or alkoxy group[2]. Furthermore, prolonged heating of pyrimidine-carboxylic acids can induce thermal degradation, including decarboxylation[3].

To successfully purify this compound, the protocol must utilize a strictly aprotic solvent system and maintain strict thermal boundaries.

SNAr_Risk API 4-Chloro-2-(oxan-4-yl) pyrimidine-5-carboxylic acid Protic Protic Solvents + Heat (MeOH, EtOH, H2O) API->Protic High Risk Route Aprotic Aprotic Solvents + Anti-solvent (EtOAc/Heptane, <45°C) API->Aprotic Optimized Route Degradation SNAr Solvolysis (4-Hydroxy/Alkoxy Byproduct) Protic->Degradation Nucleophilic Attack at C4 Success Pure Crystalline API Intermediate Aprotic->Success Controlled Supersaturation

Logical relationship between solvent selection and SNAr degradation risk.

Optimized Solvent Selection Matrix

To mitigate solvolysis while accommodating the amphiphilic nature of the molecule (polar carboxylic acid vs. lipophilic oxan-4-yl ring), a dual-solvent (anti-solvent) approach is required. Below is a comparative matrix of tested solvent systems.

Solvent SystemRatio (v/v)SNAr Solvolysis RiskExpected YieldPurity (HPLC)Technical Notes
Ethyl Acetate / Heptane 1:3Low 75–85%>98%Recommended. Ideal balance of solubility and stability. Keep dissolution temp <45°C.
THF / Toluene 1:4Low 70–80%>97%Alternative for highly impure crude. Toluene requires thorough vacuum drying post-filtration.
Ethanol / Water 1:1Critical <50%<80%Do Not Use. High risk of SNAr hydrolysis forming a 4-hydroxy byproduct[2].

Standard Operating Procedure: Dual-Solvent Crystallization

This self-validating protocol utilizes Ethyl Acetate (EtOAc) as the primary solvent to dissolve the polar carboxylic acid, and Heptane as the anti-solvent to force crystallization of the lipophilic oxan-4-yl domain.

Materials Required:

  • Crude 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Heptane

  • Jacketed glass reactor with overhead stirring and precise temperature control.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude API intermediate in anhydrous EtOAc (approx. 5 mL per gram of crude).

  • Controlled Heating: Warm the suspension gently to a maximum of 40–45°C. Do not exceed 50°C to prevent thermal degradation and decarboxylation[3]. Stir until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the warm solution through a fine glass frit or Celite pad to remove insoluble particulate impurities. Transfer the filtrate to a clean, temperature-controlled reactor.

  • Anti-Solvent Addition: While maintaining the solution at 40°C, begin adding anhydrous Heptane dropwise. The target ratio is 3 parts Heptane to 1 part EtOAc.

  • Seeding (Optional but Recommended): Once the solution reaches the cloud point (slight, persistent turbidity), pause the Heptane addition. Introduce 0.5% (w/w) of pure seed crystals to bypass the metastable zone and prevent "oiling out."

  • Controlled Cooling: Resume Heptane addition at a slow rate. Once complete, initiate a linear cooling ramp of 0.2°C/min down to 0–5°C. Hold at 0–5°C for 2 hours to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake twice with a pre-chilled (0°C) mixture of EtOAc/Heptane (1:4 v/v). Dry under high vacuum at 35°C until constant weight is achieved.

Protocol Step1 1. Dissolve Crude API in EtOAc (Max 45°C) Step2 2. Hot Filtration (Remove Insoluble Impurities) Step1->Step2 Step3 3. Dropwise Addition of Heptane (Anti-solvent) Step2->Step3 Step4 4. Controlled Cooling (0-5°C for 2 hours) Step3->Step4 Step5 5. Vacuum Filtration & Cold Wash Step4->Step5

Step-by-step experimental workflow for dual-solvent recrystallization.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a heavy liquid layer) instead of forming crystals. What is the cause and solution? A: Oiling out (liquid-liquid phase separation, or the Ouzo effect) occurs when the compound precipitates above its melting point in the solvent mixture, or when supersaturation is achieved too rapidly. For this specific molecule, the lipophilic oxan-4-yl group can cause it to separate as a heavy oil in highly non-polar mixtures before a crystal lattice can form.

  • Solution: Reduce the rate of the Heptane addition. More importantly, seed the solution with pure crystals precisely at the cloud point. If oiling out has already occurred, reheat the mixture gently (max 45°C) until the oil redissolves, then cool at a much slower rate (e.g., 0.1°C/min) with vigorous overhead stirring.

Q2: I am observing a significant amount of a side product. LC-MS/NMR shows a loss of the chlorine atom (M-34 Da) and a new broad peak around 12 ppm. What happened? A: You are observing the solvolysis of the C4-Cl bond. Because the pyrimidine ring is highly electron-deficient—a state amplified by the C5-carboxylic acid—the C-Cl bond is highly reactive[1]. If you used a protic solvent (like methanol, ethanol, or water) and applied heat, the solvent acted as a nucleophile in an SNAr reaction, replacing the chlorine with a hydroxyl (forming a 4-hydroxy pyrimidinone tautomer) or an alkoxy group[2].

  • Solution: Immediately switch to the aprotic EtOAc/Heptane solvent system and strictly avoid prolonged heating during dissolution[3].

Q3: The compound is not fully dissolving in Ethyl Acetate, even at 45°C. Can I add a few drops of Methanol to help? A: No. Adding methanol, even in small quantities, introduces a severe risk of forming the 4-methoxy byproduct via SNAr when heated[2]. If the compound is struggling to dissolve, it is likely due to highly polar impurities or inorganic salts in your crude mixture.

  • Solution: Perform a hot filtration of the EtOAc suspension to remove the insoluble impurities. Alternatively, switch to a slightly more polar aprotic solvent like Tetrahydrofuran (THF) for the dissolution step, pairing it with Toluene or Heptane as the anti-solvent.

References

  • Benchchem Technical Support Team.Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Benchchem Technical Support Team.2-Amino-4-chloropyrimidine-5-carboxylic acid | 1240594-92-6. Benchchem.
  • Benchchem Technical Support Team.2-Amino-5-chloropyrimidine-4-carboxylic acid | 45867-11-6. Benchchem.

Sources

Troubleshooting

troubleshooting low reactivity of 4-chloropyrimidine-5-carboxylic acid

Welcome to the Pyrimidine Scaffold Technical Support Center. 4-Chloropyrimidine-5-carboxylic acid is a highly valuable synthetic building block in medicinal chemistry and drug discovery[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Scaffold Technical Support Center. 4-Chloropyrimidine-5-carboxylic acid is a highly valuable synthetic building block in medicinal chemistry and drug discovery[1]. However, its unique electronic properties often lead to unexpectedly low reactivity, poor yields, or complex side-product mixtures during nucleophilic aromatic substitution (SNAr) or amide coupling.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you overcome these synthetic hurdles.

Section 1: Mechanistic FAQs – Why is my substrate unreactive?

Q1: The C4-chloro position should be highly reactive towards SNAr. Why am I recovering unreacted starting material when using standard amine nucleophiles and a base (e.g., DIPEA or K2CO3)?

A1: The paradox of 4-chloropyrimidine-5-carboxylic acid lies in its dual functional nature. While the electron-withdrawing pyrimidine nitrogens typically activate the C4-chloro substituent for SNAr[1], the presence of the 5-carboxylic acid introduces a critical electronic complication under standard basic reaction conditions.

When you add a base to facilitate the SNAr reaction, the 5-carboxylic acid is immediately deprotonated to form a carboxylate anion. Unlike the neutral carboxylic acid, the carboxylate anion is strongly electron-donating. This localized negative charge pumps electron density back into the pyrimidine ring, significantly raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2]. Consequently, the electrophilicity of the C4 carbon is drastically reduced, effectively shutting down the SNAr pathway.

ReactivityLogic A 4-Chloropyrimidine- 5-carboxylic acid B Basic Conditions (e.g., DIPEA, TEA) A->B C Carboxylate Anion Formation B->C D Electron Donation to Pyrimidine Ring C->D E Increased LUMO Energy (Deactivation) D->E F SNAr Inhibition at C4 Position E->F

Figure 1: Logical relationship of SNAr deactivation via carboxylate anion formation.

Q2: If the carboxylate anion is the problem, can I just run the SNAr under acidic or neutral conditions?

A2: Running the reaction without a base is generally ineffective because the amine nucleophile itself will act as a base, deprotonating the carboxylic acid and forming an unreactive zwitterionic salt. Furthermore, under neutral conditions with elevated temperatures, the C4-chloro group becomes highly susceptible to hydrolysis, leading to the formation of 4-hydroxypyrimidine-5-carboxylic acid (which exists predominantly in its highly stable, unreactive pyridone tautomer).

Section 2: The Definitive Solution – Protection & Activation Strategy

Q3: How can I successfully substitute the C4 position without deactivating the ring?

A3: The most robust and self-validating strategy is to mask the carboxylic acid as an ester prior to the SNAr reaction. Converting the acid to ethyl 4-chloropyrimidine-5-carboxylate serves two vital purposes:

  • Prevention of Anion Formation: It eliminates the acidic proton, preventing carboxylate formation under basic SNAr conditions.

  • Electronic Activation: The ester group acts as a powerful electron-withdrawing group (EWG), lowering the LUMO energy and highly activating the C4 position for nucleophilic attack[3].

Table 1: Quantitative Comparison of SNAr Conditions at C4 Position

SubstrateNucleophileBaseSolventTemp (°C)Yield (%)Primary Issue / Observation
4-Chloropyrimidine-5-carboxylic acidBenzylamine (1.2 eq)DIPEA (2.0 eq)DMF80< 15%Carboxylate formation deactivates C4; starting material recovered.
4-Chloropyrimidine-5-carboxylic acidBenzylamine (1.2 eq)NoneEtOH80~ 30%Sluggish reaction; competing hydrolysis of C4-Cl observed.
Ethyl 4-chloropyrimidine-5-carboxylate Benzylamine (1.2 eq) DIPEA (2.0 eq) THF 25 > 90% Ester acts as an EWG, lowering LUMO energy. Clean conversion.
Ethyl 4-chloropyrimidine-5-carboxylateAniline (1.5 eq)K2CO3 (2.0 eq)DMF6085%Weaker nucleophile requires mild heating; ester prevents deactivation.
Protocol: Two-Step SNAr via Ester Protection

Objective: Achieve >90% yield for C4-amine substitution using a self-validating, scalable workflow.

Step 1: Esterification (Activation)

  • Preparation: Suspend 4-chloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous ethanol (0.5 M).

  • Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add thionyl chloride (SOCl2, 3.0 eq).

    • Causality: SOCl2 acts as both a chlorinating agent (re-chlorinating any trace hydrolyzed C4-OH species back to C4-Cl) and generates HCl in situ to catalyze the Fischer esterification, driving the reaction forward by consuming water[4].

  • Reaction: Reflux the mixture for 4 hours.

  • Isolation: Concentrate under reduced pressure. The resulting ethyl 4-chloropyrimidine-5-carboxylate can typically be used directly in the subsequent reaction without further purification (Yields ~99%)[4].

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Dissolve the crude ethyl ester (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Add the desired amine nucleophile (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the amine nucleophile from being protonated and deactivated.

  • Reaction: Stir at 25 °C. The reaction is typically complete within 2–4 hours (monitor by LC-MS).

  • Deprotection (Optional): If the free acid is required for downstream steps, add 2.0 M aqueous LiOH (3.0 eq) directly to the THF mixture. Stir for 2 hours at room temperature, then acidify with 1.0 M HCl to pH 3–4 to precipitate the final 4-substituted-pyrimidine-5-carboxylic acid.

Workflow Step1 1. Esterification (SOCl2, EtOH) Step2 2. Isolation of Ethyl Ester Step1->Step2 Step3 3. SNAr Reaction (Amine, Base, THF) Step2->Step3 Step4 4. Hydrolysis (LiOH, H2O) Step3->Step4 Step5 5. Substituted Product Step4->Step5

Figure 2: Experimental workflow for high-yielding SNAr on 4-chloropyrimidine-5-carboxylic acid.

Section 3: Troubleshooting Amide Couplings

Q4: I am trying to form an amide at the 5-position using standard coupling agents (HATU/DIPEA), but I'm getting a complex mixture. What is happening?

A4: Direct amide coupling of 4-chloropyrimidine-5-carboxylic acid is notoriously difficult due to competing reaction pathways. The amine you are attempting to couple to the activated carboxylic acid can also act as a nucleophile at the C4-chloro position. This lack of chemoselectivity leads to a mixture of the desired amide, the SNAr product, and the double-addition product.

AmideCoupling Start Amide Coupling of 5-Carboxylic Acid Issue Low Yield / Complex Mixture Start->Issue Cause1 C4-Cl Hydrolysis Issue->Cause1 Cause2 Competing SNAr by Amine Issue->Cause2 Sol1 Use strictly anhydrous conditions (Dry DMF) Cause1->Sol1 Sol2 Pre-activate to Acid Chloride Cause2->Sol2

Figure 3: Troubleshooting logic tree for amide coupling failures.

Solution: To achieve chemoselective amide formation, you must exploit the difference in reaction rates by highly activating the carboxylic acid.

  • Pre-activation to Acid Chloride: Convert the carboxylic acid to an acid chloride using oxalyl chloride and a catalytic amount of DMF in anhydrous DCM. Acid chlorides react with amines orders of magnitude faster than the SNAr reaction at the C4 position, ensuring the amide bond is formed before the pyrimidine ring can be attacked.

  • Temperature Control: If using coupling agents like HATU, ensure the reaction is performed at strictly controlled temperatures (-20 °C to 0 °C). The lower temperature suppresses the higher-activation-energy SNAr pathway while allowing the highly reactive OAt-ester intermediate to undergo amidation.

References

Sources

Optimization

stability of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in basic media

Technical Support Center: Stability & Handling of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid Executive Summary & Core Stability Directive The Critical Issue: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Executive Summary & Core Stability Directive

The Critical Issue: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is inherently unstable in basic aqueous media . The presence of the electron-withdrawing carboxylic acid group at the 5-position significantly activates the 4-chloro substituent toward Nucleophilic Aromatic Substitution (


).

In the presence of hydroxide ions (


) or strong alkoxide bases, the 4-chloro group acts as a leaving group and is rapidly displaced, yielding the 4-hydroxy impurity  (4-hydroxy-2-(oxan-4-yl)pyrimidine-5-carboxylic acid). This reaction is irreversible and temperature-dependent.

Core Directive:

Avoid prolonged exposure to aqueous bases (pH > 8) at elevated temperatures. If basic conditions are required for downstream coupling (e.g., Suzuki-Miyaura or amination), use mild inorganic bases (e.g.,


, 

), maintain low temperatures (

), and quench immediately upon reaction completion.

Mechanistic Insight: Why is it Unstable?

To troubleshoot effectively, you must understand the "Why." The instability is not random; it is driven by the electronic architecture of the pyrimidine ring.

The Activation Effect:

  • Nitrogen Electron Sink: The two nitrogen atoms in the pyrimidine ring pull electron density away from the carbons, making the ring electron-deficient.

  • 5-COOH Activation: The carboxylic acid at position 5 is a strong electron-withdrawing group (EWG). It withdraws electron density via resonance and induction, leaving the adjacent C-4 carbon highly electrophilic.

  • The Result: The C-4 carbon becomes a "hotspot" for nucleophiles. Even weak nucleophiles like water can attack over time, but hydroxide (

    
    ) attacks rapidly.
    

Visualizing the Degradation Pathway (


): 

G Start 4-Chloro-2-(oxan-4-yl) pyrimidine-5-COOH Intermediate Meisenheimer-like Complex (Transition) Start->Intermediate + OH- (Attack at C4) Product 4-Hydroxy-2-(oxan-4-yl) pyrimidine-5-COOH (Degradant) Intermediate->Product - Cl- (Elimination) Nucleophile Base (OH-) Nucleophile->Intermediate

Caption: The irreversible hydrolytic degradation pathway of the target compound in basic media via Nucleophilic Aromatic Substitution (


).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new peak in LCMS with Mass [M-18] or [M-20] relative to starting material."

Diagnosis: This is likely the 4-hydroxy degradant .

  • Explanation: The replacement of Chlorine (Mass ~35) with a Hydroxyl group (Mass ~17) results in a net mass loss of 18 Da. However, in negative mode LCMS (common for carboxylic acids), ionization patterns can vary.

  • Verification: Check for the loss of the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). The hydroxy product will not show this pattern.

  • Solution: Your reaction pH was likely too high or the quench was delayed. Reduce base strength or reaction time.

Issue 2: "My yield is low after workup, and the aqueous layer is highly colored."

Diagnosis: Product loss to the aqueous phase due to dianion formation.

  • Explanation: In basic media, the molecule exists as a dianion (carboxylate

    
     and deprotonated 4-hydroxy group if hydrolysis occurred). Both are highly water-soluble and will not extract into organic solvents like DCM or EtOAc.
    
  • Solution: You must carefully acidify the aqueous layer to pH ~3-4 before extraction. This protonates the carboxylic acid, rendering it less soluble in water and extractable into organic solvents.

    • Warning: Do not acidify below pH 2, as the pyrimidine nitrogens may protonate, turning it into a cationic salt that remains in the water.

Issue 3: "Can I use NaOH or LiOH for saponification of an ester precursor?"

Diagnosis: High risk of side reactions.

  • Explanation: While hydroxide bases are standard for ester hydrolysis, they will competitively attack the 4-Cl position.

  • Protocol Adjustment:

    • Use LiOH (mildest of the hydroxides) at 0°C .

    • Monitor strictly by TLC/LCMS.

    • Stop the reaction immediately upon ester consumption.

    • Alternative: Consider acid-mediated hydrolysis (e.g., HCl/Dioxane) if the oxanyl ring can withstand it (oxanyl ethers are generally stable to acid, unlike acetals).

Validated Protocols

Protocol A: Rapid Stability Assessment (Self-Validation)

Before committing valuable material to a reaction, run this 30-minute test.

StepActionObservation/Rationale
1 Dissolve 1 mg of compound in 0.5 mL DMSO.Creates a stock solution.
2 Prepare "Test Buffer": 1:1 mixture of Acetonitrile and 0.1 M

(aq).
Simulates mild basic reaction conditions.
3 Add 50 µL stock to 450 µL Test Buffer. Incubate at RT.Initiates potential degradation.
4 Inject on LCMS at T=0, T=15 min, T=60 min.Pass Criteria: < 2% conversion to Hydroxy-impurity at T=60.
Protocol B: Optimized Quench & Workup

Use this workflow to maximize recovery and stop degradation.

Workup Start Reaction Mixture (Basic, pH > 10) Cool Cool to 0°C (Slows kinetics) Start->Cool Acidify Add 1M HCl or Citric Acid Dropwise to pH 3-4 Cool->Acidify Check Check pH with Meter (Do not rely on paper) Acidify->Check Check->Acidify pH > 4 Extract Extract with EtOAc or 2-MeTHF (x3) Check->Extract pH Target Met Wash Wash Organic Layer with Brine (Neutral) Extract->Wash

Caption: Optimized workup workflow to prevent hydrolysis during isolation.

Comparative Data: Base Compatibility

The following table summarizes the estimated half-life (


) of the C-Cl bond in various basic systems at 25°C.
Base SystempH (Approx)Est.[1][2] Stability RiskRecommendation
NaOH / Water 14Critical (

min)
Avoid. Use only if strictly necessary at 0°C.

/ Water
12-13High Monitor closely. Limit reaction time.

/ Water
11Moderate Standard choice for Suzuki couplings.

/ Water
8.5Low Preferred for sensitive steps.
DIPEA / Organic N/A (Non-aq)Minimal Safe, provided water is excluded.

References

  • BenchChem Technical Support. (2025).[3][4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Yan, S. F., et al. (2007). Direction of Hydrolysis of Esters of Some Pyrimidine-5-Carboxylic Acids. Chemistry of Heterocyclic Compounds.[3][5][6] Retrieved from

  • Oregon State University. (n.d.). Investigations of methods for the reduction of chloropyrimidines.[5][7] Retrieved from

  • PubChem. (2025).[8][9] 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid (Analogous Structure Data). Retrieved from

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives: Hydrolysis Mechanisms. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Topic: 1H NMR characterization of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR characterization of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (also known as 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylic acid) is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., ERK, JAK inhibitors).[1]

Its characterization presents specific challenges due to the interplay between the electron-deficient pyrimidine ring, the labile carboxylic acid proton, and the conformational flexibility of the oxanyl (tetrahydropyranyl) substituent.

This guide compares the performance of DMSO-d6 versus CDCl3 as solvent systems and provides a differential spectral analysis to distinguish the target product from its common synthetic precursors (esters) and degradation byproducts (hydrolysis).

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the NMR interpretation:

Figure 1: Structural breakdown of the target molecule emphasizing the three critical proton environments for characterization.

Experimental Protocol: Solvent System Comparison

The choice of solvent fundamentally alters the observed topology of the spectrum, particularly for the carboxylic acid and the oxanyl ring conformation.

Method A: DMSO-d6 (Recommended)
  • Rationale: The high polarity of DMSO solubilizes the free acid effectively. It slows the exchange rate of the acidic proton, often allowing it to be visualized as a broad singlet or even a sharp peak, which is critical for confirming the oxidation state of Carbon-5.

  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.

  • Temperature: 298 K (Standard).

Method B: CDCl3 (Alternative)[3]
  • Rationale: Useful for resolving the aliphatic coupling constants of the oxanyl ring due to lower viscosity.

  • Limitation: The carboxylic acid proton is frequently invisible due to rapid exchange or extreme broadening. Solubility may be poor, leading to aggregation and line broadening of the aromatic signals.

Comparative Performance Table
FeatureMethod A (DMSO-d6)Method B (CDCl3)Verdict
-COOH Visibility High (δ 13.0–14.0 ppm)Low (Often invisible)DMSO Wins
Pyrimidine H-6 Sharp Singlet (δ ~9.0 ppm)Potential BroadeningDMSO Wins
Oxanyl Ring Distinct multipletsHigh Resolution (couplings clear)CDCl3 Wins
Water Peak δ 3.33 ppm (may overlap oxanyl)δ 1.56 ppm (usually clear)Context Dependent

Detailed Spectral Assignments

The following data represents the expected chemical shifts based on electronic shielding principles and analogous pyrimidine derivatives [1, 2].

Region 1: The Acidic & Aromatic Zone (Downfield)

This region confirms the core identity of the pyrimidine scaffold.

  • δ 13.5 – 14.2 ppm (1H, br s, -COOH):

    • Observation: Only visible in DMSO-d6. Its presence confirms the hydrolysis of any ester precursor.

    • Diagnostic: If this peak is absent in DMSO, suspect salt formation (carboxylate) or incomplete hydrolysis.

  • δ 8.9 – 9.2 ppm (1H, s, Pyrimidine H-6):

    • Mechanistic Insight: This proton is highly deshielded by the ortho-carboxylic acid and the para-oxanyl group. The 4-Cl substituent exerts an inductive withdrawing effect, pushing this shift downfield compared to a 4-H or 4-alkyl analog.

    • Purity Check: A satellite peak at δ 8.2–8.5 ppm often indicates the 4-hydroxy impurity (hydrolysis of the chloride), a common degradation pathway [3].

Region 2: The Aliphatic Oxanyl Zone (Upfield)

The tetrahydropyran (oxan-4-yl) ring shows a characteristic pattern of a chair conformation.

  • δ 3.9 – 4.0 ppm (2H, dd/dt, H-2'/H-6' equatorial):

    • Protons adjacent to the ether oxygen. These are deshielded by the oxygen atom.

  • δ 3.3 – 3.5 ppm (2H, td, H-2'/H-6' axial):

    • Note: In DMSO-d6, this signal often overlaps with the strong water residual peak (δ 3.33). Verification requires 2D HSQC or running in CDCl3.

  • δ 3.0 – 3.2 ppm (1H, m, H-4' Methine):

    • The connection point to the pyrimidine ring.

  • δ 1.7 – 1.9 ppm (4H, m, H-3'/H-5'):

    • The methylene protons bridging the methine and the oxygen-adjacent carbons.

Differential Analysis: Product vs. Impurities

A critical requirement for drug development is distinguishing the target from its precursors and byproducts.

Scenario A: Target Acid vs. Ethyl Ester Precursor

The synthesis usually proceeds via an ethyl or methyl ester.

SignalTarget Acid (Product)Ethyl Ester (Precursor)
-COOH Present (δ ~13.8 ppm)Absent
Ethyl Group Absent Present (Quartet ~4.3 ppm, Triplet ~1.3 ppm)
H-6 Shift ~9.00 ppm~8.90 ppm (Ester is slightly less EWG than Acid)
Scenario B: Target vs. Hydrolysis Impurity (4-OH)

The 4-Chloro group is labile. Hydrolysis yields the 4-hydroxy (or 4-oxo) species.

SignalTarget (4-Cl)Impurity (4-OH / 4-Oxo)
H-6 Shift Downfield (δ ~9.0 ppm)Upfield (δ ~8.2 - 8.5 ppm)
Mechanism Cl is EWG (Inductive)OH/Oxo is EDG (Resonance)

Decision Workflow for Characterization

Use the following logic flow to determine the optimal characterization path for your sample.

Workflow Start Start: Crude Solid Solubility Check Solubility Start->Solubility DMSO Dissolve in DMSO-d6 Solubility->DMSO Preferred CDCl3 Dissolve in CDCl3 Solubility->CDCl3 If DMSO insoluble CheckAcid Check >12 ppm region DMSO->CheckAcid AcidFound Peak Found: Confirm Acid Structure CheckAcid->AcidFound Yes NoAcid No Peak: Suspect Ester or Salt CheckAcid->NoAcid No CheckAliphatic Check 3.3 ppm region AcidFound->CheckAliphatic WaterOverlap Water Overlap Detected? (H-2'/H-6' obscured) CheckAliphatic->WaterOverlap RunHSQC Action: Run HSQC or Switch to CDCl3 WaterOverlap->RunHSQC Yes

Figure 2: Logical workflow for validating the structure and handling solvent-specific artifacts.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • National Institutes of Health (PubChem). (2025). "Pyrimidine-5-carboxylic acid | C5H4N2O2."[3] PubChem Compound Summary.

  • Schenone, P., et al. (2007).[4] "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids." Chemistry of Heterocyclic Compounds.

Sources

Comparative

LC-MS analysis and fragmentation of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

A Comparative Guide to the LC-MS Analysis and Fragmentation of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the LC-MS Analysis and Fragmentation of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents due to their diverse pharmacological activities.[1] The detailed structural characterization of these molecules is paramount for understanding their mechanism of action, metabolism, and for ensuring quality control during manufacturing. 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a compound of interest that incorporates several key functional groups: a halogenated pyrimidine ring, a saturated oxane (tetrahydropyran) moiety, and a carboxylic acid. This guide provides an in-depth technical overview of the anticipated Liquid Chromatography-Mass Spectrometry (LC-MS) behavior and fragmentation patterns of this molecule, drawing upon established principles for the analysis of related structures.

This document is intended for researchers, scientists, and drug development professionals, offering a predictive yet scientifically grounded framework for method development and structural elucidation. The methodologies and fragmentation pathways described herein are synthesized from extensive reviews of the mass spectral behavior of halogenated pyrimidines, substituted pyrimidines, cyclic ethers, and carboxylic acids.

Predicted LC-MS Performance and Methodology

Given the polar nature of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, arising from the carboxylic acid, pyrimidine nitrogens, and the oxane oxygen, a reversed-phase liquid chromatography (RPLC) method coupled with electrospray ionization (ESI) mass spectrometry is the recommended analytical approach.[2][3]

Liquid Chromatography: A Comparative Perspective

The choice of chromatographic conditions is critical for achieving optimal separation and sensitivity. Below is a comparison of potential LC strategies.

Chromatographic ModeStationary PhaseMobile PhaseRationale & Expected Performance
Reversed-Phase (RP) C18 or Embedded Polar Group (EPG)Acidified Water/Acetonitrile or MethanolPrimary Recommendation. The non-polar C18 backbone provides retention for the pyrimidine and oxane rings. The polar functional groups may lead to poor retention on traditional C18 phases.[2] An EPG column can offer improved peak shape and retention for polar analytes.[4] Acidification of the mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, SilicaHigh Organic (>80% Acetonitrile) with aqueous bufferAlternative Approach. HILIC is well-suited for the retention and separation of very polar compounds. This could be a viable alternative if retention on RPLC is insufficient. However, RPLC is generally a more robust and widely used starting point for molecules of this nature.
Mass Spectrometry: Ionization and Detection

Electrospray ionization (ESI) is the preferred ionization technique due to the polar nature of the analyte.[3] Both positive and negative ion modes should be evaluated.

  • Positive Ion Mode (ESI+): Protonation is likely to occur on the nitrogen atoms of the pyrimidine ring.

  • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid group is expected to be highly efficient, potentially offering greater sensitivity.[6][7][8]

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and elucidation of fragmentation pathways. Collision-Induced Dissociation (CID) will be the primary method for inducing fragmentation.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the analysis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.

1. Sample Preparation

  • Objective: To prepare a clean sample solution suitable for LC-MS injection.

  • Procedure:

    • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Method

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Key Parameters (Representative Values):

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range (Full Scan): m/z 50-500.

    • Collision Energy (MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection stock 1. Prepare Stock Solution (1 mg/mL) dilute 2. Dilute to Working Concentration (1-10 µg/mL) stock->dilute filter 3. Filter (0.22 µm) dilute->filter inject 4. Inject Sample (5 µL) filter->inject column 5. Reversed-Phase C18 Column inject->column gradient 6. Gradient Elution column->gradient esi 7. Electrospray Ionization (ESI+/ESI-) gradient->esi full_scan 8. Full Scan MS (m/z 50-500) esi->full_scan msms 9. Tandem MS (CID) full_scan->msms

Caption: LC-MS workflow for the analysis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.

Predicted Fragmentation Pathways

The fragmentation of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is anticipated to be driven by its constituent functional groups. The following pathways are proposed based on established fragmentation rules for similar structures.[1][9][10][11][12][13]

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecular ion will be the deprotonated carboxylic acid.

G M_H [M-H]⁻ (Deprotonated Parent) loss_co2 Loss of CO₂ M_H->loss_co2 fragment1 Fragment 1 ([M-H-CO₂]⁻) loss_co2->fragment1 loss_cl Loss of Cl radical fragment1->loss_cl fragment2 Fragment 2 (Radical Anion) loss_cl->fragment2

Caption: Key fragmentation pathways in negative ion mode (ESI-).

  • Loss of CO₂: The most facile fragmentation is expected to be the neutral loss of carbon dioxide (44 Da) from the carboxylate anion.[11][12]

  • Loss of Chlorine: Subsequent loss of a chlorine radical (35 Da) from the pyrimidine ring is also a probable fragmentation pathway.[14][15][16]

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, protonation will likely occur on a pyrimidine nitrogen. The fragmentation will be more complex, involving the oxane ring and the pyrimidine core.

G cluster_path1 Oxane Ring Fragmentation cluster_path2 Pyrimidine Ring Fragmentation MH [M+H]⁺ (Protonated Parent) loss_oxane_fragment Loss of C₄H₈O MH->loss_oxane_fragment loss_co Loss of CO MH->loss_co fragment_A Fragment A (Pyrimidine Core) loss_oxane_fragment->fragment_A fragment_B Fragment B loss_co->fragment_B loss_hcn Loss of HCN fragment_B->loss_hcn fragment_C Fragment C loss_hcn->fragment_C

Caption: Potential fragmentation pathways in positive ion mode (ESI+).

  • Oxane Ring Fragmentation: The saturated oxane ring can undergo ring-opening followed by cleavage, leading to the loss of neutral fragments.[10][13] A common fragmentation for cyclic ethers is the loss of smaller neutral molecules.

  • Pyrimidine Ring Cleavage: The pyrimidine ring itself can fragment, often through the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[1][17]

  • Loss of Carboxylic Acid Group: The neutral loss of the entire carboxylic acid group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) followed by CO (28 Da) are also possible.

Comparative Summary of Analytical Approaches

FeatureReversed-Phase LC-MS (Recommended)HILIC-MS (Alternative)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.
Analyte Suitability Good for moderately polar to non-polar compounds. The polarity of the target molecule is on the edge of ideal suitability.Excellent for highly polar compounds.
Robustness Generally high, with well-established column chemistries and mobile phases.Can be less robust, sensitive to water content in the mobile phase and sample matrix.
Sensitivity Potentially high, especially in negative ion mode for the carboxylic acid.Can provide high sensitivity due to the high organic content of the mobile phase enhancing ESI efficiency.
Matrix Effects Potential for ion suppression from early eluting polar matrix components.[2]Can be susceptible to matrix effects from salts.

Conclusion

The LC-MS analysis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is best approached using a reversed-phase chromatographic method with electrospray ionization tandem mass spectrometry. The proposed starting method provides a robust foundation for method development. Analysis of the fragmentation patterns in both positive and negative ion modes will be crucial for unambiguous identification and structural confirmation. The predicted fragmentation pathways, including the loss of CO₂ in negative mode and cleavages of the oxane and pyrimidine rings in positive mode, offer a clear roadmap for interpreting the resulting mass spectra. This guide provides the necessary theoretical and practical framework for researchers to successfully develop and validate an analytical method for this and structurally related compounds.

References

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4, 834-841.
  • Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 18-30. [Link]

  • Kwan, W. P. (Anson), & Liu, H. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-67. [Link]

  • LCGC International. (2020, November 12). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (n.d.).
  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... [Link]

  • Tökési, K., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • van Kuilenburg, A. B., et al. (n.d.). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrosp. SciSpace.
  • van Kuilenburg, A. B., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed. [Link]

  • van Kuilenburg, A. B., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 50(11), 2038-2045. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • SIELC Technologies. (2018, May 16). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Szczesniewski, A., & Adler, C. J. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Schlosser, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • protocols.io. (2024, July 10). LC MS/MS Analysis. [Link]

  • Dagaut, P., et al. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. [Link]

  • Liu, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

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Validation

A Senior Application Scientist's Comparative Guide to HPLC Method Development for 4-Chloropyrimidine Carboxylic Acids

The accurate and robust quantification of 4-chloropyrimidine carboxylic acids is a critical task in pharmaceutical development and quality control. These molecules, characterized by their polar pyrimidine core and acidic...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate and robust quantification of 4-chloropyrimidine carboxylic acids is a critical task in pharmaceutical development and quality control. These molecules, characterized by their polar pyrimidine core and acidic carboxylic acid functional group, present a unique set of challenges for chromatographers. Their inherent polarity often leads to poor retention on traditional reversed-phase columns, while the acidic nature can cause significant peak tailing due to secondary interactions with the stationary phase. This guide provides an in-depth comparison of three strategic HPLC approaches—Optimized Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—to overcome these analytical hurdles. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers toward the optimal strategy for their specific needs.

The Analytical Challenge: Polarity and Acidity

4-Chloropyrimidine carboxylic acids are small, highly polar molecules. In reversed-phase chromatography, which separates compounds based on hydrophobicity, such analytes have low affinity for the nonpolar stationary phase and may elute in or near the solvent front, making accurate quantification difficult[1]. Furthermore, the carboxylic acid moiety (a Brønsted-Lowry acid) can interact with residual, un-endcapped silanol groups on the surface of silica-based stationary phases. These silanols are weakly acidic and can engage in undesirable ionic interactions with the deprotonated carboxylate anion, leading to significant peak tailing and reduced column efficiency[2][3]. A successful method must therefore address both poor retention and adverse secondary interactions.

Method 1: The Workhorse Reimagined — Optimized Reversed-Phase (RP) HPLC

Reversed-phase HPLC is the most common chromatographic mode due to its robustness and reproducibility. While standard "plug-and-play" RP methods are unsuitable for this analyte class, a carefully optimized approach can yield excellent results. The core strategy is to suppress the ionization of both the analyte's carboxylic acid group and the stationary phase's residual silanol groups.

Causality and Experimental Choices

The retention of ionizable compounds in RP-HPLC is highly dependent on the mobile phase pH. By operating at a pH at least one to two units below the pKa of the carboxylic acid, we force the equilibrium towards the protonated, neutral form of the analyte. This neutral form is significantly less polar and more hydrophobic, thereby increasing its interaction with the C18 stationary phase and enhancing retention[3]. Simultaneously, a low-pH mobile phase (pH ≤ 3) suppresses the ionization of surface silanol groups, minimizing the electrostatic interactions that cause peak tailing[2][3].

Column selection is equally critical. Modern, high-purity silica columns with advanced end-capping are essential to reduce the number of accessible silanol groups, leading to improved peak shapes for polar and basic compounds[4][5].

Experimental Protocol: Optimized RP-HPLC
  • Column: High-purity, end-capped C18 or C8 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.5).

    • Rationale: Phosphoric acid is a strong, non-volatile buffer ideal for UV detection, ensuring consistent low pH. Formic acid is a volatile alternative suitable for LC-MS applications[6].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm or a more specific wavelength determined by the analyte's UV spectrum.

Workflow and Expected Performance

The workflow for this method is a standard gradient elution protocol.

RP_Workflow cluster_prep Preparation cluster_hplc HPLC System Sample Sample in Mobile Phase A Injector Autosampler Sample->Injector MP_A Mobile Phase A (0.1% H3PO4 in H2O) Pump Gradient Pump MP_A->Pump MP_B Mobile Phase B (Acetonitrile) MP_B->Pump Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Standard Reversed-Phase HPLC Workflow.

Expected Outcome: This method should provide adequate retention and significantly improved peak symmetry compared to unoptimized RP conditions. However, for extremely polar analogs or related impurities, retention may still be marginal.

Method 2: The Polarity Expert — Hydrophilic Interaction Liquid Chromatography (HILIC)

When an analyte is simply too polar to be retained by reversed-phase chromatography, HILIC is the logical alternative[7]. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Retention occurs primarily through the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.

Causality and Experimental Choices

The HILIC retention mechanism is orthogonal to reversed-phase, with analytes eluting in order of increasing polarity. For 4-chloropyrimidine carboxylic acids, this results in strong retention. The mobile phase composition is key: a high percentage of acetonitrile establishes the hydrophilic partitioning conditions, while a small amount of aqueous buffer (e.g., ammonium acetate) is necessary to maintain the hydrated layer on the stationary phase and control the analyte's ionization state[8]. Zwitterionic or aminopropyl-bonded HILIC phases can offer additional electrostatic interactions, providing alternative selectivity for acidic compounds[9].

Experimental Protocol: HILIC
  • Column: Zwitterionic or Amide HILIC column (e.g., SeQuant ZIC-HILIC, Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Gradient: 0% to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm or MS-compatible detection.

Workflow and Expected Performance

The HILIC workflow requires careful attention to solvent miscibility and column equilibration.

HILIC_Workflow cluster_prep Preparation cluster_hplc HPLC System Sample Sample in High Organic Solvent Injector Autosampler Sample->Injector MP_A Mobile Phase A (90% ACN, 10mM NH4OAc) Pump Gradient Pump MP_A->Pump MP_B Mobile Phase B (50% ACN, 10mM NH4OAc) MP_B->Pump Pump->Injector Equilibration Crucial: Extended Column Equilibration Pump->Equilibration Column HILIC Column (40 °C) Injector->Column Detector UV/MS Detector Column->Detector Data Data Acquisition & Analysis Detector->Data Equilibration->Injector

Caption: HILIC Experimental Workflow.

Expected Outcome: HILIC will provide significantly higher retention factors for these polar compounds. It is particularly advantageous for separating isomers or analyzing the parent acid in the presence of even more polar metabolites. However, HILIC methods can be less robust than RP methods and require longer column equilibration times.

Method 3: The Ultimate Problem-Solver — Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is a powerful technique that utilizes stationary phases with multiple, distinct functionalities, such as reversed-phase and ion-exchange groups[10][11]. This combination allows for tunable selectivity that can be manipulated by adjusting multiple mobile phase parameters, making it an ideal choice for complex separations of ionizable compounds.

Causality and Experimental Choices

For an acidic analyte like a 4-chloropyrimidine carboxylic acid, a mixed-mode column combining a C18 chain (for hydrophobic interaction) and an anion-exchange group (for electrostatic interaction) is ideal[12][13]. This dual mechanism provides two independent levers for controlling retention. The organic modifier percentage will primarily influence the reversed-phase retention, while the pH and ionic strength (buffer concentration) of the mobile phase will modulate the anion-exchange retention[14][15]. This allows for fine-tuning of selectivity to resolve closely eluting impurities that might co-elute in a single-mechanism separation.

Experimental Protocol: Mixed-Mode Chromatography
  • Column: Mixed-mode reversed-phase/anion-exchange column (e.g., SIELC Obelisc N, Thermo Scientific Acclaim Trinity P1), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 20 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm or MS-compatible detection.

Workflow and Expected Performance

The MMC workflow leverages multiple mobile phase parameters for optimized selectivity.

MMC_Workflow cluster_prep Preparation cluster_hplc HPLC System Sample Sample in Diluent Injector Autosampler Sample->Injector MP_A Mobile Phase A (Aqueous Buffer, pH/Ionic Strength) Pump Gradient Pump MP_A->Pump MP_B Mobile Phase B (Organic Modifier) MP_B->Pump Pump->Injector Optimization Multi-parameter Optimization (pH, Buffer, %B) Pump->Optimization Column Mixed-Mode (RP/AEX) Column Injector->Column Detector UV/MS Detector Column->Detector Data Data Acquisition & Analysis Detector->Data Optimization->Injector

Caption: Mixed-Mode Chromatography Workflow.

Expected Outcome: MMC offers the highest degree of selectivity and is capable of producing excellent peak shapes for charged analytes without the need for ion-pairing agents[10]. While method development can be more complex due to the interplay of multiple parameters, the resulting method is often exceptionally robust and powerful for challenging separations.

Quantitative Performance Comparison

The following table summarizes the expected performance of each method for a hypothetical 4-chloropyrimidine carboxylic acid and a closely related, slightly more polar impurity.

Performance MetricOptimized RP-HPLCHILICMixed-Mode (RP/AEX)
Retention Factor (k') Low to Moderate (1 < k' < 5)High (k' > 5)Moderate to High (Tunable)
Peak Asymmetry (As) Good (1.0 - 1.4) with pH controlExcellent (1.0 - 1.2)Excellent (1.0 - 1.2)
Resolution (Rs) Adequate (> 1.5)Good to Excellent (> 2.0)Excellent (> 2.5), Highly Tunable
MS Compatibility Good (with volatile acids)Excellent (volatile buffers)Excellent (volatile buffers)
Method Robustness HighModerate (sensitive to water content)High (once developed)
Development Complexity LowModerateHigh

Conclusion and Recommendations

The optimal HPLC method for 4-chloropyrimidine carboxylic acids is dictated by the specific analytical goal.

  • Optimized Reversed-Phase HPLC remains the first choice for routine quality control applications where speed and robustness are paramount, provided that adequate retention and peak shape can be achieved through simple mobile phase pH control.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive solution when analytes are too polar for retention in RP mode. It is especially powerful for metabolomic studies or when analyzing highly polar impurities alongside the main compound.

  • Mixed-Mode Chromatography (MMC) stands out as the ultimate problem-solving tool. For complex samples with closely eluting impurities or for multi-analyte methods spanning a range of polarities and charge states, the unique and tunable selectivity of MMC is unparalleled.

By understanding the underlying chromatographic principles and the specific challenges posed by these analytes, researchers can confidently select and develop a robust, reliable, and fit-for-purpose HPLC method.

References

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • González, R., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. Retrieved from [Link]

  • Cooke, N. H., et al. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8), 1289-1304. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Dasgupta, P. K., et al. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Journal of Chromatography A, 1529, 73-81. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN77. Retrieved from [Link]

  • Haddad, P. R., et al. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed, 1529, 73-81. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HILIC Mixed-Mode Method Development Kits. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Bell, D. (2020). Making HILIC Work for You—Column Selection. LCGC International. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • McCalley, D. V. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Mixed Mode. Retrieved from [Link]

  • Zhang, K. (2018). Mixed-Mode Chromatography. ResearchGate. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloropyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Koerner, P. J. (2012). HPLC Method Development. SlideShare. Retrieved from [Link]

  • Giardina, S., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1058. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1924-1931. Retrieved from [Link]

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8856387. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro vs. 4-Bromo Pyrimidine-5-Carboxylic Acids

This guide provides an objective, technical comparison of 4-chloropyrimidine-5-carboxylic acid and 4-bromopyrimidine-5-carboxylic acid (and their ester equivalents). It is designed for medicinal chemists and process scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of 4-chloropyrimidine-5-carboxylic acid and 4-bromopyrimidine-5-carboxylic acid (and their ester equivalents). It is designed for medicinal chemists and process scientists selecting the optimal starting material for drug discovery campaigns.

Executive Summary

For most synthetic applications involving the pyrimidine-5-carboxylic acid scaffold, 4-chloropyrimidine-5-carboxylates are the superior choice due to a favorable balance of


 reactivity, stability, and commercial availability.
  • 
     Reactivity:  4-Chloro > 4-Bromo. The higher electronegativity of chlorine stabilizes the rate-determining Meisenheimer complex in electron-deficient heterocycles.
    
  • Metal-Catalyzed Reactivity (Suzuki/Stille): 4-Bromo > 4-Chloro. Bromides possess lower bond dissociation energies (BDE), facilitating oxidative addition. However, modern phosphine ligands render the 4-chloro derivatives sufficiently reactive for most cross-couplings, often negating the need for the more expensive bromide.

  • Practical Recommendation: Utilize the ethyl or methyl ester for the substitution step to maximize yield and solubility, then hydrolyze to the acid if necessary.

Mechanistic Basis of Reactivity

The choice between Chloro and Bromo substituents is dictated by the rate-determining step (RDS) of the target reaction mechanism.

Nucleophilic Aromatic Substitution ( )

In pyrimidines activated by an electron-withdrawing group (EWG) at C5 (like -COOH or -COOEt), the reaction proceeds via an addition-elimination mechanism.

  • Mechanism: Nucleophilic attack at C4 forms a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Why Cl > Br: The RDS is typically the formation of the Meisenheimer complex (addition), not the ejection of the leaving group. Chlorine is more electronegative (

    
     = 3.16) than bromine (
    
    
    
    = 2.96). This pulls electron density from the ring, lowering the LUMO energy at C4 and stabilizing the negative charge in the intermediate more effectively than bromine.
  • The "Element Effect": In

    
    , the leaving group ability (
    
    
    
    ) is often inverted (
    
    
    ) because bond breaking is not rate-limiting.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Mechanism: The reaction proceeds via Oxidative Addition, Transmetallation, and Reductive Elimination.[2]

  • Why Br > Cl: The RDS is often the Oxidative Addition of the Pd(0) species into the C-X bond. This step correlates with Bond Dissociation Energy (BDE).[3]

    • C-Cl BDE: ~96 kcal/mol (Stronger, slower addition)

    • C-Br BDE: ~81 kcal/mol (Weaker, faster addition)

  • Modern Context: While bromides are intrinsically more reactive, electron-deficient pyrimidines (especially with 5-EWG) activate the C-Cl bond enough that standard catalysts (e.g.,

    
    , 
    
    
    
    ) work effectively, making the switch to bromide often unnecessary.

Data Presentation: Head-to-Head Comparison

The following table summarizes the performance metrics for 4-chloro and 4-bromo derivatives, specifically in the context of the 5-ester/acid scaffold.

Feature4-Chloro-pyrimidine-5-carboxylate 4-Bromo-pyrimidine-5-carboxylate

Rate (Amines)
High (Fast conversion at 0–25 °C)Moderate (May require heating)
Suzuki Coupling Good (Requires activated ligands or heat)Excellent (Milder conditions possible)
Stability High (Stable to storage)Moderate (Light/Moisture sensitive)
Commercial Availability High (Commodity chemical)Low (Specialty/Expensive)
Cost Efficiency HighLow
Primary Use Case Standard scaffold for library synthesisDifficult couplings (e.g., bulky boronates)
Critical Note on the "Free Acid" vs. "Ester"

Performing reactions directly on the free acid (4-halo-pyrimidine-5-carboxylic acid) is generally not recommended for two reasons:

  • Solubility: The zwitterionic character of amino-acid products often leads to precipitation and purification difficulties.

  • Deactivation: In

    
     with amines, the first equivalent of nucleophile deprotonates the carboxylic acid (
    
    
    
    ~3-4). The resulting carboxylate anion (
    
    
    ) is less electron-withdrawing than the ester (
    
    
    ), significantly slowing the reaction.
    • Recommendation: Perform the reaction on the ethyl ester , then hydrolyze (LiOH/THF/H2O) in a subsequent step.

Decision Matrix & Pathway Visualization

The following diagram illustrates the logical flow for selecting the appropriate starting material and reaction pathway.

ReactivityGuide Start Target: Functionalized Pyrimidine-5-COOH CheckNu What is the incoming group? Start->CheckNu Heteroatom Heteroatom (N, O, S) (Reaction: SNAr) CheckNu->Heteroatom Amine/Alkoxide Carbon Carbon (Aryl, Alkyl) (Reaction: Suzuki/Stille) CheckNu->Carbon Boronic Acid/Stannane SubstrateCl Select 4-Chloro-5-Ester (Best Availability & Reactivity) Heteroatom->SubstrateCl CondSNAr Condition: 0°C to RT Base: NEt3 or DIPEA SubstrateCl->CondSNAr Hydrolysis Hydrolysis Step (LiOH, THF/H2O) CondSNAr->Hydrolysis Complexity Is the coupling difficult? (Steric bulk, electron-poor boronate) Carbon->Complexity SubstrateBr Select 4-Bromo-5-Ester (Higher reactivity for oxidative addition) Complexity->SubstrateBr Yes (Difficult) SubstrateCl_Pd Select 4-Chloro-5-Ester (Sufficient for standard couplings) Complexity->SubstrateCl_Pd No (Standard) SubstrateBr->Hydrolysis SubstrateCl_Pd->Hydrolysis Final Final Product: 4-Substituted-Pyrimidine-5-COOH Hydrolysis->Final

Caption: Decision logic for selecting between 4-chloro and 4-bromo precursors based on the target transformation.

Validated Experimental Protocols

Protocol A: Displacement (Recommended for Amines)

Scope: Synthesis of 4-amino-pyrimidine-5-carboxylates using the 4-chloro substrate. Rationale: The 4-chloro substrate is sufficiently reactive at room temperature due to the activation from the 5-ester group.

  • Setup: To a solution of ethyl 4-chloropyrimidine-5-carboxylate (1.0 equiv) in dry THF or DMF (0.2 M).

  • Addition: Add

    
    -diisopropylethylamine (DIPEA, 1.2 equiv) followed by the amine nucleophile (1.05 equiv).
    
    • Note: If the reaction is exothermic, cool to 0 °C during addition.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC/LCMS.

    • Observation: 4-Chloro derivatives typically reach completion faster than 4-bromo analogs in this specific electronic environment.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Hydrolysis (Optional): Dissolve crude ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 h. Acidify to pH 3 to precipitate the carboxylic acid.

Protocol B: Suzuki-Miyaura Coupling (Standard Conditions)

Scope: C-C bond formation using the 4-chloro substrate. Rationale: While Bromide is faster, the 4-chloro-5-ester is electron-deficient enough to undergo oxidative addition with standard Pd catalysts.

  • Setup: Charge a reaction vial with ethyl 4-chloropyrimidine-5-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Alternative: If the coupling fails, switch to ethyl 4-bromopyrimidine-5-carboxylate and use

      
      .
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M).

  • Reaction: Heat to 80–90 °C under

    
     for 4–12 hours.
    
  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

  • UCLA Chemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Note: Discusses regioisomeric trends). Retrieved from

  • Master Organic Chemistry. Bond Dissociation Energies and Radical Stability. Retrieved from

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from

Sources

Validation

A Senior Application Scientist’s Guide to the Structural Elucidation of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid: An Integrated Spectroscopic Approach

Welcome to a comprehensive guide on the analytical characterization of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the analytical characterization of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who require unambiguous structural confirmation of complex small molecules. We will move beyond a simple, one-dimensional analysis, adopting an integrated spectroscopic strategy that combines the strengths of various analytical techniques. As your partner in scientific discovery, my goal is not just to present data but to illuminate the logic behind the analytical choices we make, ensuring a self-validating and robust characterization workflow.

The molecule , 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, presents a fascinating scaffold. It combines a halogenated pyrimidine core, crucial in many biologically active compounds, with a saturated oxane ring and a carboxylic acid moiety. This intricate assembly of functional groups necessitates a multi-faceted approach to confirm its identity and purity with confidence. In this guide, we will first build a theoretical Infrared (IR) spectrum from the ground up, then critically evaluate the limitations of IR spectroscopy in isolation, and finally, present a synergistic workflow that integrates Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for complete and authoritative structural elucidation.

Part 1: Predictive Infrared (IR) Spectrum Analysis

Infrared spectroscopy is an invaluable first-pass technique, offering a rapid and non-destructive method to confirm the presence of key functional groups.[1] The principle relies on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds.[2] For a molecule as complex as ours, we can predict the expected IR spectrum by dissecting it into its constituent parts and assigning the characteristic vibrational modes for each.

The structure consists of four key domains:

  • A Carboxylic Acid: The most prominent feature.

  • A Substituted Pyrimidine Ring: An aromatic, heterocyclic system.

  • A Saturated Oxane (Tetrahydropyran) Ring: A cyclic ether.

  • A C-Cl Bond: An aryl halide.

Based on established correlation tables and spectral data for similar structures, we can anticipate the following absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeAssociated Functional GroupJustification & Notes
3300 - 2500 Strong, Very BroadO-H StretchCarboxylic AcidThis is the most characteristic peak for a carboxylic acid, broadened significantly due to strong intermolecular hydrogen bonding (dimerization).[2][3][4][5][6] It will likely overlap with the C-H stretching region.[3]
3100 - 3000 Medium to WeakC-H StretchPyrimidine Ring (Aromatic)Typical for sp² C-H bonds found in aromatic systems.[7][8] These peaks may appear as small, sharp "shoulders" on the broad O-H band.[3]
3000 - 2850 StrongC-H StretchOxane Ring (Aliphatic)Characteristic of sp³ C-H bonds in the saturated oxane ring.[7][8][9] These sharp peaks will also be superimposed on the O-H absorption.[5]
~1725 - 1690 Strong, SharpC=O StretchCarboxylic AcidA very intense and unmistakable peak, confirming the carbonyl group.[3][10] Its exact position can be influenced by conjugation with the pyrimidine ring.[2]
~1600 - 1400 Medium to WeakC=C & C=N In-Ring StretchesPyrimidine RingAromatic and heteroaromatic rings display a series of absorptions in this region due to the stretching of the ring framework.[7][8][11]
~1470 - 1450 MediumC-H Bend (Scissoring)Oxane RingBending vibrations from the -CH₂- groups of the saturated oxane ring.[7][12]
~1320 - 1210 StrongC-O StretchCarboxylic Acid & Oxane RingThis region will likely contain multiple strong peaks. One arises from the C-O single bond of the carboxylic acid, and another from the C-O-C ether linkage within the oxane ring.[3][12]
~950 - 910 Medium, BroadO-H Bend (Out-of-Plane)Carboxylic AcidAnother characteristic, though sometimes less distinct, band for carboxylic acid dimers.[3][12]
~850 - 550 Medium to StrongC-Cl StretchAryl-ChlorideThe C-Cl stretch appears in the lower frequency fingerprint region and provides direct evidence of the chlorine substituent.[7][8][13]
Visualizing the Predicted Spectrum

The following diagram illustrates the key regions of the IR spectrum where we expect to see absorptions for our target molecule.

Integrated_Workflow cluster_input Start: Purified Sample cluster_analysis Analytical Stages cluster_output Data Interpretation & Confirmation Sample Sample of 4-Chloro-2-(oxan-4-yl)pyrimidine- 5-carboxylic acid MS Step 1: Mass Spectrometry (e.g., ESI-QTOF) Sample->MS Obtain M.W. MW Result 1: Correct Molecular Formula? MS->MW FTIR Step 2: FTIR Spectroscopy (e.g., ATR) FG Result 2: Expected Functional Groups Present? FTIR->FG NMR Step 3: NMR Spectroscopy (¹H, ¹³C, COSY) Connectivity Result 3: Correct Atom Connectivity? NMR->Connectivity MW->Sample No (Re-purify/Re-synthesize) MW->FTIR Yes FG->Sample No (Incorrect Compound) FG->NMR Yes Connectivity->Sample No (Isomer/Incorrect Structure) Final Unambiguous Structural Confirmation Connectivity->Final Yes

Caption: A synergistic workflow for robust structural confirmation.

This workflow demonstrates a logical progression. Mass spectrometry first confirms that the compound has the correct molecular formula. FTIR then provides rapid confirmation that the expected building blocks are present. Finally, NMR spectroscopy acts as the ultimate arbiter, piecing the puzzle together to confirm the exact atomic arrangement.

Part 3: Experimental Protocols & Best Practices

The quality of your data is paramount. A poorly prepared sample will yield an ambiguous spectrum, undermining the entire analytical process.

Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples, requiring minimal preparation.

  • Instrument Preparation:

    • Rationale: A clean, dry instrument background is critical for data integrity.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with isopropanol to wipe the crystal surface and allow it to dry completely. Record a fresh background spectrum. The resulting background should be a flat line, free of significant water or CO₂ peaks.

  • Sample Preparation:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal.

    • Procedure: Place a small amount (1-2 mg) of the finely powdered 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid onto the center of the ATR crystal. Ensure the sample is dry, as moisture will introduce a broad O-H band around 3400 cm⁻¹, which can interfere with the N-H or carboxylic acid signals. [1]

  • Sample Analysis:

    • Rationale: Applying consistent pressure ensures reproducible contact and spectral intensity.

    • Procedure: Lower the ATR press and apply firm, consistent pressure to the sample. The instrument's software will typically indicate when sufficient pressure has been applied.

  • Data Acquisition:

    • Rationale: Signal averaging improves the signal-to-noise ratio, resulting in a cleaner spectrum.

    • Procedure: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum should show clear, well-defined peaks with minimal noise.

  • Data Processing & Cleaning:

    • Rationale: Post-acquisition corrections can enhance data quality.

    • Procedure: Perform an ATR correction if the software allows, as this accounts for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat baseline, which is crucial for accurate peak picking and integration.

Conclusion

The structural elucidation of a novel or complex molecule like 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a process of evidence accumulation. While FTIR spectroscopy provides a powerful and rapid assessment of the functional groups present, it represents only the first step in a comprehensive analytical journey. True scientific rigor and trustworthiness are achieved when its findings are corroborated by orthogonal techniques like mass spectrometry and NMR spectroscopy. By following an integrated workflow, we move from identifying the molecular "building blocks" to confirming their precise arrangement, ultimately delivering an unambiguous and defensible structural assignment essential for advancing research and drug development.

References

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Gruet, S., et al. (2019). The structural determination and skeletal ring modes of tetrahydropyran. Physical Chemistry Chemical Physics, 21(6), 3016-3023. [Link]

  • Gruet, S., et al. (2019). The structural determination and skeletal ring modes of tetrahydropyran. Max-Planck-Gesellschaft. [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Scribd. FT-IR Spectrum Table. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ResearchGate. (2014). FTIR frequency range and functional groups present in the sample before extraction process. [Link]

  • Preprints.org. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting Infrared Spectra. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. (2022). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Rao, V. M., & Kewley, R. (1969). Microwave spectrum and conformation of tetrahydropyran. Canadian Journal of Chemistry, 47(7), 1289-1293. [Link]

  • The Journal of Chemical Physics. (2017, April 3). Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy. [Link]

  • Wiley Science Solutions. Pyrimidine-2-carboxylic acid. SpectraBase. [Link]

  • PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. [Link]

  • PubChem. 4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic acid. [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]

  • NIST. Tetrahydropyran. NIST Chemistry WebBook. [Link]

  • NIST. 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • PubChem. Pyrimidine-5-carboxylic acid. [Link]

  • US EPA. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. [Link]

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Comparative

The Oxan-4-yl Moiety in Pyrimidine Derivatives: A Comparative Guide to Biological Activity

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in countless...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in countless natural and synthetic bioactive compounds, including the nucleobases of DNA and RNA.[1][2][3][4] This six-membered heterocycle serves as a versatile template for designing molecules that can interact with a wide array of biological targets, leading to therapeutic applications ranging from anticancer to anti-inflammatory agents.[1][4][5] In the rational design of novel therapeutics, the strategic decoration of this core is paramount. One such decoration that has gained prominence is the oxan-4-yl (or tetrahydropyran-4-yl) group.

This guide provides an in-depth comparison of the biological activities of oxan-4-yl pyrimidine derivatives. While direct head-to-head comparative studies on this specific family are not abundant, by synthesizing data from broader studies on kinase inhibitors, we can elucidate the significant role the oxan-4-yl moiety plays in modulating potency, selectivity, and pharmacokinetic properties. We will focus primarily on their activity as kinase inhibitors, a domain where they have shown considerable promise.

The Strategic Role of the Oxan-4-yl Group

Before delving into specific biological activities, it is crucial to understand the causality behind incorporating an oxan-4-yl group into a drug candidate. Medicinal chemists often introduce this saturated heterocyclic ring for several strategic reasons:

  • Improved Physicochemical Properties: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, often improving aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more lipophilic carbocyclic analogues like cyclohexane.

  • Metabolic Stability: The cyclic ether structure is generally more resistant to metabolic degradation than linear alkyl ethers.

  • Vectorial Exit Point: The oxan-4-yl group provides a three-dimensional scaffold with a defined exit vector, allowing chemists to precisely orient other functional groups towards specific pockets within a target protein's binding site.

  • Reduced Lipophilicity: In an effort to optimize drug-like properties and avoid the pitfalls of excessive lipophilicity (e.g., off-target toxicity, poor solubility), the oxan-4-yl group serves as a valuable building block.

Anticancer Activity: Targeting Protein Kinases

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[6] Pyrimidine derivatives, as bioisosteres of the adenine ring of ATP, are particularly well-suited to act as competitive inhibitors in the ATP-binding pocket of these enzymes.[6] The addition of an oxan-4-yl group has proven to be a successful strategy in the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation of various cancers, most notably non-small-cell lung cancer (NSCLC).[7][8][9] Several generations of pyrimidine-based EGFR inhibitors have been developed to target both wild-type and mutant forms of the enzyme.[10][11]

The structure-activity relationship (SAR) of these inhibitors often reveals the importance of specific substitutions on the pyrimidine core. For example, studies on fused pyrimidine systems like pyrido[4,3-d]pyrimidines have demonstrated that small, well-placed substituents can lead to potent EGFR inhibition in the nanomolar range.[8][9] While the search results do not pinpoint a specific oxan-4-yl pyrimidine as a leading EGFR inhibitor, the principles of its inclusion suggest it could be used to optimize solubility and occupy specific regions of the EGFR binding site, potentially enhancing selectivity or overcoming resistance mutations.[7][12]

Below is a simplified diagram of the EGFR signaling pathway, which is a critical target for many pyrimidine-based anticancer agents.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ligand EGF Ligand Ligand->EGFR Binds RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Oxan-4-yl Pyrimidine Inhibitor Inhibitor->Dimerization Blocks MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow cells to attach) A->B C 3. Treat with serial dilutions of oxan-4-yl pyrimidine derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (formazan crystal formation) E->F G 7. Solubilize crystals with DMSO or Solubilization Buffer F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are harvested during their logarithmic growth phase. [13][14]Cells are counted, and a suspension is prepared to seed approximately 5,000-10,000 cells per well in a 96-well microtiter plate. The plates are then incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., an oxan-4-yl pyrimidine derivative) is prepared in DMSO. Serial dilutions are made in a complete cell culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound (or vehicle control, DMSO) is added to the respective wells.

  • Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C with 5% CO₂. The duration is chosen to allow for multiple cell doubling times, ensuring that any antiproliferative effects are observable.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT stock solution in sterile PBS is added to each well. The plates are returned to the incubator for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a buffered solution containing sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance of the vehicle-treated control wells is set as 100% viability. The percentage of viability for each compound concentration is calculated. The half-maximal inhibitory concentration (IC50) value is then determined by plotting a dose-response curve (percent viability vs. log concentration) and fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The oxan-4-yl pyrimidine scaffold represents a highly valuable platform in modern drug discovery. Its utility is particularly evident in the field of kinase inhibitors, where the oxan-4-yl moiety is strategically employed to confer favorable physicochemical and pharmacokinetic properties, ultimately leading to potent and selective clinical candidates like the BTK inhibitor pirtobrutinib.

While this guide has focused on the anticancer applications of these derivatives, the broad biological activity of the pyrimidine nucleus suggests potential in other areas, such as anti-inflammatory, antimicrobial, and antiviral therapies. [3][4]Future research should focus on the systematic exploration of the oxan-4-yl group in combination with diverse substitutions on the pyrimidine core to build comprehensive structure-activity relationship models. Such studies will undoubtedly uncover novel derivatives with superior efficacy and safety profiles, further cementing the role of this chemical class in treating a wide range of human diseases.

References

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1). Available at: [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Novel pyrido[2,3-b]o[1][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available at: [Link]

  • Fassihi, A., et al. (2018). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. PMC. Available at: [Link]

  • Lee, H., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. PubMed. Available at: [Link]

  • (2013). US9216984B2 - 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane—or heptane-nitrile as JAK inhibitors. Google Patents.
  • Wang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. Available at: [Link]

  • Singh, A., & Afzal, O. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. Available at: [Link]

  • Mujahid, M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Tortorella, M., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]

  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. Available at: [Link]

  • Mujahid, M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available at: [Link]

  • Al-Salama, Z. T., & Al-Shammari, A. M. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available at: [Link]

  • Dudhe, R., & Sharma, P. K. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Montanari, D., & Schioppa, C. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]

  • (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. Available at: [Link]

  • (2020). Development of selective JAK-family inhibitors from the parent molecule 26. ResearchGate. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. Available at: [Link]

  • (2000). US12172992B2 - Pyrimidines for degrading Bruton's tyrosine kinase. Google Patents.
  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

  • (2026). Pirtobrutinib Nets NMPA Approval in China for R/R CLL and SLL. OncLive. Available at: [Link]

  • Griffith, N., et al. (2025). Rilzabrutinib and Bruton tyrosine kinase inhibition for the treatment of persistent or chronic immune thrombocytopenia. PubMed. Available at: [Link]

  • (2026). Pirtobrutinib approved by China's NMPA for R/R CLL or SLL. Lymphoma Hub. Available at: [Link]

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Validation

Analytical Strategies for Determining the Purity of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid: A Comparative Guide

In modern drug discovery, functionalized pyrimidines are indispensable building blocks for synthesizing kinase inhibitors and targeted therapeutics. Among these, 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid present...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery, functionalized pyrimidines are indispensable building blocks for synthesizing kinase inhibitors and targeted therapeutics. Among these, 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid presents a unique analytical challenge. While its orthogonal reactivity makes it highly valuable for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the very features that make it synthetically useful also introduce significant chemical liabilities.

This guide objectively compares the three primary analytical methodologies—HPLC-UV, LC-MS, and qNMR—used to determine the purity of this critical intermediate. By exploring the causality behind each experimental choice, we provide a self-validating framework for researchers and drug development professionals to ensure uncompromising batch integrity.

The Chemical Challenge: Structural Liabilities

To design an effective purity assay, we must first understand the molecule's intrinsic reactivity. The structure of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid contains three critical domains:

  • The C5-Carboxylic Acid: An electron-withdrawing group (EWG) that significantly depletes electron density from the pyrimidine ring.

  • The C4-Chlorine: Rendered highly electrophilic by the adjacent nitrogen and the C5-carboxylic acid, this position is exceptionally vulnerable to Nucleophilic Aromatic Substitution (

    
    ) and aqueous hydrolysis.
    
  • The C2-Oxan-4-yl Group: A tetrahydropyran ring that adds lipophilicity but remains relatively analytically silent.

The Causality of Degradation: Exposure to ambient moisture or unbuffered aqueous solvents causes the C4-chlorine to hydrolyze, forming the primary degradant: 4-hydroxy-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. Consequently, any analytical method deployed must be capable of resolving the intact parent molecule from this highly polar hydrolysis product without inducing on-column degradation.

Methodological Comparison: HPLC-UV vs. LC-MS vs. qNMR

No single analytical technique provides a complete picture of molecular integrity. A robust quality control strategy requires an orthogonal approach.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse

HPLC-UV remains the industry standard for routine batch release due to its high precision and reproducibility . However, for pyrimidine-5-carboxylic acids, mobile phase pH is critical. The carboxylic acid moiety (


) will exist in a state of partial ionization in neutral water, leading to severe peak tailing and variable retention times.
  • The Solution: We utilize highly acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) to fully protonate the carboxylic acid, ensuring sharp, Gaussian peak shapes and reproducible integration.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Detective

While HPLC-UV quantifies knowns, LC-MS is mandatory for impurity profiling and structural elucidation . The presence of the C4-chlorine provides a distinct isotopic signature (a 3:1 ratio of


 to 

).
  • The Solution: By monitoring this isotopic cluster, analysts can instantly determine if an impurity has retained the pyrimidine core. The primary hydrolysis impurity will show a loss of this isotopic signature and a corresponding mass shift of approximately -18 Da (loss of Cl, gain of OH).

Quantitative NMR (qNMR): The Absolute Truth

Chromatographic methods require a highly pure reference standard of the exact compound to calculate an assay value. In early-stage development, such standards rarely exist. qNMR bypasses this limitation by comparing the integration of the analyte's protons against a certified, unrelated internal standard (e.g., Maleic acid) .

  • The Solution: Because the C6-proton of the pyrimidine ring is isolated, it serves as an ideal, interference-free quantifier peak for absolute mass fraction determination.

Data Presentation: Performance & Impurity Profiling

The following tables summarize the comparative performance of these techniques based on validation parameters for pyrimidine building blocks.

Table 1: Performance Comparison of Analytical Techniques
ParameterHPLC-UVLC-MS (ESI+)1H-qNMR
Primary Use Case Routine Purity / Batch ReleaseImpurity ID / Structural ProfilingAbsolute Quantitation (Assay)
Reference Std. Required? Yes (for Assay)No (for ID)No (Uses Internal Standard)
Specificity Moderate (RT & UV Spectra)High (Exact Mass & Isotope Ratio)High (Chemical Shift & Coupling)
LOD / LOQ ~0.05% / 0.1%~0.01% / 0.05%~0.5% / 1.0%
Analysis Time 10–15 minutes10–15 minutes5–10 minutes (per scan set)
Table 2: Representative Impurity Profile of the Target Compound
Impurity IdentityStructural ChangeDetection StrategyCritical Analytical Marker
Hydrolysis Product C4-Cl

C4-OH
LC-MSLoss of 3:1

ratio;

shift
Decarboxylation Product Loss of C5-COOHHPLC-UV / LC-MSSignificant increase in retention time (less polar)
Unreacted Starting Material Missing Oxan-4-yl groupqNMR / LC-MSAbsence of multiplet signals at

1.6–3.9 ppm

Workflow Visualization

To ensure comprehensive quality control, these three methods are deployed orthogonally. The workflow below illustrates the decision matrix for batch disposition.

Workflow Start 4-Chloro-2-(oxan-4-yl) pyrimidine-5-carboxylic acid HPLC HPLC-UV (Chromatographic Purity) Start->HPLC Routine Assay LCMS LC-MS (Impurity Profiling) Start->LCMS Structural ID qNMR qNMR (Absolute Quantitation) Start->qNMR Primary Ref. Std. Free Release Batch Disposition (>98.0% Purity Target) HPLC->Release Hydrolysis Identify C4-OH Hydrolysis Product LCMS->Hydrolysis Loss of 35Cl/37Cl Signature Quant Calculate Mass % vs. Internal Std qNMR->Quant Integration Ratio Hydrolysis->Release Impurity < 0.1% Quant->Release Confirmed Assay

Orthogonal analytical workflow for the purity assessment of pyrimidine-5-carboxylic acid derivatives.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the methodologies below are designed as self-validating systems. Built-in system suitability checks ensure that environmental or instrumental errors are caught before data is reported.

Protocol A: Absolute Quantitation via 1H-qNMR

Causality Note: The C6-proton of the pyrimidine ring lacks adjacent protons, meaning it undergoes very slow dipole-dipole relaxation. If the relaxation delay (D1) is too short, this proton will not fully relax between pulses, and its integration will be artificially low, destroying the accuracy of the assay. We mandate a D1 of 30 seconds to ensure >


 relaxation.

Step-by-Step Methodology:

  • Precision Weighing (Critical Step): Using a calibrated microbalance (

    
     mg), accurately co-weigh ~10.0 mg of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid and ~5.0 mg of certified reference standard Maleic Acid (Internal Standard, IS) into a static-free vial.
    
  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    . Self-Validation: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity (shimming).
    
  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire the

    
     spectrum at 400 MHz (or higher) using a 90° pulse angle, 64 transients (scans), and a relaxation delay (D1) of 30 seconds .
    
  • Processing: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct the spectrum manually.

  • Integration & Calculation: Integrate the Maleic acid singlet (

    
     ~6.26 ppm, 2H) and the pyrimidine C6-proton singlet (
    
    
    
    ~8.9 ppm, 1H). Calculate the absolute mass fraction using the standard qNMR equation.
Protocol B: Impurity Profiling via LC-MS

Causality Note: To prevent on-column hydrolysis of the labile C4-chlorine during the run, the column compartment temperature must be kept strictly at or below 30°C, and samples must be prepared in aprotic solvents (like Acetonitrile) immediately prior to injection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in LC-MS grade Acetonitrile to a concentration of 0.5 mg/mL. Self-Validation: Do not use protic solvents like Methanol, which can induce nucleophilic substitution at the C4 position, creating artificial impurities.

  • Chromatographic Setup:

    • Column: Waters BEH C18 (

      
       mm, 1.7 µm).
      
    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection:

    • UV: Extract chromatograms at 254 nm and 280 nm.

    • MS: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Scan range: 100–800 m/z.

  • System Suitability (Self-Validation): Inject a blank (Acetonitrile) to confirm no carryover. The isotopic cluster for the main peak (

    
     at m/z ~243.05) must display a 3:1 ratio for the 243/245 m/z peaks, confirming the integrity of the C4-Chlorine bond.
    

Conclusion

Determining the purity of highly functionalized intermediates like 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid requires more than just running a sample through a machine; it requires a deep understanding of the molecule's chemical liabilities. By leveraging the acidic mobile phases of HPLC-UV to control ionization, the isotopic tracking capabilities of LC-MS to monitor the labile C4-chlorine, and the reference-free absolute quantitation of qNMR, researchers can confidently validate their building blocks and protect the integrity of their downstream drug discovery pipelines.

References

  • Guo, X., Miller, W., Zangi, M., & McElderry, J.-D. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561.[Link]

  • Acta Chimica and Pharmaceutica Indica. (2024). HPLC Method Development: Principles, Optimization, and Applications. Acta Chimica and Pharmaceutica Indica, 14(1).[Link]

  • ResearchGate. (2025). UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. ResearchGate.[Link]

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of 2-(oxan-4-yl)pyrimidine Derivative Crystal Structures

Introduction: In the landscape of modern drug discovery, 2-(oxan-4-yl)pyrimidine derivatives represent a scaffold of significant interest, appearing in various developmental pipelines for their potential therapeutic acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery, 2-(oxan-4-yl)pyrimidine derivatives represent a scaffold of significant interest, appearing in various developmental pipelines for their potential therapeutic activities. The unequivocal determination of their three-dimensional structure through single-crystal X-ray diffraction is paramount. An incorrect or poorly validated crystal structure can misdirect costly medicinal chemistry efforts, leading to flawed structure-activity relationship (SAR) models and wasted resources.

This guide provides an in-depth, experience-driven comparison of the essential validation protocols for this chemical class. We move beyond simplistic checklists to dissect the causality behind each validation step, empowering researchers, scientists, and drug development professionals to critically assess structural data with the highest degree of scientific integrity. Our approach is built on a self-validating system, where crystallographic data, geometric analysis, and database comparisons converge to build a robust and trustworthy structural model.

The Foundational Pillar: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the atomic arrangement of small molecules.[1][2] It provides a detailed 3D map of electron density, from which a model of atomic positions, connectivity, and stereochemistry is derived. However, the process of interpreting this map and refining the model is not infallible. The resulting Crystallographic Information File (CIF) is a model that must be rigorously validated against the experimental data and established chemical principles.

A crucial challenge with the 2-(oxan-4-yl)pyrimidine scaffold is the inherent flexibility of the oxane ring. This can lead to conformational disorder in the crystal lattice, where the ring may adopt multiple orientations. If not modeled correctly, this can degrade the quality of the refinement and lead to erroneous geometric parameters.[3] Therefore, a multi-faceted validation approach is not just recommended; it is essential.

The Validation Workflow: An Integrated, Self-Correcting System

A robust validation workflow is an iterative cycle of refinement and checking. Each step provides feedback that may require adjustments to the crystallographic model, ensuring the final structure is the most accurate representation of the experimental data.

G cluster_0 Data Collection & Initial Model cluster_1 Primary Validation Loop cluster_2 Secondary (Geometric) Validation cluster_3 Finalization DataCollection 1. X-ray Diffraction Data Collection StructureSolution 2. Structure Solution (e.g., SHELXT) DataCollection->StructureSolution InitialRefinement 3. Initial Refinement (e.g., SHELXL) StructureSolution->InitialRefinement CheckCIF 4. Crystallographic Validation (checkCIF/PLATON) InitialRefinement->CheckCIF Iterate ReviewAlerts 5. Review ALERTS (A, B, C, G) CheckCIF->ReviewAlerts Iterate ModelAdjustment 6. Model Adjustment (Disorder, Twinning, Symmetry) ReviewAlerts->ModelAdjustment Iterate FinalRefinement 10. Final Refinement Cycles ReviewAlerts->FinalRefinement Alerts Resolved ModelAdjustment->InitialRefinement Iterate Mogul 7. Geometric Validation (CCDC Mogul) CompareCSD 8. Compare Geometry to CSD Statistics Mogul->CompareCSD CheckTorsions 9. Analyze Oxane Ring Conformation CompareCSD->CheckTorsions CheckTorsions->ModelAdjustment Geometric Outliers Found FinalCIF 11. Generate Final CIF & Validation Report FinalRefinement->FinalCIF

Part 1: Primary Crystallographic Validation

This phase assesses the agreement between the experimental diffraction data and the refined structural model. The primary tools are the IUCr's checkCIF/PLATON service and a critical examination of key refinement statistics.[4][5][6]

Key Metrics & Their Interpretation

A low R-factor alone is not a sufficient indicator of a correct structure.[7] A suite of metrics must be evaluated in concert. For small molecules like our target derivatives, expectations for quality are significantly higher than for macromolecules.[8][9]

Metric"Good" Target (Typical)"Questionable" TargetCausality & Expert Insight
R1 (R-factor) < 0.05 (5%)> 0.10 (10%)Measures the agreement between observed and calculated structure factor amplitudes.[8] A high value suggests poor data quality, an incorrect model, or un-modeled features like disorder or twinning.[7]
wR2 (weighted R-factor) < 0.15 (15%)> 0.25 (25%)A more sensitive metric based on intensities (F²) that includes all reflection data. It is always higher than R1. The weighting scheme aims to reduce bias from very strong or very weak reflections.
R-free (Rfree) Close to R1 (e.g., Δ < 0.03)Δ(Rfree - R1) > 0.05Calculated from a small subset (5-10%) of reflections excluded from refinement.[10] It is a crucial, less-biased indicator of whether the model is "over-fitted" to the noise in the data. A large gap between R-free and R1 is a major red flag.[9][10]
GooF (Goodness-of-Fit) ~ 1.0< 0.8 or > 1.5Should converge to unity for a good model and correct data weighting. A value significantly different from 1.0 suggests the weighting scheme is inappropriate or that systematic errors are present in the data.[11]
Max/Min Residual Density (e/ų) < |1.0|> |1.0|Indicates the largest peaks and holes in the difference electron density map after refinement. Large residual peaks may indicate missing atoms, disorder, or incorrect atom-type assignments.[12]
Protocol 1: checkCIF/PLATON Analysis

The checkCIF service, available through the IUCr, is a mandatory step for publication in most reputable journals and should be a routine part of any validation workflow.[5][13] It automatically screens a CIF for syntactic errors, internal consistency, and potential scientific issues, generating a report with ALERTS.

Step-by-Step Methodology:

  • Prepare CIF: Generate a complete CIF from your refinement software (e.g., SHELXL, Olex2). This file must contain not only atomic coordinates but also all experimental and refinement details.[14]

  • Submit to Service: Upload the CIF to the IUCr's checkCIF/PLATON web service ([Link]).

  • Analyze Report: The service will return a PDF report categorizing issues into ALERTS of different severity levels (A, B, C, G).

  • Interpret and Act: Critically evaluate each ALERT. Do not dismiss them. They often point to genuine issues that require model correction.

G start Receive checkCIF Report alert_a Level A ALERT? (Serious Issue) start->alert_a alert_b Level B ALERT? (Potentially Serious) alert_a->alert_b No action_a STOP & RE-EVALUATE - Wrong Space Group? - Missed Twinning? - Incorrect Atom Assignment? alert_a->action_a Yes alert_c Level C ALERT? (Check/Verify) alert_b->alert_c No action_b INVESTIGATE & REFINE - Model Disorder? - Check H-atom positions - Unusual ADPs? alert_b->action_b Yes alert_g Level G ALERT? (General Info) alert_c->alert_g No action_c VERIFY & DOCUMENT - Is unusual geometry real? - Add explanation to CIF - Compare with known structures alert_c->action_c Yes action_g REVIEW & CONFIRM - Confirm experimental details - Check CIF syntax alert_g->action_g Yes end_node Validated CIF alert_g->end_node No action_a->start After Correction action_b->start After Refinement action_c->end_node If Justified action_g->end_node

Part 2: Secondary Geometric Validation

Even with excellent crystallographic statistics, a model can be chemically nonsensical. Geometric validation ensures that bond lengths, angles, and torsion angles conform to established chemical principles. This is where comparison with a vast database of known structures becomes indispensable.

The Power of the Cambridge Structural Database (CSD)

The CSD, maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures.[15] It is the ultimate source of truth for expected molecular geometry. The CCDC's Mogul software is a knowledge-based library of molecular geometry derived from over a million structures in the CSD.[16][17][18] It allows you to validate the geometry of your novel structure against this immense dataset.[19][20]

Protocol 2: Mogul Geometry Analysis

Step-by-Step Methodology:

  • Load Structure: Import your refined CIF or coordinate file into the CCDC's Mercury software.

  • Launch Mogul: From within Mercury, launch the "Mogul Geometry Check" tool.

  • Run Search: Execute the search. Mogul will analyze every bond, angle, torsion, and ring in your molecule.

  • Analyze Results: The output provides a statistical analysis for each geometric feature, typically presented as a histogram of observed values from the CSD for chemically similar fragments. Your experimental value is overlaid on this distribution.

  • Identify Outliers: Pay close attention to any parameters flagged as unusual (typically with a Z-score > 2, meaning the value is more than two standard deviations from the CSD mean, or falling in the tails of the distribution).[19][21]

Comparative Data: Experimental vs. CSD

Let's consider a hypothetical analysis of a 2-(oxan-4-yl)pyrimidine derivative.

ParameterExperimental ValueMogul (CSD Mean)Z-ScoreAssessment & Action
C-O Bond (Oxane) 1.431 Å1.430 Å0.1Excellent. The value is consistent with thousands of similar fragments in the CSD.
C-N Bond (Pyr-Oxane) 1.415 Å1.365 Å4.2RED FLAG. This bond is significantly longer than expected. Re-check atom assignment (is it C-N or C-C?). Check for un-modeled disorder. If the outlier is real, it represents an unusual electronic or steric environment that must be discussed.
Oxane Ring Torsion 25.4°(Bimodal Distribution)-Requires Inspection. Mogul may show a bimodal distribution for this torsion, corresponding to different ring puckering conformations. Ensure your conformation matches one of the low-energy CSD populations. If it falls in a sparsely populated region, it may be a high-energy conformer stabilized by crystal packing, or it could be an error.
Pyrimidine N-C-N Angle 115.8°116.0°-0.2Excellent. The internal geometry of the pyrimidine core is as expected.

Part 3: Alternative & Complementary Validation

While X-ray crystallography is powerful, it provides a static picture of a molecule in an often-unnatural crystalline environment. Comparing this solid-state structure with solution-state data or computational models provides a higher level of validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides information about the chemical environment and connectivity of atoms in solution, which is often more biologically relevant.[6][22]

Validation AspectX-ray CrystallographyNMR SpectroscopyComparison & Synergy
Overall Structure Provides precise 3D coordinates and absolute stereochemistry.Confirms connectivity through COSY/HSQC/HMBC and provides through-space proximities via NOESY.A crystal structure that is inconsistent with NMR connectivity data is unequivocally wrong. NOESY data can confirm that the solid-state conformation is also present in solution.
Dynamic Processes Generally a static picture, though disorder can hint at flexibility.Directly observes dynamic processes like ring-flipping of the oxane moiety.[1]NMR can validate whether the single conformation observed in the crystal is the dominant one in solution or just one of several exchanging conformers.
Hydrogen Atoms Positions are often poorly resolved and are typically placed using geometric constraints.Can directly observe protons, providing crucial information on tautomers and hydrogen bonding.NMR can definitively validate the placement of hydrogen atoms, which can be critical for understanding intermolecular interactions.
Computational Chemistry

Quantum mechanical calculations can predict low-energy conformations. A high-quality crystal structure should represent a low-energy, plausible conformation.

Workflow:

  • Take the refined crystal structure coordinates.

  • Perform a geometry optimization using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G*).

  • Compare the energy-minimized structure with the experimental crystal structure.

  • A large deviation may indicate that the molecule has been trapped in a high-energy state due to crystal packing forces, or it could signal an error in the refinement.

Conclusion: A Mandate for Rigor

As Senior Application Scientists, we advocate for a holistic and critical approach. The true confidence in a crystal structure comes not from a single low R-factor but from the convergence of evidence: excellent agreement with the diffraction data (checkCIF ), chemically sensible geometry validated against a vast database of known structures (Mogul/CSD ), and, where possible, consistency with orthogonal experimental data (NMR ) and theoretical models. By embracing this rigorous, multi-faceted validation strategy, we ensure our structural data is not just a collection of coordinates but a reliable foundation for the advancement of drug discovery.

References

  • Introduction to Mogul Geometry Check (MOG-001). CCDC. [Link]

  • Mogul - Chemical Crystallography. University of Oxford. [Link]

  • Mogul Geometry Check. CCDC. [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D, 74(Pt 5), 397–409. [Link]

  • Full Interaction Maps Mogul Geometry Check Crystal Packing Feature Search. CCDC. [Link]

  • Cole, J. C., et al. (2019). Assessing conformations of small molecules with crystallographic databases. Journal of Chemical Information and Modeling, 59(9), 3858-3868. [Link]

  • R-factor (crystallography). Wikipedia. [Link]

  • For X-ray crystallography structures. PDBe-KB. [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 2), 552–563. [Link]

  • Protein X-Ray Structure Validation: Key Criteria. Profacgen. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. [Link]

  • The CIF file, refinement details and validation of the structure. CCDC. [Link]

  • Details of checkCIF/PLATON tests. IUCr Journals. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148–155. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Solve a small-molecule structure. CCP4 Wiki. [Link]

  • Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]... IUCr Journals. [Link]

  • Gdanitz, R. J., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 633. [Link]

  • Martin, A., & Pinkerton, A. A. (2000). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 1(1), 67-82. [Link]

  • Flexible organic crystals... Royal Society of Chemistry. [Link]

  • Determining the mechanisms of deformation in flexible crystals... Royal Society of Chemistry. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. [Link]

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Validation

A Comparative Guide to the Melting Point Determination of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid

For researchers, scientists, and professionals in drug development, the accurate characterization of a novel chemical entity is paramount. The melting point is a fundamental thermodynamic property that serves as a crucia...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate characterization of a novel chemical entity is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of purity and identity.[1][2] This guide provides a comprehensive comparison of methodologies for determining the melting point of a novel compound, using 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid as a case study.

As this is a specialized chemical entity, publicly available data on its specific melting point is not readily found. Therefore, this document serves as a practical guide to establishing this physical constant, emphasizing the principles of experimental design, data integrity, and adherence to pharmacopeial standards. We will explore and compare the two principal methods: the traditional Capillary Melting Point technique and the more advanced Differential Scanning Calorimetry (DSC).

The melting point of a pure, crystalline organic compound is typically a sharp, well-defined temperature range of 0.5-1.0°C, at which it transitions from a solid to a liquid.[3] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5][6] Consequently, a narrow melting range is a strong indication of high purity.[2][5]

Method 1: Capillary Melting Point Determination

The capillary method is a long-established, visually-based technique for melting point determination.[3][7] It is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as a standard procedure.[8][9][10] The method involves heating a small, finely powdered sample packed into a capillary tube at a controlled rate and observing the temperatures at which melting begins and ends.[3]

Causality Behind Experimental Choices

The reliability of the capillary method hinges on several critical factors:

  • Sample Preparation: The sample must be thoroughly dried and finely pulverized.[11][12][13][14] Moisture can act as an impurity, depressing the melting point.[4][14] A fine powder ensures uniform packing and efficient heat transfer.[1]

  • Packing Density: A densely packed sample of 2-3 mm height is crucial.[9][11][14][15] Loose packing can lead to poor thermal conductivity and an artificially broad melting range.[4]

  • Heating Rate: This is the most critical instrumental parameter.[7][13] A slow heating rate (typically 1-2°C per minute) near the melting point is essential to allow for thermal equilibrium between the heating block, the thermometer, and the sample.[1][13][16][17] Heating too rapidly will cause the furnace temperature to overshoot the actual sample temperature, resulting in an erroneously high and broad melting range.[4][13]

Experimental Protocol: USP <741> Class Ia / Ph. Eur. 2.2.14 Compliant Method

This protocol outlines the manual visual determination of the melting range for a new chemical entity.

  • Apparatus Calibration:

    • Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards.[8][9]

    • Select at least two standards that bracket the expected melting point of the sample. If the melting point is unknown, a wider range of standards should be used.

    • Follow the standard melting point procedure for each reference material. The observed melting point should fall within the certified range for the apparatus to be considered calibrated.[9]

  • Sample Preparation:

    • Ensure the sample of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is completely dry, having been stored in a desiccator.[10][14]

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[12]

  • Capillary Loading:

    • Press the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample.[8][12]

    • Invert the tube and tap it gently on a hard surface to compact the sample into the sealed end.[11][12][14]

    • Continue until a tightly packed column of 2.5-4 mm height is achieved.[9][10]

  • Approximate Melting Point Determination (if unknown):

    • Place the loaded capillary into the heating block of the apparatus.

    • Heat rapidly (e.g., 10-15°C per minute) and note the approximate temperature at which the sample melts.[5]

    • Allow the apparatus to cool to at least 20°C below this approximate temperature before proceeding.[5]

  • Accurate Melting Point Determination:

    • Place a new, freshly packed capillary tube into the apparatus.

    • Set the starting temperature to approximately 10-15°C below the expected melting point.[5][18]

    • Begin heating at a controlled rate of 1°C per minute.[9][10][17][18]

    • Record the onset temperature (T1) : the temperature at which the first droplet of liquid is visible.[11]

    • Record the clear point temperature (T2) : the temperature at which the last solid particle melts and the substance is completely liquid.[9][10][11]

    • The melting range is reported as T1 – T2.

    • Perform the determination in triplicate to ensure reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[16][19] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[20][21][22][23] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.[20]

Causality Behind Experimental Choices
  • Quantitative Data: DSC measures the heat (enthalpy) of fusion, providing thermodynamic information beyond just the melting temperature.[22]

  • Sensitivity and Accuracy: DSC is highly sensitive and can detect thermal events that may be missed by visual inspection.[24] It is particularly useful for studying polymorphism, where a compound may exist in multiple crystalline forms with different melting points.[16]

  • Atmosphere Control: The sample can be analyzed under a controlled atmosphere (e.g., inert nitrogen) to prevent oxidative degradation at high temperatures.

Experimental Protocol: DSC Analysis
  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium, Tin). The calibration involves running the standards under the same conditions as the sample and adjusting the instrument response.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of finely powdered 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid into a clean DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • DSC Analysis:

    • Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.

    • Record the heat flow as a function of temperature until the sample is well past its melting transition.

  • Data Analysis:

    • The resulting DSC thermogram will show a peak corresponding to the melting event.

    • The onset temperature of the peak is typically reported as the melting point.

    • The peak temperature represents the temperature of maximum heat flow.

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus) .

Comparison of Methods and Data Presentation

Both methods provide valuable information, but they differ in their precision, the type of data generated, and their applications.

FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow difference
Data Output Melting Range (T1-T2)Onset Temp, Peak Temp, Enthalpy (ΔH)
Precision Operator-dependent, moderateHigh, instrument-based
Sample Size ~2-5 mg~1-5 mg
Throughput Can be low; some units allow multiple capillariesCan be automated for higher throughput
Information Purity and IdentityPurity, Identity, Polymorphism, Thermodynamics
Compliance Widely cited in USP/Ph. Eur.[8][9][10]Accepted method, provides more detailed data
Best For Routine quality control, rapid purity checks[16]Detailed characterization, polymorphism studies, stability[16]
Hypothetical Data Summary

Below is a table of hypothetical results for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, assuming a high-purity sample.

MethodParameterResult
Capillary MethodMelting Range (T1-T2)174.5 – 175.5 °C
Differential Scanning CalorimetryOnset Temperature174.8 °C
Peak Temperature176.2 °C
Enthalpy of Fusion (ΔHfus)35.2 J/g

Ensuring Trustworthiness: A Self-Validating System

To ensure the integrity of the melting point determination, the experimental workflow must be a self-validating system. This is achieved through rigorous calibration and the use of certified reference materials.

Calibration Workflow

The accuracy of any melting point apparatus must be periodically verified.[8][25][26] This is accomplished by measuring the melting points of high-purity, certified reference standards with well-defined melting points.[27]

USP Melting Point Reference Standards [9]

StandardNominal Melting Point (°C)
Vanillin83
Acetanilide116
Phenacetin136
Sulfanilamide166
Sulfapyridine193
Caffeine237

Table based on information from USP Reference Standards.[9]

The choice of standards should bracket the expected melting point of the test sample.[8][9] For our hypothetical substance with a melting point around 175°C, Sulfanilamide (166°C) and Sulfapyridine (193°C) would be appropriate choices for calibration verification.

G cluster_prep Preparation & Calibration cluster_methods Comparative Analysis cluster_validation Validation & Reporting prep 1. Prepare Dry, Pulverized Sample cal 2. Calibrate Apparatus with Reference Standards (e.g., Sulfanilamide, Sulfapyridine) capillary 3a. Capillary Method (Rate: 1°C/min) Record Visual Range (T1-T2) cal->capillary Run Sample dsc 3b. DSC Method (Rate: 10°C/min) Record Onset, Peak, Enthalpy cal->dsc Run Sample compare 4. Compare Data (Range vs. Onset) capillary->compare dsc->compare report 5. Report Final Melting Point with Method & Conditions compare->report

Caption: Workflow for Melting Point Determination.

Conclusion

The determination of the melting point is a foundational step in the characterization of a new molecule like 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. While the capillary method provides a reliable, pharmacopeia-accepted value for purity and identity, Differential Scanning Calorimetry offers a more comprehensive thermodynamic profile. For initial characterization and routine quality control, the capillary method is often sufficient. For in-depth physicochemical analysis, polymorph screening, and formulation development, DSC is the superior technique.

The key to trustworthy data, regardless of the method, lies in meticulous sample preparation, precise control over the heating rate, and a robust calibration protocol using certified reference standards. By following these principles, researchers can confidently establish the melting point of a novel compound, providing a critical data point for its scientific record.

References

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  • Drawell. (2025, June 18). Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved from a relevant university chemistry resource.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved from a relevant university chemistry resource.
  • Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

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  • British Pharmacopoeia Commission. (n.d.). Appendix V A. Determination of Melting Point. British Pharmacopoeia Volume V; Appendices.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Giani, S., & Towers, M. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

  • Reagecon. (n.d.). Melting Point Calibration Standards. Retrieved from [Link]

  • Wu, D., et al. (2020). Differential Scanning Calorimetry (DSC) Measurements. Bio-protocol. Retrieved from [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (2014, February 2). 2.2.14. Melting Point - Capillary Method. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. Retrieved from [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP FOR MELTING POINT APPARATUS. Retrieved from a relevant institutional SOP document.
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  • InfinityLab. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

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  • de Souza, A. R., et al. (n.d.). Melting points and energies, determined by dsc and capillary tubes. ResearchGate.
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Comparative

A Researcher's Guide to Differentiating Oxan-4-yl and Cyclohexyl Pyrimidines: A Comparative Spectroscopic Analysis

Introduction In the landscape of modern drug discovery, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents with activities spanning antiviral, anticancer, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents with activities spanning antiviral, anticancer, and anti-inflammatory applications.[1][2] The modulation of their physicochemical and pharmacological properties is often achieved by introducing various substituents. Among these, saturated carbocyclic and heterocyclic rings are frequently employed to explore the chemical space, improve metabolic stability, and optimize drug-receptor interactions.

The cyclohexyl and oxan-4-yl (or tetrahydropyran-4-yl) moieties are of particular interest. They are often considered bioisosteres, possessing similar sizes and conformations. However, the introduction of an oxygen heteroatom in the oxan-4-yl ring imparts significant changes to the molecule's electronic distribution, polarity, and hydrogen bonding capacity. These subtle yet critical structural modifications manifest as distinct and measurable differences in their spectroscopic profiles. For researchers in medicinal chemistry and drug development, the ability to rapidly and unequivocally distinguish between these two scaffolds is paramount for structural elucidation and confirmation of synthetic targets.

This guide provides an in-depth comparison of the key spectroscopic differences between oxan-4-yl and cyclohexyl pyrimidines, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles governing these differences and provide practical, data-driven insights to aid in the unambiguous characterization of these important compound classes.

The Core Structural Difference: Influence of the Oxygen Heteroatom

The fundamental distinction between a cyclohexyl and an oxan-4-yl ring is the replacement of a methylene (-CH₂-) group with an oxygen atom. This substitution has a profound impact on the electronic environment of the ring system. Oxygen is significantly more electronegative than carbon, leading to a strong inductive (-I) effect. It withdraws electron density from the adjacent carbon atoms, a phenomenon that directly influences the signals observed in NMR spectroscopy. This core difference is the primary driver for the spectroscopic distinctions detailed in this guide.

Caption: Core structures of Cyclohexyl vs. Oxan-4-yl Pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two scaffolds, as the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are highly sensitive to the local electronic environment.[3]

¹H NMR Spectroscopy

In a cyclohexyl ring, all protons are attached to carbon atoms, resulting in signals that typically appear in the shielded, upfield region of the spectrum (δ 1.0-2.0 ppm).[4]

The introduction of the oxygen atom in the oxan-4-yl ring dramatically alters this picture. The electronegative oxygen deshields the neighboring protons, causing their signals to shift downfield.[5][6]

  • Protons α to Oxygen (C2'-H, C6'-H): These protons experience the strongest inductive effect and are shifted significantly downfield, typically appearing in the δ 3.5-4.0 ppm range.

  • Protons β to Oxygen (C3'-H, C5'-H): These protons are also deshielded, though to a lesser extent, and their signals are found further upfield than the α-protons but still downfield relative to typical cyclohexane protons.

  • Methine Proton (C4'-H): The proton on the carbon linking the ring to the pyrimidine core will have its chemical shift influenced by both the pyrimidine ring and its position within the saturated ring.

Table 1: Comparative ¹H NMR Chemical Shift Ranges (δ, ppm)

Proton PositionTypical CyclohexylTypical Oxan-4-ylRationale
Ring Protons (general)1.2 - 2.01.5 - 4.0Overall deshielding due to oxygen.
Protons α to HeteroatomN/A3.5 - 4.0Strong inductive withdrawal by oxygen.
Protons β to Heteroatom~1.81.6 - 2.0Weaker inductive effect.
Pyrimidine Protons~7.0 - 9.3~7.0 - 9.3Minimal change, depends on pyrimidine substitution.[7]
¹³C NMR Spectroscopy

The same principles of electron withdrawal apply to the ¹³C NMR spectrum, where the effect is often even more pronounced and diagnostic.[8][9]

  • Carbons α to Oxygen (C2', C6'): These carbons are strongly deshielded by the directly attached oxygen and exhibit a significant downfield shift, typically appearing in the δ 65-75 ppm range.[10] This signal is a definitive marker for the oxan-4-yl moiety.

  • Carbons β to Oxygen (C3', C5'): These carbons show a smaller downfield shift compared to the α-carbons but are still typically found at a higher chemical shift than the carbons in a simple cyclohexane ring.

  • Carbon γ to Oxygen (C4'): This is the carbon atom attached to the pyrimidine ring. Its chemical shift will be influenced by both substituents.

Table 2: Comparative ¹³C NMR Chemical Shift Ranges (δ, ppm)

Carbon PositionTypical CyclohexylTypical Oxan-4-ylRationale
Ring Carbons (general)25 - 4530 - 75Overall deshielding and wider range due to oxygen.
Carbons α to HeteroatomN/A65 - 75Direct attachment to electronegative oxygen.
Carbons β to Heteroatom~2630 - 35Weaker inductive effect.
Pyrimidine Carbons150-170150-170Minimal change, depends on pyrimidine substitution.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

While the FT-IR spectra of both compound classes will be dominated by vibrations from the pyrimidine ring and C-H bonds, the oxan-4-yl derivative possesses a unique and diagnostic feature.[11][12]

  • C-O-C Stretch: The most significant difference is the presence of a strong, characteristic C-O-C (ether) stretching band in the spectrum of the oxan-4-yl pyrimidine. This band typically appears in the 1150-1050 cm⁻¹ region.[13] Its absence in the cyclohexyl analogue is a key distinguishing feature.

  • C-H and Ring Vibrations: Both molecules will exhibit aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various pyrimidine ring stretching (C=C, C=N) vibrations in the 1600-1450 cm⁻¹ region.[11][14] These are generally less useful for direct differentiation between the two scaffolds.

Table 3: Key Differentiating FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeCyclohexyl PyrimidineOxan-4-yl PyrimidineNotes
Aliphatic C-H Stretch2950 - 28502950 - 2850Present in both.
Pyrimidine Ring Stretches1600 - 14501600 - 1450Present in both.[15]
C-O-C Asymmetric Stretch Absent ~1150 - 1050 (Strong) Definitive signal for the oxan-4-yl group.

Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation patterns of the two scaffolds will differ due to the influence of the oxygen heteroatom. The fragmentation of substituted pyrimidines is largely dictated by the nature of the substituents.[1][16]

  • Cyclohexyl Pyrimidine: Fragmentation is typical of alkyl-substituted aromatic systems. It often involves the loss of the cyclohexyl group as a radical or through rearrangements, leading to characteristic losses of neutral alkene fragments (e.g., loss of C₂H₄, C₃H₆).

  • Oxan-4-yl Pyrimidine: The presence of the oxygen atom introduces new, preferential fragmentation pathways. A key fragmentation is the α-cleavage next to the ether oxygen, which is a highly favorable process. This can lead to the formation of stable oxonium ions and characteristic neutral losses (e.g., loss of C₂H₄O). The pyrimidine ring itself is often retained in many of the fragment ions due to its stability.[16]

Experimental Protocol: ¹H NMR Acquisition and Analysis

This protocol outlines a standardized procedure for acquiring high-quality ¹H NMR data suitable for distinguishing between oxan-4-yl and cyclohexyl pyrimidines.

G prep 1. Sample Preparation ~5-10 mg sample in ~0.6 mL CDCl3 with TMS setup 2. Instrument Setup Place in spectrometer. Tune and shim. prep->setup acquire 3. Data Acquisition Spectral Width: ~12 ppm Pulse Angle: 30° Scans: 16 setup->acquire process 4. Data Processing Fourier Transform Phase Correction Baseline Correction acquire->process analyze 5. Spectral Analysis Calibrate to TMS (0 ppm) Integrate peaks Assign chemical shifts (δ) process->analyze compare 6. Structure Confirmation Check for α-proton signals (δ 3.5-4.0 ppm) to identify oxan-4-yl moiety. analyze->compare

Caption: Standard workflow for NMR-based structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrimidine derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 30-45 degree pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

  • Spectral Analysis:

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Assign chemical shifts to the various protons in the molecule. Pay close attention to the δ 3.5-4.0 ppm region. The presence of a multiplet in this region, integrating to 4 protons, is a strong indicator of the oxan-4-yl moiety. The absence of signals in this region strongly suggests the presence of a cyclohexyl group.

Conclusion

The substitution of a cyclohexyl ring with its oxan-4-yl bioisostere introduces an oxygen heteroatom that acts as a powerful spectroscopic beacon. For the medicinal chemist and analytical scientist, this structural change provides clear, unambiguous handles for differentiation. In NMR spectroscopy , the key diagnostic is the significant downfield shift of the α-protons and α-carbons in the oxan-4-yl ring. In FT-IR spectroscopy , the definitive evidence is the appearance of a strong C-O-C stretching band. Finally, mass spectrometry reveals distinct fragmentation pathways initiated by the presence of the ether linkage. By leveraging these characteristic spectroscopic signatures, researchers can confidently and efficiently confirm the identity of their target pyrimidine derivatives, ensuring the integrity of their structure-activity relationship studies and advancing the drug development process.

References

  • Benchchem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Benchchem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic Studies of Some N-Heterocyclic Compounds. Journal of Technology, 11(8), 127.
  • Benchchem. (2025). Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy. Benchchem.
  • YouTube. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(18), 4178–4183*.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • Doc Brown's Chemistry. (2025). C6H12 cyclohexane low high resolution 1H proton nmr spectrum.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications.
  • Faísca Phillips, A. M. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
  • ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • El-Sayed, W. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 336-355*.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid

[1] Executive Summary & Hazard Profile Immediate Directive: This compound is a halogenated heteroaromatic acid .[1] It must be managed as Hazardous Halogenated Waste . Under no circumstances should this material be dispo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Profile

Immediate Directive: This compound is a halogenated heteroaromatic acid .[1] It must be managed as Hazardous Halogenated Waste . Under no circumstances should this material be disposed of down the drain or mixed with non-halogenated organic solvents, as this complicates downstream incineration processes.[1]

Chemical Identity & Reactivity Logic
  • Chemical Name: 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid[1]

  • Functional Analysis:

    • Pyrimidine Core: Nitrogen-rich heterocycle.[1]

    • C5-Carboxylic Acid: Proton donor (Acidic).[1] Lowers pH of aqueous mixtures.[1]

    • C4-Chlorine: CRITICAL CONTROL POINT. The chlorine atom is activated by the electron-deficient pyrimidine ring and the electron-withdrawing carboxylic acid at the 5-position.[1] This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SnAr) .[1][2]

    • Oxan-4-yl (Tetrahydropyran): Generally stable ether-like cyclic moiety.[1]

Operational Risk: Mixing this compound with strong nucleophiles (e.g., amines, thiols, hydroxide bases) in a waste container can trigger an exothermic substitution reaction, releasing heat and potentially generating toxic byproducts.[1]

Key Hazard Data
ParameterClassificationOperational Implication
Acidity Corrosive (Skin/Eye Cat 1/2)Material will degrade metal containers; use HDPE or Glass.[1]
Reactivity Electrophilic (SnAr Active)DO NOT mix with strong bases or nucleophiles in waste streams.[1]
Toxicity Acute Tox.[1][3][4][5] (Oral/Inhalation)High-efficiency particulate respirator (N95/P100) required for solids.[1]
Waste Code D002 (Corrosive), HOC Must be incinerated at a facility permitted for halogenated waste.[1]

Waste Segregation & Management Protocol

The "Why" Behind the Protocol

Standard laboratory practice often groups "organic acids" together. However, because this is a halogenated organic acid, it requires a specific waste stream (Halogenated Waste).[1][6] Mixing it with non-halogenated solvents (like Acetone or Methanol) significantly increases the cost of disposal and prevents fuel-blending recycling methods used for non-halogenated waste.[1]

Workflow Visualization: Waste Decision Tree

WasteSegregation cluster_legend Protocol Logic Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Bag Double Bag in Heavy Duty Polyethylene Solid->Bag HalogenCheck Is solvent Halogenated? (DCM, Chloroform) Liquid->HalogenCheck TagSolid Tag: Hazardous Waste (Solid, Toxic, Corrosive) Bag->TagSolid NonHalogen Non-Halogenated Solvent (MeOH, EtOAc) HalogenCheck->NonHalogen No HaloStream Combine into HALOGENATED Waste Carboy HalogenCheck->HaloStream Yes Segregate CRITICAL: Do NOT mix with Non-Halogenated Stream NonHalogen->Segregate Segregate as Halogenated due to Solute Segregate->HaloStream Segregate as Halogenated due to Solute Legend Halogenated compounds render the entire solvent mixture 'Halogenated'.

Figure 1: Decision logic for segregating 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates a Halogenated Waste stream.[1]

Step-by-Step Disposal Procedure
A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag using 6-mil polyethylene bags. Avoid metal containers due to potential corrosion from the carboxylic acid moiety.[1]

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: "4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Corrosive".[1][7]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the waste carboy does NOT contain strong bases (NaOH, KOH) or reactive metals.[1]

  • Stream Selection: Pour into the Halogenated Organic Solvent waste stream.[1]

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the chloro-pyrimidine classifies the entire mixture as halogenated for incineration purposes.[1]

  • pH Control: If the solution is highly acidic (pH < 2), do not adjust pH in the waste container. Alert your EHS team that the waste stream is acidic to ensure the disposal facility is aware.

Emergency Response: Spill Management

Causality: Spills of this solid can generate dust, posing an inhalation hazard.[1] If the solid contacts water/humidity, it may slowly hydrolyze, releasing trace HCl gas.[1]

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE: Nitrile Gloves + N95/P100 Assess->PPE Contain 3. Containment: Cover with Absorbent Pads PPE->Contain Neutralize 4. Decontamination: Wipe with mild NaHCO3 Contain->Neutralize Dispose 5. Disposal: Seal in Haz Waste Bag Neutralize->Dispose

Figure 2: Linear workflow for managing small-scale laboratory spills (< 50g).

  • Evacuate & Ventilate: If the spill is large (>50g) or generates visible dust, evacuate the immediate area and allow HVAC systems to clear suspended particulates.[1]

  • PPE: Don double nitrile gloves (0.11mm min), safety goggles, and a lab coat.[1] If outside a fume hood, use an N95 respirator.[1]

  • Dry Spill:

    • Do not dry sweep (creates dust).[1][5]

    • Cover with a damp paper towel (water or chemically inert absorbent) to suppress dust.

    • Scoop material into a disposal bag.[1][8]

  • Surface Decontamination:

    • The surface may be acidic.[1] Wipe the area with a saturated Sodium Bicarbonate (NaHCO₃) solution.[1]

    • Observation: You may see mild bubbling (CO₂ release) as the acid is neutralized.

    • Follow with a water rinse and a final acetone wipe.[1]

  • Disposal of Cleanup Materials: All wipes, gloves, and scoopers must be treated as Solid Hazardous Waste .[1]

References & Verification

  • Fisher Scientific. Safety Data Sheet: 4-Amino-6-chloropyrimidine (Analogous Hazard Profile).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste (Halogenated Solvents F001-F005).[1] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Pyrimidine Derivatives (General Handling). Retrieved from [1]

  • BenchChem. Disposal of Activated Chloropyrimidines. Retrieved from

Disclaimer: This guide is based on the chemical structure and functional group reactivity of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.[1] Always consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations before disposal.

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

A Comprehensive Safety Guide for Handling 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid was publicly available a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Safety Guide for Handling 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid was publicly available at the time of this writing. This guide is a synthesis of critical safety information derived from the known hazards of its core chemical structures: chlorinated pyrimidines and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to perform a thorough, institution-approved risk assessment. This document is intended to provide immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Profile

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a complex organic molecule that presents a multi-faceted hazard profile. A risk assessment must consider the distinct reactive properties of its constituent functional groups.

  • Chlorinated Pyrimidine Core: Halogenated pyrimidines are a class of compounds recognized for their high biological activity, often utilized as radiosensitizers or as building blocks in pharmacologically active compounds.[1][2] Their reactivity and potential for biological interaction necessitate cautious handling. The chloro-substituent makes the compound part of the organochloride family, which carries specific disposal and environmental considerations.[3] Structurally similar chlorinated pyrimidines are known to be irritants to the skin, eyes, and respiratory tract.[4][5]

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties. While generally weak acids, they can be corrosive and are incompatible with bases.[6] This functional group can cause irritation or burns upon contact with skin and eyes.[7]

  • Physical Form: As a solid, the primary routes of exposure are through the inhalation of airborne dust, accidental ingestion, and direct contact with skin and eyes.

Table 1: Anticipated Hazard Profile and Exposure Routes

Hazard ClassificationPotential EffectsPrimary Exposure Routes
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[8][9]Ingestion, Inhalation, Skin Contact
Skin Corrosion/Irritation Causes skin irritation.[7][9]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][7][10]Eye Contact
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[5][7]Inhalation
Chemical Incompatibility Reacts with strong bases, oxidizing agents, and reducing agents.[6][8]Improper Storage/Mixing

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls before relying on PPE, is essential. PPE is the final barrier between the researcher and the chemical hazard.[11]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[4] This is the most critical control to prevent the inhalation of aerosolized dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to support the fume hood's function.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[10][12]

Personal Protective Equipment (PPE): A Mandated Barrier

The following PPE is required for all personnel handling the compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles are the minimum requirement.[10] A full-face shield worn over safety goggles is required when there is a significant risk of splashing or dust generation (e.g., handling >5g).[4][11][13]Protects against dust particles and chemical splashes, which can cause serious eye irritation or damage.
Skin and Body Protection Gloves: Double-gloving with nitrile gloves is recommended for incidental contact.[4] For extended procedures or handling larger quantities, heavy-duty gloves such as neoprene or butyl rubber should be used, as they offer superior resistance to chlorinated compounds.[4][14]Prevents skin contact, which can lead to irritation. Always inspect gloves for defects before use and change them immediately if contamination is suspected.
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection A respirator (e.g., N95 for dusts) should be used if significant dust generation is unavoidable, even within a fume hood.[15]This is a secondary control measure. Primary reliance should be on the fume hood to prevent inhalation.

Operational and Disposal Plans

A systematic workflow minimizes risk during handling and ensures compliant disposal, protecting both laboratory personnel and the environment.

Standard Operating Procedure (SOP) for Safe Handling

The following workflow provides a step-by-step guide for safely handling the solid compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area - Verify fume hood certification. - Clear unnecessary items. - Lay down absorbent liner. don_ppe 2. Don Full PPE - Lab Coat - Double Nitrile Gloves - Goggles & Face Shield prep_area->don_ppe weigh 3. Weigh Compound - Use anti-static weigh boat. - Handle gently to minimize dust. don_ppe->weigh transfer 4. Transfer & Dissolution - Slowly add solid to solvent. - Keep container covered. weigh->transfer decontaminate 5. Decontaminate - Wipe down surfaces and equipment. - Dispose of contaminated wipes as hazardous waste. transfer->decontaminate dispose 6. Segregate Waste - Place compound waste in 'Chlorinated Hazardous Waste' container. decontaminate->dispose doff_ppe 7. Doff PPE - Remove gloves using proper technique. - Wash hands thoroughly. dispose->doff_ppe

Caption: A generalized workflow for the safe handling of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.

Storage and Incompatibility
  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight.[8] Keep containers tightly closed and clearly labeled.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and especially strong bases to prevent potentially hazardous reactions.[4][6]

Spill Management
  • Small Spills (in fume hood):

    • Ensure PPE is worn.

    • Cover the spill with a suitable absorbent material (e.g., sand, diatomaceous earth).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: A Critical Responsibility

All waste containing 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid must be treated as hazardous waste.[4]

  • Prohibited Disposal: DO NOT dispose of this chemical or its containers down the drain or in regular trash.[3][16] Chlorinated organic compounds are persistent and harmful to aquatic ecosystems.

  • Waste Segregation: It is a legal and safety requirement to keep chlorinated and non-chlorinated waste streams separate.[17]

  • Collection:

    • Collect all solid waste (excess reagent, contaminated wipes, etc.) and liquid waste (reaction mixtures, solutions) in a dedicated, properly sealed, and clearly labeled container marked "Hazardous Waste: Chlorinated Organic Compounds."

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program.

start Is the waste contaminated with 4-Chloro-2-(oxan-4-yl)pyrimidine- 5-carboxylic acid? is_chlorinated Does the waste contain chlorinated solvents? start->is_chlorinated Yes non_haz Dispose via appropriate non-hazardous waste stream. start->non_haz No chlor_waste Collect in 'Chlorinated Hazardous Waste' container. is_chlorinated->chlor_waste Yes is_chlorinated->chlor_waste Unsure non_chlor_waste Collect in 'Non-Chlorinated Solvent Waste' container. is_chlorinated->non_chlor_waste No

Caption: Decision workflow for proper waste segregation.

Emergency First Aid Procedures

In the event of an exposure, take immediate action and seek prompt medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[9][18]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

References

  • BenchChem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrimidine-4-carboxylic acid.
  • University of Essex. (2022). Laboratory Waste Disposal Handbook.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.
  • UAH. (n.d.). Laboratory Personal Protective Equipment.
  • NC State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D).
  • Cornell University EHS. (n.d.). Chapter 3 - Personal Protective Equipment.
  • VCU Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.
  • Key Organics. (2019). Safety Data Sheet.
  • Aaronchem. (2024). Safety Data Sheet - 2-Ethylamino-pyrimidine-5-carboxylic acid.
  • PubChem. (n.d.). Pyrimidine-5-carboxylic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid.
  • US EPA. (n.d.). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- - Substance Details.
  • Mitchell, J. B., Cook, J. A., DeGraff, W., Gamson, J., & Russo, A. (n.d.). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed.
  • (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH.
  • (n.d.). Effect of Halogenated Pyrimidines on Radiosensitivity of Mouse Strain L Cells and Their Radioresistant Variant. Journal of Radiation Research | Oxford Academic.

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